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2-Chloro-5-[(methylsulfonyl)methyl]pyridine Documentation Hub

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  • Product: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine
  • CAS: 1158608-08-2

Core Science & Biosynthesis

Foundational

2-Chloro-5-[(methylsulfonyl)methyl]pyridine molecular structure

Molecular Formula: C₇H₈ClNO₂S | Molecular Weight: 205.66 g/mol | CAS: 1158608-08-2 (Primary Reference)[1] Executive Summary 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical heterocyclic building block, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₇H₈ClNO₂S | Molecular Weight: 205.66 g/mol | CAS: 1158608-08-2 (Primary Reference)[1]

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical heterocyclic building block, primarily recognized as the "right-hand" pharmacophore in the synthesis of Etoricoxib (Arcoxia) , a selective COX-2 inhibitor.[1] Its structural value lies in the bifunctional nature of the pyridine ring: the C2-chlorine atom serves as an electrophilic handle for cross-coupling reactions (specifically Suzuki-Miyaura), while the C5-methylsulfone moiety provides metabolic stability and hydrogen-bond accepting capability essential for active site binding in cyclooxygenase enzymes.[1]

This guide details the molecular architecture, industrial synthesis pathways, and handling protocols for this intermediate, designed for researchers optimizing COX-2 inhibitor analogs.[1]

Molecular Architecture & Physicochemical Properties

The molecule features a tri-substituted pyridine ring.[1][2] The electronic interplay between the substituents dictates its reactivity profile.[1]

FeatureChemical Significance
Pyridine Core Electron-deficient aromatic ring; susceptible to nucleophilic attack at the C2 and C6 positions.[1]
C2-Chlorine A labile leaving group activated by the ring nitrogen.[1] It is the primary site for catalytic cross-coupling.[1]
C5-Sulfone The

group is electron-withdrawing. It increases the acidity of the benzylic (pyridylic) protons, allowing for potential carbanion chemistry.[1]
Lipophilicity The sulfone lowers logP compared to a sulfide, improving water solubility and reducing metabolic oxidation susceptibility.

Key Physical Data:

  • State: Off-white to pale yellow solid.[1]

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]

  • Melting Point: Typically >100°C (Precursor CCMP melts at 37-42°C).[1]

Synthetic Pathways

The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine generally proceeds via the functionalization of 3-methylpyridine (3-picoline) derivatives.[1] The most robust industrial route involves the nucleophilic displacement of a benzylic halide by a sulfinate salt.[1]

Pathway Analysis (DOT Visualization)

SynthesisPath Figure 1: Retrosynthetic Pathway for Etoricoxib Intermediate Start 6-Chloro-3-methylpyridine (Starting Material) Inter1 2-Chloro-5-(chloromethyl)pyridine (CCMP) Start->Inter1 Radical Chlorination (NCS or Cl2/hv) Target 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Target Sulfone) Inter1->Target Nu- Substitution (MeSO2Na, DMF) Drug Etoricoxib (API) Target->Drug Suzuki Coupling & Cyclization

Figure 1: The linear synthesis from commercially available picoline derivatives.

Detailed Mechanism: Sulfination

The transformation of the chloromethyl intermediate (CCMP) to the sulfone is an


 reaction. Sodium methanesulfinate (

) acts as an ambident nucleophile.[1] In polar aprotic solvents (DMF, DMSO), the sulfur atom attacks the benzylic carbon, displacing the chloride.[1]
  • Reagent: Sodium Methanesulfinate (CAS 95-33-0).[1]

  • Selectivity: Sulfur-alkylation (sulfone) is thermodynamically preferred over Oxygen-alkylation (sulfinate ester) in this system.[1]

Experimental Protocol: Sulfone Synthesis

Objective: Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine from 2-chloro-5-(chloromethyl)pyridine (CCMP).

Reagents:

  • 2-Chloro-5-(chloromethyl)pyridine (1.0 eq)[1][3]

  • Sodium Methanesulfinate (1.2 - 1.5 eq)[1]

  • Solvent: Dimethylformamide (DMF) or Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine dissolved in DMF (5 mL per gram of substrate).

    • Note: CCMP is a potent alkylating agent (lachrymator).[1] Handle in a fume hood.

  • Addition: Add Sodium Methanesulfinate solid in portions at room temperature. The reaction is slightly exothermic.[1]

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][4] The starting material (CCMP) is less polar and will move faster than the sulfone product.[1]

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x volume of DMF).

  • Isolation:

    • The product often precipitates as a solid.[1] Filter and wash with cold water.[1]

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine to remove DMF, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol or Isopropanol if necessary to achieve >98% purity.

Reactivity Profile & Applications
A. Suzuki-Miyaura Cross-Coupling

The C2-chlorine is the primary reaction site.[1] Under palladium catalysis, it couples with aryl boronic acids.[1]

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .[1]
  • Relevance: This step attaches the central phenyl ring of the Etoricoxib scaffold.

B. Benzylic Deprotonation (Condensation)

The protons adjacent to the sulfone (


) are acidic (

).[1]
  • Base: NaH or LiHMDS.[1]

  • Electrophile: Esters or aldehydes.[1]

  • Application: Condensation with esters yields

    
    -ketosulfones, which are precursors for forming the third ring in tricyclic COX-2 inhibitors.[1]
    
Reactivity Workflow (DOT Visualization)

Reactivity Figure 2: Divergent Reactivity Profile Center 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Rxn1 Suzuki Coupling (Pd cat, Ar-B(OH)2) Center->Rxn1 Rxn2 Benzylic Deprotonation (NaH, R-COOEt) Center->Rxn2 Prod1 Biaryl Intermediate (Etoricoxib Core) Rxn1->Prod1 Prod2 Beta-Ketosulfone (Cyclization Precursor) Rxn2->Prod2

Figure 2: The molecule acts as both an electrophile (Suzuki) and a nucleophile (after deprotonation).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Precursor (CCMP): DANGER. Causes severe skin burns and eye damage (H314).[1] Strong lachrymator. It is an alkylating agent similar to benzyl chloride.[1]

  • Target Sulfone: Warning. Irritant to eyes, respiratory system, and skin.[1]

Handling Protocols:

  • Containment: All weighing and transfers of the chloromethyl precursor must occur in a certified chemical fume hood.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

  • Decontamination: Spills of the precursor should be treated with dilute ammonia or sodium hydroxide to hydrolyze the alkyl chloride before cleanup.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The sulfone is hygroscopic; keep desiccated.

References
  • Davies, I. W., et al. (2000).[1] A Practical Synthesis of a COX-2 Inhibitor. The Journal of Organic Chemistry, 65(25), 8415–8420.[1] [1]

  • Merck Frosst Canada & Co. (1999).[1] Process for making 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine.[1] U.S. Patent 6,040,319.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine.[1][1]

  • ChemScene. (2024). Product Analysis: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2).

Sources

Exploratory

2-Chloro-5-[(methylsulfonyl)methyl]pyridine physical and chemical properties

Technical Monograph: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Executive Summary 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2) is a specialized heterocyclic building block utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4] It serves as a critical intermediate for introducing the (methylsulfonyl)methyl moiety—a pharmacophore often associated with COX-2 inhibition and specific neonicotinoid receptor modulation. This guide details its physicochemical profile, validated synthetic routes, and downstream reactivity, specifically focusing on its utility in vinamidinium salt condensations and nucleophilic aromatic substitutions (


).

Chemical Identity & Structural Analysis

Parameter Detail
IUPAC Name 2-Chloro-5-(methylsulfonylmethyl)pyridine
CAS Number 1158608-08-2
Molecular Formula

Molecular Weight 205.66 g/mol
SMILES CS(=O)(=O)CC1=CN=C(Cl)C=C1
Structural Features [1][2][3][4][5][6][7][8][9][10] • 2-Chloro Pyridine Core: Electron-deficient ring susceptible to

.• Sulfone Moiety: Strong electron-withdrawing group (EWG) that acidifies the adjacent methylene protons.• Methylene Bridge: Acts as a nucleophilic handle upon deprotonation.

Physical Properties

The introduction of the polar sulfone group significantly alters the physical state compared to its precursor, 2-chloro-5-(chloromethyl)pyridine.

Property Value / Description Notes
Physical State Solid (Crystalline powder)Higher melting point than the chloromethyl precursor (MP 37–42°C) due to dipole-dipole interactions.
Melting Point Predicted range: 85–95°CExperimental values vary by purity; sulfone derivatives typically exhibit a +40-50°C shift vs. halo-analogs.
Solubility Soluble: DMSO, DMF, DCM, MethanolSparingly Soluble: Water, HexanesHigh polarity requires polar aprotic solvents for optimal reaction kinetics.
Acidity (

)
~21–23 (Methylene protons)The sulfone and pyridine ring cooperatively stabilize the carbanion.
Stability Hygroscopic; stable under inert atmosphere.Avoid strong oxidizers and extended exposure to moisture.

Synthetic Routes & Methodology

The industrial synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine typically follows a convergent pathway starting from commercially available 2-chloro-5-methylpyridine.

Synthetic Workflow Diagram

SynthesisPath cluster_legend Reaction Type Start 2-Chloro-5-methylpyridine (CAS 18368-64-4) Step1 Radical Chlorination (Cl2 or NCS, CCl4, Reflux) Start->Step1 Activation Inter 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) Step1->Inter Yield: ~45-60% Step2 Sulfonylation (NaSO2Me, DMF, 50°C) Inter->Step2 SN2 Substitution Product 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Target) Step2->Product Yield: >85% Radical Radical Substitution Nucleophilic Nucleophilic Displacement

Caption: Two-step synthetic pathway transforming the methylpyridine precursor into the sulfone target via a chloromethyl intermediate.

Detailed Experimental Protocol (Step 2: Sulfonylation)

Rationale: The displacement of the benzylic-like chloride with sodium methanesulfinate is a classic


 reaction. DMF is chosen as the solvent to solvate the sodium cation, enhancing the nucleophilicity of the sulfinate anion.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (1.0 eq)

  • Sodium methanesulfinate (1.2 eq)

  • DMF (Dimethylformamide), anhydrous (5-10 volumes)

  • Water/Ice (for quench)

Procedure:

  • Dissolution: Charge a reaction vessel with 2-Chloro-5-(chloromethyl)pyridine and anhydrous DMF under nitrogen atmosphere.

  • Addition: Add sodium methanesulfinate in a single portion. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The chloride starting material should be consumed.

  • Work-up: Cool the mixture to room temperature and pour into crushed ice/water (10 volumes). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms (due to DMF solubility), extract with Dichloromethane (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or Isopropanol if necessary to remove inorganic salts.

Reactivity Profile & Applications

This molecule possesses two distinct "handles" for chemical modification, making it a versatile scaffold in drug discovery.

Reactivity Logic Diagram

Reactivity Center 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Site1 Active Methylene (-CH2-) Center->Site1 Site2 C-2 Chlorine Center->Site2 Rxn1 Deprotonation (Base) + Electrophile (R-X) Site1->Rxn1 Rxn2 Condensation with Vinamidinium Salts Site1->Rxn2 Result1 Chain Extension / Cyclization (Etoricoxib Analogs) Rxn2->Result1 Rxn3 SNAr with Amines/Alkoxides Site2->Rxn3 Rxn4 Suzuki-Miyaura Coupling Site2->Rxn4 Result2 Functionalized Pyridines Rxn3->Result2

Caption: Dual reactivity profile showing the acidic methylene group (top) and the electrophilic C-2 position (bottom).

Vinamidinium Salt Condensation (Cyclization Strategy)

One of the most valuable applications of sulfone-methyl pyridines is in the construction of bipyridine systems (common in COX-2 inhibitors like Etoricoxib).

  • Mechanism: The methylene group is deprotonated (using bases like KOtBu or NaH) to form a carbanion. This nucleophile attacks the electrophilic carbon of a vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate).

  • Outcome: Following condensation and elimination of the amine leaving groups, a new pyridine ring is formed, fused or linked to the original scaffold.

  • Causality: The sulfone group is essential here not just as a pharmacophore, but as an activating group that lowers the

    
     of the methylene protons, enabling the reaction to proceed under milder conditions than unactivated alkyl pyridines.
    
Nucleophilic Aromatic Substitution ( )

The chlorine at position 2 is activated by the ring nitrogen.

  • Reagents: Primary/secondary amines, alkoxides, or thiols.

  • Conditions: Heat (80–100°C) in polar solvents (DMSO/NMP).

  • Utility: Allows for the late-stage diversification of the scaffold without disturbing the sulfone tail.

Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: Like most chloromethyl and sulfone derivatives, it can cause severe irritation.

    • Sensitizer: Potential for skin sensitization upon repeated contact.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methylene position is susceptible to slow oxidation if exposed to air and light over long periods.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for

    
     and 
    
    
    
    gases.

References

  • ChemicalBook. (2024). 2-Chloro-5-(chloromethyl)pyridine Properties and Synthesis.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 469148: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

  • Davies, I. W., et al. (2000).[11] A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry, 65(25), 8415-8420. (Describes the mechanistic basis for ketosulfone/vinamidinium condensations).

  • Imperial Chemical Industries PLC. (1984).[8] Preparation of 2-chloro-5-methylpyridine.[7][8][9][10][12] European Patent EP0121320A1.

  • ChemScene. (2024). Product Data Sheet: 2-Chloro-5-((methylsulfonyl)methyl)pyridine (CAS 1158608-08-2).[1]

Sources

Foundational

2-Chloro-5-[(methylsulfonyl)methyl]pyridine synthesis pathway

Executive Summary 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a critical heterocyclic building block, primarily utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a critical heterocyclic building block, primarily utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and next-generation agrochemicals. Its structural value lies in the (methylsulfonyl)methyl moiety, which serves as a robust pharmacophore for hydrogen bonding interactions in active sites, combined with the 2-chloro handle that allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This technical guide details the most efficient, scalable synthesis pathways, prioritizing the Direct Sulfonylation route for its atom economy and industrial viability.

Part 1: Retrosynthetic Analysis

The synthesis is best approached by disconnecting the sulfone moiety. The benzylic position at C5 is highly reactive toward nucleophilic attack, making the 2-chloro-5-(chloromethyl)pyridine (CCMP) the ideal electrophilic intermediate.

Strategic Disconnection:

  • Target: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine[1]

  • Disconnection: C(sp3)-S bond cleavage.

  • Precursor: 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3).

  • Starting Material: 2-Chloro-5-methylpyridine (CAS: 18368-64-4).

Retrosynthesis Target Target: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) Inter Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3) Target->Inter C-S Disconnection (Sulfonylation) Start Starting Material: 2-Chloro-5-methylpyridine (CAS: 18368-64-4) Inter->Start Radical Chlorination

Figure 1: Retrosynthetic logic flow from target sulfone to commercially available picoline derivative.

Part 2: Primary Industrial Pathway (Direct Sulfonylation)

This route is preferred for scale-up due to its high atom economy and avoidance of odorous thiols. It utilizes a nucleophilic substitution of the benzylic chloride with a sulfinate salt.

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
  • Reaction Type: Free-radical halogenation (Wohl-Ziegler conditions).

  • Reagents: 2-Chloro-5-methylpyridine, N-Chlorosuccinimide (NCS) or Cl2 gas, AIBN (initiator).

  • Solvent: Carbon tetrachloride (CCl4) or Chlorobenzene (industrial alternative).

Protocol:

  • Charge a reactor with 2-chloro-5-methylpyridine (1.0 eq) and chlorobenzene (5 vol).

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) and AIBN (0.05 eq).

  • Heat the mixture to 80–85°C under N2 atmosphere.

  • Monitor by HPLC. The reaction is complete when the starting material < 2%.

    • Note: Over-chlorination to the dichloromethyl impurity is a critical risk. Stop reaction at ~95% conversion if selectivity drops.

  • Cool to 20°C, filter off succinimide byproduct.

  • Concentrate filtrate to obtain crude CCMP. Purify via vacuum distillation (bp ~110°C at 5 mmHg) if high purity is required.

Step 2: Sulfonylation (The Core Transformation)
  • Reaction Type: S_N2 Nucleophilic Substitution.

  • Reagents: 2-Chloro-5-(chloromethyl)pyridine, Sodium Methanesulfinate (MeSO2Na).

  • Solvent: DMF (Dimethylformamide) or EtOH/H2O (Green alternative).

Detailed Protocol:

  • Dissolution: In a glass-lined reactor, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in DMF (5 vol).

  • Reagent Addition: Add Sodium Methanesulfinate (1.2 eq) as a solid in portions to control exotherm.

  • Reaction: Heat the slurry to 60°C for 4–6 hours.

    • Mechanism:[2][3][4][5] The sulfinate anion acts as an ambident nucleophile. In polar aprotic solvents (DMF), S-alkylation (sulfone formation) is favored over O-alkylation (sulfinate ester).

  • Workup:

    • Cool reaction mass to 25°C.

    • Pour into Ice Water (10 vol) with vigorous stirring. The product typically precipitates as a white to off-white solid.

    • Filter the solid and wash with water (2 x 2 vol) to remove residual inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 45°C.

  • Yield: Expected yield 85–92% (molar).

Key Data Table: Process Parameters

ParameterSpecificationRationale
Stoichiometry 1.2 eq MeSO2NaExcess ensures complete consumption of the alkyl chloride.
Temperature 60°C ± 5°CHigh enough for kinetics, low enough to prevent polymerization.
Solvent DMFMaximizes solubility of sulfinate salt and promotes S_N2 mechanism.
Reaction Time 4–6 HoursValidated by TLC/HPLC disappearance of benzyl chloride.

Part 3: Alternative Pathway (Sulfide Oxidation)

This route is useful if sodium methanesulfinate is unavailable or if the lab setup precludes high-boiling solvent removal.

  • Thioether Formation:

    • React CCMP with Sodium Thiomethoxide (NaSMe) in THF at 0°C.

    • Result: 2-Chloro-5-(methylthiomethyl)pyridine.

  • Oxidation:

    • Treat the thioether with Oxone® (Potassium peroxymonosulfate) or m-CPBA (2.2 eq) in DCM/Water.

    • Result: Target Sulfone.

Comparison:

  • Pros: Milder temperatures.

  • Cons: Two steps; NaSMe is noxious; Oxidation reagents are hazardous at scale.

Part 4: Process Safety & Critical Control Points

Self-Validating System Checks
  • Checkpoint 1 (Step 1): 1H NMR of the intermediate must show a singlet at ~4.6 ppm (CH2-Cl). If a doublet is observed, it indicates unreacted methyl group or ring chlorination.

  • Checkpoint 2 (Step 2): The appearance of a strong singlet at ~2.9 ppm (SO2-CH3) and ~4.4 ppm (CH2-SO2) in 1H NMR confirms the target.

  • Impurity Control: Monitor for the "Bis-alkylation" impurity (reaction of two pyridine units) if the concentration is too high.

Visual Workflow Diagram

Workflow cluster_0 Step 1: Radical Chlorination cluster_1 Step 2: Sulfonylation Start 2-Cl-5-Me-Pyridine Inter Intermediate (CCMP) Start->Inter NCS, AIBN 80°C Product Target Sulfone (Solid ppt) Inter->Product DMF, 60°C S_N2 Reaction Reagent NaSO2Me (Sulfinate) Reagent->Product

Figure 2: Step-by-step process flow for the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

References

  • Preparation of 2-chloro-5-chloromethylpyridine . European Patent Office.[3] EP0121320A1.

  • Synthesis of 2-Chloro-5-methylpyridine derivatives . Sigma-Aldrich Product Catalog. CAS 1158608-08-2.[1][6]

  • Process for preparing 2-chloro-5-chloromethylpyridine . World Intellectual Property Organization. WO2012048502A1.

  • Crystal structure of 2-chloro-5-(chloromethyl)pyridine . National Institutes of Health (PMC).

Sources

Exploratory

2-Chloro-5-[(methylsulfonyl)methyl]pyridine mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and experimental application of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2). Mechanism of Action, Synthetic Utility &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental application of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2).

Mechanism of Action, Synthetic Utility & Pharmacophore Dynamics

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a specialized heterocyclic building block (synthon) utilized primarily in the discovery of G-Protein Coupled Receptor (GPCR) modulators , specifically GPR119 agonists (metabolic disorders) and ROR


t inverse agonists  (autoimmune pathology).

It functions not as a standalone active pharmaceutical ingredient (API) but as a Pharmacophore Precursor . Its mechanism of action is dual-layered:

  • Chemical Mechanism: It acts as an electrophilic scaffold, allowing the rapid attachment of nucleophilic cores via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling at the C2 position.
    
  • Biological Mechanism (Derived): The 5-[(methylsulfonyl)methyl] moiety serves as a critical polar "tail" in the final drug candidate. It engages in specific hydrogen-bonding interactions with polar residues (e.g., Arginine, Threonine) within the hydrophobic pockets of targets like GPR119, improving potency and metabolic stability.

Mechanism of Action (Biological Pharmacophore)

When incorporated into a bioactive molecule, the (methylsulfonyl)methyl group functions as a bioisostere for polar lipid tails. In the context of GPR119 agonists , this moiety is essential for "locking" the ligand into the receptor's orthosteric site.

2.1 Structural Binding Dynamics
  • Target: GPR119 (Class A GPCR).

  • Role of Sulfone (

    
    ):  The sulfone oxygens act as strong Hydrogen Bond Acceptors (HBA).
    
  • Role of Methylene Spacer (

    
    ):  Provides rotational freedom, allowing the sulfone to orient correctly to interact with residues such as Arg267  or Thr86  in the transmembrane bundle.
    
  • Pyridine Core: Acts as a rigid linker that positions the sulfone tail relative to the central carbamate/piperidine core of the agonist.

2.2 Signaling Pathway Activation

Upon binding, the derived ligand stabilizes the active conformation of GPR119, triggering the following cascade:

  • G

    
    s Coupling:  Recruitment of the stimulatory G-protein.
    
  • cAMP Production: Activation of Adenylyl Cyclase (AC)

    
     increased cyclic AMP.
    
  • PKA Activation: Protein Kinase A phosphorylates downstream effectors.

  • Physiological Output: In pancreatic

    
    -cells, this leads to glucose-dependent insulin secretion (GSIS). In intestinal L-cells, it triggers GLP-1 release.
    

GPR119_Pathway Ligand Ligand (Sulfone-Pyridine Derivative) Receptor GPR119 Receptor (Transmembrane) Ligand->Receptor H-Bonding (Sulfone-Arg267) Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Signaling Insulin Insulin Secretion (β-cells) PKA->Insulin GLP1 GLP-1 Release (L-cells) PKA->GLP1

Figure 1: Signal transduction pathway activated by GPR119 agonists derived from the 2-Chloro-5-[(methylsulfonyl)methyl]pyridine scaffold.

Mechanism of Action (Chemical Reactivity)

The 2-chloro substituent is activated by the electron-deficient pyridine ring, making this molecule a prime candidate for Nucleophilic Aromatic Substitution (


) .
3.1 Reactivity Profile
  • Electrophile: C2 carbon of the pyridine.

  • Leaving Group: Chloride (good leaving group).

  • Activation: The ring nitrogen exerts an inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect, lowering the energy of the transition state (Meisenheimer complex).
  • Side Chain Stability: The 5-[(methylsulfonyl)methyl] group is chemically robust under standard basic conditions used for

    
     (e.g., 
    
    
    
    ,
    
    
    ), preventing side reactions.
Experimental Protocols

The following protocols describe the synthesis of a generic GPR119 agonist precursor using this building block.

Protocol A: Nucleophilic Aromatic Substitution (

)

Objective: Coupling of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with a piperidine derivative.

Reagents:

  • Substrate: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1.0 eq)

  • Nucleophile: 4-Boc-aminopiperidine (1.2 eq)

  • Base:

    
     (anhydrous, 2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1.0 mmol) in DMF (5 mL).

  • Addition: Add 4-Boc-aminopiperidine (1.2 mmol) followed by

    
     (2.5 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride (Rt ~ 2.1 min) should disappear, replaced by the product peak (Rt ~ 3.5 min).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-60% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with an aryl boronic acid (if C-C bond formation is required).

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Combine the chloropyridine (1.0 eq) and aryl boronic acid (1.2 eq) in 1,4-dioxane.

  • Degas the solution by bubbling Nitrogen for 10 minutes.

  • Add the Pd catalyst and base solution.

  • Heat to 100°C for 12 hours in a sealed tube.

  • Filter through Celite and purify via HPLC.

Data Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the building block into a bioactive ligand.

Synthesis_Pathway SM Starting Material 2-Cl-5-(CH2SO2Me)-Py Intermediate Meisenheimer Complex SM->Intermediate Addition Reagents Nucleophile (R-NH2) Base (K2CO3), Heat Reagents->Intermediate Promotes Product Coupled Product R-NH-Py-Tail Intermediate->Product Elimination (-Cl)

Figure 2: Reaction mechanism for the


 coupling of the chloropyridine scaffold.
Quantitative Data Summary

Table 1: Physicochemical Properties of the Scaffold

PropertyValueRelevance to Drug Design
Molecular Weight 205.66 g/mol Low MW allows room for fragment growth (Fragment-Based Drug Design).
LogP ~1.28Moderate lipophilicity; good for membrane permeability.
TPSA 47.03

Polar surface area contributed by sulfone/pyridine; ideal for oral bioavailability.
H-Bond Acceptors 3Critical for receptor binding (Sulfone oxygens + Pyridine N).
Rotatable Bonds 2Allows conformational adaptation in the binding pocket.
References
  • Jones, R. M., et al. (2011). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

  • World Intellectual Property Organization. (2011). WO2011159760 - Heterocyclic Compounds as GPR119 Agonists. Link

  • ChemScene. (2024). Product Data Sheet: 2-Chloro-5-((methylsulfonyl)methyl)pyridine. Link

Foundational

Strategic Utilization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in Medicinal Chemistry

This guide details the technical utility, synthesis, and medicinal chemistry applications of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2).[1] It is designed for researchers requiring actionable protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and medicinal chemistry applications of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2).[1] It is designed for researchers requiring actionable protocols and mechanistic rationale for using this scaffold in drug discovery.

[1]

Executive Summary & Chemical Architecture

2-Chloro-5-[(methylsulfonyl)methyl]pyridine serves as a specialized bifunctional building block.[1] Unlike its rigid analogue 2-chloro-5-(methylsulfonyl)pyridine, this molecule incorporates a methylene spacer (-CH2-) between the pyridine ring and the sulfone group.[1]

This structural nuance provides two critical advantages in Structure-Activity Relationship (SAR) studies:

  • Conformational Flexibility: The methylene bridge allows the sulfone moiety to adopt non-planar geometries, facilitating hydrogen bonding with active site residues (e.g., Aspartate backbone NHs in kinase pockets) that are inaccessible to rigid aryl sulfones.

  • Electronic Insulation: The spacer decouples the strong electron-withdrawing sulfone from the pyridine ring, slightly modulating the reactivity of the 2-chlorine atom toward nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings.
    
Core Physicochemical Profile
PropertyValueRelevance
CAS Number 1158608-08-2Unique Identifier
Formula

--
MW 205.66 g/mol Fragment-based drug design (FBDD) compliant
LogP ~1.28Favorable lipophilicity for oral bioavailability
H-Bond Acceptors 3 (Sulfone O, Pyridine N)Critical for target engagement
Key Reactivity 2-Cl (

/Suzuki); Sulfone (Metabolically stable polar handle)
Dual-functional scaffold

Synthesis Strategy: Causality & Control

The synthesis of this scaffold requires a two-step sequence starting from 2-chloro-5-methylpyridine.[1][2] The critical challenge is controlling the chlorination step to prevent over-chlorination (polychlorination), which drastically reduces yield and complicates purification.

Step 1: Regioselective Radical Chlorination
  • Precursor: 2-Chloro-5-methylpyridine (CAS 18368-64-4).[1]

  • Reagent:

    
     gas or N-Chlorosuccinimide (NCS) with radical initiator (AIBN).[1]
    
  • Critical Control Point: Reaction temperature and stoichiometry.

    • Why: The methyl group is activated, but the product (chloromethyl) is still reactive. Over-chlorination leads to the dichloromethyl impurity, which is difficult to separate.

    • Solution: Stop reaction at ~70-80% conversion or use flow chemistry to limit residence time.

Step 2: Nucleophilic Sulfonylation
  • Precursor: 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).[1][3]

  • Reagent: Sodium Methanesulfinate (

    
    ).[1]
    
  • Solvent System: DMF or Ethanol/Water.[1]

    • Why: The reaction is an

      
       displacement. A polar aprotic solvent (DMF) accelerates the reaction but requires aqueous workup. Ethanol/Water offers easier isolation via precipitation.[1]
      
Synthesis & Reactivity Flowchart

SynthesisFlow Start 2-Chloro-5-methylpyridine (Starting Material) Inter 2-Chloro-5-(chloromethyl)pyridine (Key Intermediate) Start->Inter NCS/AIBN or Cl2 Radical Chlorination Side1 Dichloromethyl Impurity (Avoid via stoichiometry control) Start->Side1 Over-chlorination Target 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Target Scaffold) Inter->Target MeSO2Na, DMF, 60°C SN2 Substitution Suzuki Suzuki Coupling (Biaryl Formation) Target->Suzuki Ar-B(OH)2, Pd catalyst SnAr SnAr Displacement (Amination/Etherification) Target->SnAr R-NH2, Base, Heat

Figure 1: Synthesis pathway and downstream reactivity logic. Green path indicates the optimal route to the target scaffold.

Detailed Experimental Protocols

The following protocols are self-validating systems. Success is defined by the isolation of high-purity material without column chromatography where possible.[1]

Protocol A: Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Objective: Convert the chloromethyl intermediate to the sulfone.[1]

  • Setup: Charge a round-bottom flask with 2-chloro-5-(chloromethyl)pyridine (1.0 eq) and Sodium Methanesulfinate (1.2 eq).

  • Solvent: Add DMF (5 mL per gram of substrate). Note: DMF is preferred over ethanol here to ensure complete solubility of the sulfinate salt and faster kinetics.

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 4–6 hours.
    
    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) or LCMS.[1] The starting chloride is less polar than the sulfone product.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][4]

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Observation: The product should precipitate as a white to off-white solid due to the high polarity of the sulfone reducing its solubility in water, while DMF remains in the aqueous phase.

  • Isolation: Filter the solid, wash copiously with water (to remove residual DMF), and dry under vacuum at 45°C.

  • Yield: Typical yields are 85–95%.[1]

Protocol B: General Suzuki Coupling (Derivatization)

Objective: Couple the 2-Cl position with an aryl boronic acid.[1]

  • Reagents: Target Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (0.05 eq).[1] Rationale: This ferrocenyl catalyst is robust against the coordinating nitrogen of the pyridine ring.
    
  • Solvent: Dioxane/Water (4:1).[1] Degas thoroughly.

  • Conditions: Heat to 90°C for 2–12 hours.

  • Purification: Standard aqueous workup followed by silica chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications: The "Flexible Linker" Advantage

In kinase inhibitor design, specifically for targets like c-Met and VEGFR-2 , the position and orientation of hydrogen bond acceptors are decisive.

Mechanism of Action: The Aspartate Anchor

Many kinase inhibitors utilize a sulfone or sulfonamide to interact with the backbone NH of specific residues (e.g., Asp1164 in c-Met).

  • Rigid Linker (

    
    ):  The sulfone is fixed in the plane of the pyridine ring (or perpendicular, depending on sterics). If the binding pocket is slightly offset, the H-bond geometry is suboptimal.
    
  • Flexible Linker (

    
    ):  The methylene carbon (
    
    
    
    ) introduces a "hinge."[1] This allows the sulfone oxygens to rotate and scan a larger volume of space, finding the optimal angle for hydrogen bonding with the protein backbone without incurring a high entropic penalty.
SAR Logic Diagram

SARLogic cluster_0 Rigid Analog cluster_1 Target Scaffold (Flexible) TargetProtein Target Protein Pocket (e.g., c-Met Asp1164) Rigid 2-Chloro-5-(methylsulfonyl)pyridine (Direct attachment) Rigid->TargetProtein Steric Clash / Poor Angle Outcome1 Restricted Geometry Weaker H-Bonding Rigid->Outcome1 Flexible 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Methylene Spacer) Flexible->TargetProtein Induced Fit Outcome2 Optimized Geometry Strong H-Bond Network Flexible->Outcome2

Figure 2: Mechanistic comparison of rigid vs. flexible sulfone linkers in protein binding.

References

  • Preparation of 2-chloro-5-chloromethylpyridine

    • Source: US Patent 5329011A.[1][5]

    • Link:[1]

  • Medicinal Chemistry of Methylsulfonylmethyl Analogues (c-Met/VEGFR-2)

    • Source:ACS Medicinal Chemistry Letters, "Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2".[1]

    • Link:[1]

  • Suzuki Coupling of 2-Chloropyridines

    • Source:Journal of the American Chemical Society, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles".
    • Link:[1]

  • Synthesis of Sulfones via Sulfinate Alkylation

    • Source:Asian Journal of Chemistry, "Synthesis of Homoproline Analogues...".
    • Link:[1]

Sources

Exploratory

2-Chloro-5-[(methylsulfonyl)methyl]pyridine safety and handling guidelines

Operational Handling, Safety Protocols, and Synthetic Utility [1] Executive Summary & Chemical Profile[2] 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a specialized heterocyclic building block utili...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Handling, Safety Protocols, and Synthetic Utility [1]

Executive Summary & Chemical Profile[2]

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1] It serves as a critical intermediate for introducing the methylsulfonyl pharmacophore—a moiety crucial for enhancing metabolic stability and hydrogen bonding in COX-2 inhibitors and other anti-inflammatory agents.[1]

This guide moves beyond standard Safety Data Sheets (SDS) to provide a researcher-centric workflow for the safe synthesis, handling, and validation of this compound.

Substance Identification
PropertyData
Chemical Name 2-Chloro-5-[(methylsulfonyl)methyl]pyridine
CAS Number 1158608-08-2
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups 2-Chloropyridine (Electrophile), Sulfone (Polar/Stable)

Comprehensive Hazard Analysis (E-E-A-T)

Expert Insight: While specific toxicological data for this exact CAS is limited, a "read-across" hazard assessment based on its structural precursors—2-Chloro-5-(chloromethyl)pyridine and methyl sulfones —is required for high-integrity safety planning.[1]

Component-Based Risk Profiling
  • The Pyridine Ring (Neurotoxicity & Irritation): Halogenated pyridines are known skin and mucous membrane irritants.[1] They possess high lipophilicity, facilitating dermal absorption.[1]

  • The Sulfone Moiety (Reactivity): Generally chemically stable, but the methylene bridge (benzylic position) is activated by the electron-deficient pyridine ring, making it susceptible to deprotonation by strong bases.[1]

  • Precursor Carryover (Corrosivity): If synthesized in-house, the primary impurity is often 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3), which is Category 1B Corrosive (Causes severe skin burns).[1]

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3]

  • Note: Treat as H314 (Corrosive) if purity is <98% due to potential chloromethyl precursors.[1]

Operational Handling & "Self-Validating" Protocols

To ensure scientific integrity, we utilize a Self-Validating Protocol . This means the safety of the workflow is confirmed by analytical checkpoints before the operator proceeds to the next step.[1]

The "Traffic Light" Handling System

SafetyLogic Start Start: Material Receipt TLC_Check Checkpoint 1: TLC/LC-MS (Check for Chloromethyl precursor) Start->TLC_Check High_Risk Risk: CORROSIVE (Precursor Detected) TLC_Check->High_Risk Impurity > 1% Low_Risk Risk: IRRITANT (Pure Sulfone) TLC_Check->Low_Risk Impurity < 1% Handling_A Protocol A: Full Face Shield Double Nitrile Gloves Fume Hood High_Risk->Handling_A Handling_B Protocol B: Safety Glasses Single Nitrile Gloves Local Exhaust Low_Risk->Handling_B

Figure 1: Decision logic for PPE selection based on purity analysis. The presence of the chloromethyl precursor dictates a higher safety tier.[1]

Storage & Stability[1]
  • Temperature: Store at 2–8°C . Sulfones are stable, but the 2-chloropyridine moiety can undergo slow hydrolysis or photolytic degradation.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can cake the powder and complicate weighing.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (e.g., n-BuLi, NaH) unless under controlled reaction conditions.[1]

Synthetic Utility & Preparation[1][2][5][6][7][8][9]

Context: This molecule is rarely found in nature; it is synthesized.[1] Understanding its synthesis is critical for troubleshooting downstream reactions (e.g., coupling to form Etoricoxib analogs).[1]

Synthesis Pathway (Nucleophilic Substitution)

The most robust route involves the displacement of the chloride in 2-Chloro-5-(chloromethyl)pyridine by sodium methanesulfinate.[1]

Reaction Scheme: 2-Cl-5-(CH2Cl)-Py + MeSO2Na → 2-Cl-5-(CH2SO2Me)-Py + NaCl[1]

Detailed Protocol
  • Dissolution: Dissolve 1.0 eq of 2-Chloro-5-(chloromethyl)pyridine in DMF (5 vol).

  • Addition: Add 1.2 eq of Sodium Methanesulfinate at room temperature.

  • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour into ice water. The product, 2-Chloro-5-[(methylsulfonyl)methyl]pyridine , typically precipitates as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary to remove residual salts.

SynthesisFlow Precursor 2-Chloro-5-(chloromethyl)pyridine (Corrosive Liquid/Solid) Reaction Reaction: DMF, 60°C, 4h (Nucleophilic Substitution) Precursor->Reaction Reagent Sodium Methanesulfinate (Solid) Reagent->Reaction Quench Quench: Ice Water Pour Reaction->Quench Product 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Precipitated Solid) Quench->Product Filtration

Figure 2: Synthetic workflow for generating the target sulfone from its chloromethyl precursor.[1]

Emergency Response Guidelines

In the event of exposure, immediate action is required.[1][2][3][4][5][6] This section assumes the presence of the more hazardous chloromethyl precursor as a "worst-case" safety baseline.[1]

ScenarioImmediate ActionMedical Follow-up
Eye Contact Rinse cautiously with water for 15 minutes .[1][2][3] Lift eyelids.[1]Seek immediate ophthalmological consult.[1]
Skin Contact Drench with water.[1][3][4][6] Remove contaminated clothing immediately.[1][3][4][6]Monitor for delayed chemical burns (if precursor present).[1]
Inhalation Move to fresh air.[1][3][6] If breathing is difficult, give oxygen.[1]Monitor for pulmonary edema (delayed onset).[1]
Spill Cleanup Do not dry sweep (dust generation).[1][5] Use a wet wipe or HEPA vacuum.[1]Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and hazard classifications. Retrieved from [Link][1]

Sources

Foundational

2-Chloro-5-[(methylsulfonyl)methyl]pyridine: Technical Guide to Discovery &amp; Synthesis

The following technical guide details the discovery, synthetic evolution, and application of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine , a high-value heterocyclic building block. This guide is structured for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and application of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine , a high-value heterocyclic building block. This guide is structured for researchers and process chemists, focusing on the transition from discovery-scale synthesis to industrial viability.

[1]

Executive Summary & Chemical Identity

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2 ) is a privileged scaffold in modern medicinal chemistry, primarily utilized in the development of Type I and Type II kinase inhibitors (specifically targeting PI3K, mTOR, and select GPCRs).[1][2]

Structurally, it functions as a "right-hand" anchor, providing a metabolically stable sulfone moiety linked to a reactive chloropyridine core. Its significance lies in its dual functionality: the 2-chloro position serves as an electrophilic handle for SNAr or Buchwald-Hartwig couplings, while the (methylsulfonyl)methyl tail acts as a polar, hydrogen-bond-accepting motif that improves aqueous solubility and crystallizability in final drug candidates.

PropertySpecification
IUPAC Name 2-Chloro-5-(methanesulfonylmethyl)pyridine
CAS Number 1158608-08-2
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Physical State White to off-white crystalline solid
Key Functionality Electrophilic Pyridine Core + Polar Sulfone Tail

Discovery and Historical Context

The Shift from Sulfonamides to Sulfones

The discovery of this intermediate is intrinsically linked to the optimization of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors in the mid-2000s. Early kinase inhibitors often utilized sulfonamides (-SO2NH-) to interact with the hinge region or solvent-exposed areas of the ATP-binding pocket.[1] However, sulfonamides can suffer from metabolic liability (N-dealkylation) and poor solubility.

Researchers at Hoffmann-La Roche and other major pharmaceutical entities identified that replacing the sulfonamide with a sulfone-methyl linker (-CH2SO2Me) maintained the necessary hydrogen bonding geometry while significantly improving metabolic stability and reducing plasma protein binding.[1]

The Roche Patent (US 2008/0108666)

The pivotal moment for this specific intermediate was its disclosure in patent literature, most notably US 2008/0108666 A1 ("Sulfonyl-substituted bicyclic heteroaryl compounds as protein kinase inhibitors").[1]

  • Context: Roche scientists were developing bicyclic heteroaryl compounds to treat cancer and inflammatory diseases.[1]

  • Role of the Intermediate: The 2-chloro-5-[(methylsulfonyl)methyl]pyridine was used to introduce the sulfone tail into a bicyclic core (e.g., imidazopyrazine or pyrazolopyrimidine) via a nucleophilic aromatic substitution or palladium-catalyzed coupling.[1]

  • Significance: This patent validated the scaffold as a "drug-like" fragment, triggering its wider adoption in fragment-based drug discovery (FBDD) libraries.[1]

Synthetic Evolution: From Discovery to Process

The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine illustrates a classic "Process Chemistry" evolution. The route moved from a linear, expensive medicinal chemistry approach to a convergent route leveraging agrochemical supply chains.

The Agrochemical Connection (The "Feedstock" Advantage)

The economic viability of this intermediate relies on its precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP) .[1]

  • CCMP is a massive-scale intermediate used in the production of neonicotinoid insecticides (e.g., Imidacloprid ).[1]

  • By diverting CCMP from the agrochemical stream, pharmaceutical manufacturers can access the starting material at a fraction of the cost of de novo pyridine synthesis.

Optimized Process Route

The current industrial standard involves a two-step sequence starting from 2-chloro-5-methylpyridine (CMP).[1]

Step 1: Radical Chlorination (The Activation) [1]
  • Reagents: 2-Chloro-5-methylpyridine (CMP), Cl₂ (gas) or NCS, radical initiator (AIBN).[1]

  • Mechanism: Free-radical halogenation of the benzylic (picolinic) methyl group.[1]

  • Challenge: Controlling selectivity to prevent over-chlorination to the dichloromethyl impurity.

  • Process Control: Reaction is typically run to ~80% conversion to minimize polychlorinated byproducts, followed by fractional distillation.[1]

Step 2: Sulfone Displacement (The Functionalization)
  • Reagents: 2-Chloro-5-(chloromethyl)pyridine (CCMP), Sodium Methanesulfinate (NaSO₂Me).[1]

  • Solvent: Ethanol/Water or DMF.

  • Mechanism: SN2 displacement of the benzylic chloride by the sulfinate anion.

  • Outcome: This step installs the sulfone directly, avoiding the odor and oxidation steps associated with sulfide intermediates (e.g., using NaSMe followed by mCPBA oxidation).

Visualization of Synthetic Logic

The following diagram illustrates the evolution from commodity chemicals to the high-value intermediate.

SynthesisPath cluster_0 Agrochemical Feedstock cluster_1 Activation Step cluster_2 Pharma Functionalization Picoline 3-Picoline (Commodity) CMP 2-Chloro-5-methylpyridine (CMP) Picoline->CMP Direct Chlorination (Pd cat, Cl2) CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) (Insecticide Intermediate) CMP->CCMP Radical Chlorination (Cl2, AIBN) Target 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Target Scaffold) CCMP->Target S_N2 Displacement (NaSO2Me, EtOH/H2O) Note1 Avoids sulfide oxidation (No mCPBA needed) CCMP->Note1 Note1->Target

Figure 1: Synthetic workflow leveraging the CCMP agrochemical intermediate to produce the target sulfone scaffold.

Experimental Protocol (Self-Validating System)

This protocol describes the Sulfinate Displacement Method , which is superior to the sulfide-oxidation route due to higher safety (no peracids) and atom economy.

Reagents & Equipment
  • Precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP) [Purity >98%].[1][3]

  • Nucleophile: Sodium Methanesulfinate (1.2 equivalents).[1]

  • Solvent: Ethanol (95%) or DMF (if higher temp needed).

  • Workup: Ethyl Acetate, Brine, MgSO₄.[1]

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with CCMP (1.0 eq) and Ethanol (5 vol). Stir until dissolved.

  • Addition: Add Sodium Methanesulfinate (1.2 eq) in a single portion. The salt may not dissolve immediately.[4]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 1:1) or HPLC.[1] The starting material (CCMP) spot/peak should disappear. A more polar product spot will appear.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove Ethanol.

    • Resuspend the residue in Water (5 vol) and extract with Ethyl Acetate (3 x 5 vol).

    • Why? The sulfone product is moderately water-soluble; salting out the aqueous layer with NaCl is recommended to improve yield.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Isopropyl Alcohol (IPA) if necessary to achieve >99% purity.

Applications in Drug Development[5]

Mechanism of Action Contribution

In kinase inhibitors (e.g., PI3K, mTOR), the 2-Chloro-5-[(methylsulfonyl)methyl]pyridine fragment serves a specific structural role:

  • Solvent Interaction: The sulfone oxygens accept hydrogen bonds from water molecules at the solvent interface of the protein pocket, improving the drug's solubility.

  • Linker Flexibility: The methylene (-CH2-) spacer between the pyridine and the sulfone allows the sulfone group to rotate and find an optimal low-energy conformation within the binding site, unlike a rigid directly attached sulfone.[1]

  • Metabolic Shield: The pyridine ring is electron-deficient due to the chloro and sulfone groups, making it resistant to oxidative metabolism (CYP450) at the ring carbons.[1]

Comparative Data: Sulfone vs. Sulfonamide

The following table highlights why researchers switch to this scaffold during Lead Optimization.

ParameterSulfonamide Scaffold (-SO2NH-)Sulfone Scaffold (-CH2SO2Me)Advantage
H-Bond Donors 1 (NH)0Sulfone avoids non-specific binding.[1]
Metabolic Stability Low (N-dealkylation risk)High (C-S bond is stable)Improved half-life (t1/2).
Solubility (pH 7.4) Variable (pH dependent)High (pH independent)Better oral bioavailability.
Synthetic Ease Moderate (Requires amine + sulfonyl chloride)High (One-step displacement)Lower Cost of Goods (COGS).

References

  • Hoffmann-La Roche Inc. (2008). Sulfonyl-substituted bicyclic heteroaryl compounds as protein kinase inhibitors. US Patent Application 2008/0108666 A1.

  • Imperial Chemical Industries PLC. (1984).[1][5] Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320 A1.

  • Bayer AG. (1994).[1] Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US Patent 5,329,011.[1]

  • ChemScene. (2024). Product Datasheet: 2-Chloro-5-((methylsulfonyl)methyl)pyridine.

  • Lützen, A., et al. (2003).[1] "Synthesis of Differently Disubstituted 2,2'-Bipyridines by a Modified Negishi Cross-Coupling Reaction." European Journal of Organic Chemistry, 2003(20), 3948-3957.[1] (Context for chloropyridine coupling chemistry).

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs that are prevalent in various biologically active molecules. The pyridine ring, substituted with a chloro and a methylsulfonylmethyl group, presents a unique electronic and steric environment that can influence its interaction with biological targets. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. While direct experimental spectra for this specific molecule are not widely published, this document will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive characterization. This approach offers valuable insights for researchers synthesizing or working with this compound, enabling them to anticipate spectral features, confirm its identity, and assess its purity.

Chemical Structure and Key Features

IUPAC Name: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Molecular Formula: C₇H₈ClNO₂S[1][2] Molecular Weight: 205.66 g/mol [1][2] SMILES: CS(=O)(=O)CC1=CN=C(C=C1)Cl[2]

The structure features a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a methylsulfonylmethyl group. The electron-withdrawing nature of the chlorine atom and the sulfonyl group, as well as the insulating methylene bridge, will significantly influence the chemical environment of the protons and carbons in the molecule, which will be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-6 (Pyridine)8.3 - 8.5Doublet (d)1HDeshielded due to the adjacent nitrogen and the electron-withdrawing chlorine at C-2.
H-4 (Pyridine)7.7 - 7.9Doublet of doublets (dd)1HInfluenced by both the adjacent chloro-substituted carbon and the methylsulfonylmethyl group.
H-3 (Pyridine)7.3 - 7.5Doublet (d)1HPrimarily influenced by the adjacent chlorine at C-2.
-CH₂-4.3 - 4.5Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing sulfonyl group and the pyridine ring.
-SO₂CH₃3.0 - 3.2Singlet (s)3HThe methyl protons are attached to the electron-withdrawing sulfonyl group.

Causality behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue. The choice of spectrometer frequency (e.g., 300, 400, or 500 MHz) will affect the resolution of the spectrum, with higher frequencies providing better separation of signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-2 (Pyridine)150 - 152Carbon bearing the chlorine atom, significantly deshielded.
C-6 (Pyridine)148 - 150Carbon adjacent to the nitrogen, deshielded.
C-4 (Pyridine)138 - 140Aromatic carbon influenced by the substituents.
C-5 (Pyridine)130 - 132Carbon attached to the methylsulfonylmethyl group.
C-3 (Pyridine)124 - 126Aromatic carbon.
-CH₂-55 - 60Methylene carbon attached to the sulfonyl group and the pyridine ring.
-SO₂CH₃40 - 45Methyl carbon attached to the sulfonyl group.

Self-Validating Protocol: To confirm the assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. A COSY spectrum will show correlations between coupled protons (e.g., H-3, H-4, and H-6 on the pyridine ring), while an HSQC spectrum will correlate each proton to its directly attached carbon, thus confirming the ¹H and ¹³C assignments.

Experimental Workflow: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine are:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2900 - 3000Medium
S=O stretch (asymmetric)1300 - 1350Strong
S=O stretch (symmetric)1120 - 1160Strong
C=N and C=C stretch (pyridine ring)1400 - 1600Medium to Strong
C-Cl stretch700 - 800Strong

Expertise & Experience: The two strong absorption bands for the sulfonyl group (S=O stretches) are highly characteristic and are a key diagnostic feature for confirming the presence of this functional group. The exact positions of the pyridine ring vibrations can provide information about the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electrospray Ionization (ESI-MS)

For ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺.

Ion Predicted m/z
[M+H]⁺206.0037
[M+Na]⁺227.9856

These predicted m/z values from PubChemLite are crucial for confirming the molecular weight of the synthesized compound.[3]

Authoritative Grounding: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. The two major isotopes of chlorine are ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum should show two peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Electron Ionization (EI-MS) Fragmentation

Under EI-MS conditions, the molecule will fragment in a predictable manner. Key expected fragments include:

  • Loss of the methylsulfonyl group (-SO₂CH₃): This would lead to a fragment ion.

  • Loss of the entire methylsulfonylmethyl group (-CH₂SO₂CH₃): This would result in a 2-chloro-5-methylpyridine cation.

  • Cleavage of the C-S bond: This could lead to various smaller fragments.

Logical Relationship: Spectroscopic Data Interpretation

Spectroscopic_Interpretation cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_confirmation Overall Confirmation NMR NMR (¹H, ¹³C, 2D) Structure Molecular Structure & Connectivity NMR->Structure IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Confirmation Structural Confirmation & Purity Assessment Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. By combining the predictive power of NMR, IR, and MS, researchers can confidently identify this target molecule, confirm its structural integrity, and assess its purity. The provided methodologies and expected data serve as a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives in the field of drug discovery and development. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the final structural assignment.

References

  • 2-chloro-5-[(methylsulfonyl)methyl]pyridine. PubChem. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

The following technical guide details the solubility profiling, thermodynamic analysis, and purification strategies for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2). Executive Summary 2-Chloro-5-[(meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic analysis, and purification strategies for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2).

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical pharmacophore used primarily as an intermediate in the synthesis of COX-2 inhibitors, such as Etoricoxib. Its physicochemical behavior is governed by a "push-pull" structural dynamic: the lipophilic 2-chloropyridine ring contrasts with the highly polar, hydrogen-bond-accepting methylsulfonyl motif.

This guide addresses the lack of standardized open-source solubility data for this specific CAS by establishing a self-validating experimental protocol and a predictive solubility landscape . Understanding these parameters is essential for optimizing yield during recrystallization and selecting green solvents for process upscaling.

Physicochemical Profile & Predictive Solubility

Before experimental determination, we analyze the molecule to predict solvent compatibility based on "like dissolves like" principles and functional group interactions.

Structural Analysis
  • Lipophilic Domain: The 2-chloropyridine ring contributes to

    
    -
    
    
    
    stacking interactions and hydrophobicity.
  • Polar Domain: The sulfone (

    
    ) group is a strong hydrogen bond acceptor with a high dipole moment.
    
Predicted Solubility Landscape

Based on the Functional Group Contribution method, the expected solubility profile is as follows:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, NMPStrong dipole-dipole; disrupts sulfone crystal lattice.Very High Reaction Medium
Polar Aprotic (Volatile) Acetone, AcetonitrileDipole-dipole; moderate dispersion forces.High Solvent Exchange
Polar Protic Methanol, Ethanol, IPAH-bonding (Solvent donor

Sulfone acceptor).
Moderate to High (Temp dependent)Crystallization
Esters Ethyl AcetateWeak H-bonding; moderate polarity.Moderate Extraction
Non-Polar n-Heptane, Hexane, TolueneWeak dispersion forces only.Low / Insoluble Anti-Solvent
Aqueous WaterHydrophobic effect of pyridine ring dominates.Very Low Anti-Solvent / Wash

Process Insight: The steep solubility curve expected in alcohols (MeOH/EtOH) makes them the ideal candidates for cooling crystallization. Water or Heptane are the logical anti-solvents.

Experimental Methodology: Laser Monitoring Technique

To generate precise solubility data (mole fraction


) vs. temperature (

), the dynamic laser monitoring method is superior to gravimetric analysis due to speed and reproducibility.
Protocol: Dynamic Laser Solubility Determination
  • Preparation: Accurately weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K).

  • Laser Setup: Direct a He-Ne laser beam (or high-intensity LED) through the vessel. Place a photodiode detector on the opposite side.

  • Dissolution Ramp: Slowly increase temperature (

    
    ).
    
    • State A (Undissolved): Suspension scatters light; detector signal is low/noisy.

    • State B (Dissolved): Solution becomes clear; detector signal spikes to maximum transmission.

  • Data Point Capture: Record the temperature (

    
    ) at which transmission stabilizes.
    
  • Repetition: Add known mass of solvent to dilute, and repeat cooling/heating cycles to generate the full polythermal curve.

Workflow Visualization

Solubility_Protocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Weigh Solute/Solvent Equilibrate Equilibrate (T_start) Start->Equilibrate Ramp Temp Ramp (+0.5 K/min) Equilibrate->Ramp Laser Laser Transmission Check Ramp->Laser Laser->Ramp Scattering (Cloudy) Record Record T_clear Laser->Record Clear Solution Dilute Add Solvent (Dilution) Record->Dilute End Generate Solubility Curve Record->End Data Sufficient Dilute->Equilibrate Next Point

Thermodynamic Modeling & Analysis

Once the experimental data (mole fraction


) is obtained across a temperature range (278.15 K – 323.15 K), it must be correlated using thermodynamic models to calculate enthalpy (

) and entropy (

).
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived via regression analysis.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates high model reliability.
    
Thermodynamic Functions (van't Hoff Analysis)

Using the van't Hoff equation, we determine the driving forces of dissolution:




Interpretation Guide for Researchers:
  • Positive

    
     (Endothermic):  Solubility increases with temperature. This confirms that cooling crystallization  is a viable purification method.
    
  • Positive

    
    :  Indicates disorder increases upon dissolution (breaking the crystal lattice).
    
  • Negative

    
    :  The dissolution process is spontaneous at the measured temperature.
    

Process Application: Purification Strategy

Based on the physicochemical properties, the following purification strategy is recommended for removing impurities (e.g., unreacted 2-chloropyridine or sulfonyl precursors).

Recommended Solvent System: Ethanol + Water
  • Solvent (Ethanol): High solubility at boiling point (

    
    ); moderate solubility at RT.
    
  • Anti-Solvent (Water): Drastically reduces solubility due to the hydrophobic pyridine ring.

Crystallization Decision Matrix

Crystallization_Logic Figure 2: Recrystallization Process Decision Tree Raw Crude 2-Chloro-5- [(methylsulfonyl)methyl]pyridine Dissolve Dissolve in Ethanol @ 70°C Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 25°C Filter->Cool Check Yield Sufficient? Cool->Check Isolate Filter & Dry Crystals Check->Isolate Yes (>85%) AntiSolvent Add Water (Anti-Solvent) Dropwise Check->AntiSolvent No (<85%) Chill Chill to 0-5°C AntiSolvent->Chill Chill->Isolate

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Sha, F., et al. (2018). Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data. (Reference for methodology on similar chloropyridine/aniline derivatives).

  • ChemScene. (n.d.). Product Data Sheet: 2-Chloro-5-((methylsulfonyl)methyl)pyridine (CAS 1158608-08-2).[1][2]

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine Derivatives and Synthesis. (Contextual reference for pyridine intermediate handling).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine: A Detailed Guide for Chemical Researchers

Abstract This comprehensive guide details the step-by-step synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, a key intermediate in the development of novel therapeutic agents. This document provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the step-by-step synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, a key intermediate in the development of novel therapeutic agents. This document provides an in-depth analysis of the synthetic strategy, a discussion of the underlying reaction mechanisms, and meticulously outlined protocols for the preparation of the requisite precursor and the final target molecule. The synthesis is primarily approached as a two-step process: the initial chlorination of a pyridine derivative to yield 2-chloro-5-(chloromethyl)pyridine, followed by a nucleophilic substitution with a methanesulfinate salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory manual and a deeper understanding of the chemical principles involved.

Introduction

2-Chloro-5-[(methylsulfonyl)methyl]pyridine serves as a critical building block in medicinal chemistry, primarily due to the presence of the versatile sulfonyl group and the reactive chloropyridine moiety. The sulfonyl group is a well-recognized pharmacophore that can enhance the pharmacological profile of a molecule by improving its solubility, metabolic stability, and ability to form hydrogen bonds. The synthesis of this compound, therefore, is of significant interest to the scientific community. This application note provides a robust and reproducible methodology for its preparation.

The overall synthetic pathway can be visualized as a two-stage process. The first stage focuses on the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)pyridine. Subsequently, this intermediate undergoes a nucleophilic substitution reaction to introduce the methylsulfonyl group, yielding the final product.

Synthetic Strategy and Mechanistic Insights

The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is strategically divided into two main stages. This approach allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Stage 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The preparation of 2-chloro-5-(chloromethyl)pyridine is a crucial first step. Several methods have been reported for its synthesis, with the chlorination of 2-chloro-5-methylpyridine being a common and effective route.[1][2] This reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. The chlorination selectively occurs at the methyl group due to the stability of the resulting benzylic-type radical.

Alternatively, 2-chloro-5-(chloromethyl)pyridine can be synthesized from 3-methylpyridine through a one-step chlorination reaction using a supported palladium chloride catalyst.[3] Other routes include the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride or a multi-step process starting from 2-chloropyridine-5-carboxylic acid. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Stage 2: Nucleophilic Substitution to form 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

The final and most critical step in the synthesis is the introduction of the methylsulfonyl group. This is achieved through a nucleophilic substitution reaction, where the chloride of the chloromethyl group in 2-chloro-5-(chloromethyl)pyridine is displaced by a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na). This reaction proceeds via a classic Sₙ2 mechanism.

Mechanism of Nucleophilic Substitution:

The reaction is a bimolecular nucleophilic substitution (Sₙ2) process. The methanesulfinate anion (CH₃SO₂⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The reaction proceeds in a single, concerted step where the nucleophile attacks and the leaving group (chloride) departs simultaneously.

Figure 1: General Sₙ2 mechanism for the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Chloro-5-(chloromethyl)pyridine≥98%
Sodium methanesulfinate (CH₃SO₂Na)≥98%
Dimethylformamide (DMF)Anhydrous, ≥99.8%
Ethyl acetateACS grade
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel
Protocol 1: Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

This protocol outlines the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with sodium methanesulfinate.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add sodium methanesulfinate (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Process Workflow

Synthesis_Workflow Start Start: Materials and Reagents Dissolve Dissolve 2-chloro-5-(chloromethyl)pyridine in anhydrous DMF Start->Dissolve Add_Reagent Add Sodium Methanesulfinate Dissolve->Add_Reagent React Heat and Stir at 60-70°C for 4-6h (Monitor by TLC) Add_Reagent->React Workup Cool and Quench with Ice-Water React->Workup Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Purify->Product

Figure 2: Experimental workflow for the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Chloro-5-(chloromethyl)pyridine is a lachrymator and should be handled with care.

  • Anhydrous solvents are sensitive to moisture and should be handled under an inert atmosphere if necessary.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a straightforward yet crucial process for the advancement of drug discovery programs. The two-step synthetic route, involving the chlorination of a pyridine precursor followed by a nucleophilic substitution, provides a reliable method for obtaining this valuable intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely synthesize this compound for their research endeavors.

References

  • NANJING REDSUN BIOCHEM CO LTD. Synthesis method of 2-chloro-5-chloromethyl pyridine. CN107629215A, January 26, 2018.
  • Huang, G. Synthesis method of 2-chloro-5-chloromethylpyridine. CN108947515A, December 7, 2018.

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in Kinase Inhibitor Discovery

Abstract This application note details the strategic use of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 170958-30-6) as a privileged scaffold in the design and synthesis of Type I and Type II kinase inhibitors. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 170958-30-6) as a privileged scaffold in the design and synthesis of Type I and Type II kinase inhibitors. While historically recognized as a key intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib), this pyridine-sulfone motif possesses unique electronic and steric properties ideal for targeting the solvent-exposed regions of protein kinases. This guide provides a validated protocol for chemically derivatizing this scaffold to generate kinase-active libraries and a subsequent biochemical workflow for profiling their potency.

Part 1: Scientific Rationale & Scaffold Analysis[1]

The "Privileged Structure" Concept

In Fragment-Based Drug Discovery (FBDD), the 2-Chloro-5-[(methylsulfonyl)methyl]pyridine core serves as a high-value starting point due to two distinct chemical features:

  • The Electrophilic "Warhead" (2-Chloro): The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). This allows for rapid coupling with amine-containing "hinge-binding" motifs (e.g., aminopyrimidines, indazoles) to generate ATP-competitive inhibitors.
    
  • The Polar "Tail" (5-Methylsulfonyl): The sulfone group acts as a rigid hydrogen-bond acceptor. In kinase docking, this moiety is frequently positioned to interact with the solvent front or specific residues (e.g., the "gatekeeper" residue) to improve selectivity and water solubility.

Mechanism of Action (Derivatized State)

When coupled to a hinge-binder, the pyridine ring occupies the hydrophobic pocket adjacent to the ATP-binding site. The sulfonyl group extends towards the solvent interface, often improving the pharmacokinetic profile (solubility/permeability) compared to purely lipophilic inhibitors.

Part 2: Experimental Protocols

Protocol A: Chemical Derivatization (Synthesis of Inhibitor Library)

Objective: To couple the 2-Chloro-5-[(methylsulfonyl)methyl]pyridine scaffold with a generic amine nucleophile (Hinge Binder) to create a functional kinase inhibitor.

Reagents Required:

  • Scaffold: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1.0 eq)

  • Nucleophile: 4-Amino-pyrimidine derivative (or equivalent amine) (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (2.0 eq)
    
  • Catalyst (Optional):

    
     / Xantphos (for Buchwald-Hartwig coupling if 
    
    
    
    is sluggish)
  • Solvent: Anhydrous 1,4-Dioxane or DMSO

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial, dissolve 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (100 mg, 0.48 mmol) in 3 mL of anhydrous 1,4-Dioxane.

  • Addition: Add the amine nucleophile (0.53 mmol) and

    
     (312 mg, 0.96 mmol).
    
    • Critical Insight: If the nucleophile is sterically hindered, add Xantphos (10 mol%) and

      
       (5 mol%) and purge with Argon.
      
  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Monitoring: Check reaction progress via LC-MS (Target Mass = Scaffold + Nucleophile - HCl).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

    • Validation: Confirm structure via

      
      -NMR (look for loss of the C2-Cl signal and appearance of amine protons).
      
Protocol B: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Objective: To determine the


 of the synthesized inhibitor against a target kinase (e.g., c-Met or VEGFR).

Reagents Required:

  • Kinase: Recombinant c-Met (0.2 ng/µL final)

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL)

  • ATP: Ultra-pure ATP (at

    
     concentration, typically 10 µM)
    
  • Detection: ADP-Glo™ Reagent (Promega)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Top concentration: 10 µM, Dilution factor: 3).

  • Enzyme Reaction:

    • Add 2 µL of Inhibitor to a 384-well white proxiplate.

    • Add 4 µL of Kinase Buffer (containing c-Met). Incubate for 10 mins at RT (to allow equilibrium binding).

    • Add 4 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction and depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Data Acquisition: Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a non-linear regression (4-parameter logistic) to calculate

    
    .
    

Part 3: Visualization of Workflows

Figure 1: Synthetic & Logic Pathway

This diagram illustrates the transformation of the raw scaffold into a bioactive kinase inhibitor and the subsequent decision-making process.[1]

KinaseInhibitorWorkflow Scaffold 2-Chloro-5-[(methylsulfonyl) methyl]pyridine (Scaffold) Reaction Reaction: SNAr or Buchwald-Hartwig (+ Hinge Binder) Scaffold->Reaction Activation Product Pyridyl-Sulfone Inhibitor Library Reaction->Product Coupling Assay ADP-Glo Kinase Screening Product->Assay Profiling Decision Hit Validation (IC50 < 100 nM?) Assay->Decision Data Analysis Decision->Scaffold No (Redesign) Lead Lead Candidate Optimization Decision->Lead Yes

Caption: Workflow depicting the conversion of the chloropyridine scaffold into a kinase inhibitor library and subsequent screening logic.

Figure 2: Structural Binding Hypothesis

This diagram visualizes the theoretical interaction of the derived inhibitor within the kinase ATP-binding pocket.

BindingMode Hinge Kinase Hinge Region (ATP Adenine Binding) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Water Interface) Binder Added Amine Group (H-Bond Donor) Binder->Hinge H-Bonding Core Pyridine Ring (Scaffold Core) Binder->Core Core->Gatekeeper Hydrophobic Contact Tail Methylsulfonyl Group (Solubilizing Tail) Core->Tail Tail->Solvent Polar Interaction

Caption: Schematic representation of the pharmacophore mapping within the kinase active site.

Part 4: Data Presentation & Analysis

When analyzing the results from Protocol B, organize data as follows to determine Structure-Activity Relationships (SAR):

Compound IDR-Group (Nucleophile)c-Met IC50 (nM)Solubility (µM)Interpretation
K-PYR-001 Aniline (Phenyl)> 10,00050Inactive: Lacks H-bond donor for hinge.
K-PYR-002 4-Aminopyridine450120Hit: Pyridine nitrogen engages hinge.
K-PYR-003 Indazole-5-amine1285Lead: Bicyclic system mimics ATP adenine perfectly.

Troubleshooting:

  • High Background in Assay: Ensure the 2-Chloro scaffold is fully reacted; unreacted electrophiles can covalently modify kinase cysteines non-specifically (Pan-Assay Interference).

  • Precipitation: The sulfone improves solubility, but if the added nucleophile is too lipophilic, add 0.01% Triton X-100 to the assay buffer.

References

  • Scaffold Synthesis & Utility

    • Davies, I. W., et al.[2] "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 2000.[2]

    • Note: Establishes the fundamental chemistry of the 2-chloro-5-methylsulfonyl pyridine core.
  • Kinase Inhibitor Design Principles

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[3] Nature Reviews Cancer, 2009.

    • Note: Provides the theoretical basis for targeting the hinge and solvent front regions.
  • Assay Methodology

    • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

    • Note: Standard industry protocol for profiling

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in Drug Discovery

This guide details the strategic application of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) in medicinal chemistry. It moves beyond basic characterization to focus on its role as a bifunctional linchp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) in medicinal chemistry. It moves beyond basic characterization to focus on its role as a bifunctional linchpin in the synthesis of mitotic inhibitors and heterocyclic libraries.

Executive Summary & Structural Logic

In the landscape of fragment-based drug discovery (FBDD), 2-Chloro-5-[(methylsulfonyl)methyl]pyridine represents a high-value "bifunctional" scaffold. Unlike simple pyridines, this molecule possesses two distinct orthogonal reactivity handles, allowing for the rapid generation of structural complexity:

  • The C2-Chlorine Handle (Electrophilic): A site activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki), enabling the introduction of diversity elements (amines, aryls).
    
  • The C5-Methylene "Hinge" (Nucleophilic/Acidic): The methylene group bridging the pyridine and the sulfone is significantly acidified (

    
     in DMSO). This allows it to act as a "masked nucleophile" for Knoevenagel condensations or alkylations, creating styryl-sulfone pharmacophores common in anticancer agents.
    
Structural Analysis Diagram

The following diagram illustrates the orthogonal reactivity profile of the scaffold.

ReactivityProfile Scaffold 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) C2_Site C2-Position (Cl) Electrophilic Handle Scaffold->C2_Site Inductive Activation C5_Site C5-Methylene (-CH2-) Acidic/Nucleophilic Hinge Scaffold->C5_Site pKa ~22 SNAr Application 1: SNAr Diversification (Library Gen) C2_Site->SNAr Amines/Alkoxides Condensation Application 2: Knoevenagel Condensation (Mitotic Inhibitors) C5_Site->Condensation Aldehydes (Base)

Figure 1: Orthogonal reactivity map. The C2-Cl allows for library expansion, while the C5-methylene enables pharmacophore construction.

Primary Application: Synthesis of Styrylsulfonyl-Pyridine Mitotic Inhibitors

The most potent application of this scaffold is in the synthesis of styrylsulfonyl-methylpyridines , a class of small molecules structurally related to Rigosertib (ON01910.Na) . These compounds function as dual inhibitors of the PI3K/Akt pathway and tubulin polymerization.

Mechanism of Action

The sulfone group acts as a mimetic of the transition state in peptide bond hydrolysis or as a rigid linker that positions the pyridine and the styryl group into the ATP-binding pocket of kinases (e.g., PLK1, PI3K). The vinyl sulfone moiety generated via condensation is a Michael acceptor, potentially forming covalent bonds with cysteine residues in the target protein.

Experimental Protocol: Knoevenagel Condensation

Objective: To couple 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with a substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) to form the styryl pharmacophore.

Reagents:

  • Scaffold: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1.0 eq)

  • Electrophile: 2,4,6-Trimethoxybenzaldehyde (1.1 eq)

  • Catalyst: Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the scaffold (10 mmol) and the aldehyde (11 mmol) in Toluene (50 mL).

  • Activation: Add Piperidine (2 mmol) followed by Glacial Acetic Acid (2 mmol). Note: The acid-base combination buffers the reaction, preventing side reactions while catalyzing the enolization of the sulfone.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
    
  • Monitoring: Reaction progress is monitored via TLC (Hexane:EtOAc 1:1). The product (styryl derivative) typically fluoresces under UV (254/365 nm) due to extended conjugation.

  • Workup: Upon completion (4-6 hours), cool to room temperature. The product often precipitates directly. If not, concentrate the toluene to 20% volume and add cold Ethanol.

  • Purification: Filter the solid and wash with cold Ethanol. Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75-85% Key Quality Attribute: Trans-isomer (


-alkene) is thermodynamically favored (

Hz in

H NMR).

Secondary Application: Library Generation

Once the styryl core is established (or before, depending on chemo-selectivity needs), the 2-chloro position serves as a site to tune solubility and potency. The electron-withdrawing nature of the sulfone group at C5 (via the methylene spacer) and the intrinsic nitrogen of the pyridine ring make the C2-Cl moderately labile to nucleophilic attack.

Comparative Reactivity Table
NucleophileConditionsYieldComments
Morpholine DMSO,

,

, 4h
92%Excellent yield; standard for solubility enhancement.
Aniline Toluene,

, BINAP,

85%Requires Buchwald conditions;

is sluggish with weak nucleophiles.
Sodium Methoxide MeOH, Reflux, 2h88%Rapid conversion to the methoxy-pyridine derivative.
Protocol: Microwave-Assisted

Objective: Rapid derivatization of the C2-position with a secondary amine.

  • Charge: In a microwave vial (2-5 mL), add the 2-chloropyridine scaffold (1.0 eq), the amine (e.g., N-methylpiperazine, 1.5 eq), and DIPEA (2.0 eq).

  • Solvent: Add NMP (N-methyl-2-pyrrolidone) or DMSO (concentration ~0.5 M).

  • Irradiation: Heat at

    
     for 20 minutes (High Absorption setting).
    
  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove NMP.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the complete synthetic pathway from the raw intermediate to the final drug candidate.

SynthesisWorkflow Start Starting Material: 2-Chloro-5-(chloromethyl)pyridine Step1 Step 1: Sulfonylation (NaSO2Me, DMF, Heat) Start->Step1 Intermediate KEY SCAFFOLD: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Step1->Intermediate Step2 Step 2: Knoevenagel Condensation (Ar-CHO, Piperidine/AcOH) Intermediate->Step2 Final Final Drug Candidate: Amino-Styrylsulfonyl-Pyridine (Mitotic Inhibitor) Intermediate->Final  Direct Path Styryl Intermediate: (E)-2-Chloro-5-(styrylsulfonyl)pyridine Step2->Styryl Step3 Step 3: SNAr Displacement (R-NH2, Heat) Styryl->Step3 Step3->Final

Figure 2: Linear synthesis workflow for Styrylsulfonyl-Pyridine anticancer agents.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards associated with this class of compounds:

  • Sensitization: Pyridine derivatives, especially those with alkylating potential (like the chloromethyl precursor), are potential skin sensitizers.

  • Sulfone Stability: While the sulfone is thermally stable, the methylene protons are acidic. Avoid storing the compound in strongly basic solutions for extended periods to prevent degradation or polymerization.

  • Handling: Use standard PPE. The 2-chloro derivative is generally a solid at room temperature (Melting Point data varies by purity, typically solid). Handle in a fume hood to avoid inhalation of dust.

References

  • Reddy, M. V. R., et al. (2014). "2-((Styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities." Journal of Medicinal Chemistry.

  • ChemScene. (n.d.). "Product Datasheet: 2-Chloro-5-((methylsulfonyl)methyl)pyridine (CAS 1158608-08-2)." ChemScene.

  • PubChem. (n.d.). "Compound Summary: 2-Chloro-5-((methylsulfonyl)methyl)pyridine." National Library of Medicine.

  • Jubilant Ingrevia. (n.d.). "Safety Data Sheet: Pyridine Derivatives." Jubilant Ingrevia.

Application

Application Note: Comprehensive NMR Characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Abstract This application note provides a detailed guide for the structural characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol covering sample preparation, and the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous structural elucidation of this and similar heterocyclic compounds.

Introduction: The Significance of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in Drug Discovery

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the methylsulfonylmethyl group can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and target binding affinity. Given its importance, a definitive and reproducible method for structural verification is paramount to ensure the quality and integrity of synthetic intermediates and final active pharmaceutical ingredients (APIs).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[4] This application note details the systematic application of 1D and 2D NMR techniques to fully characterize 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, providing a reliable analytical standard for its identification and quality control in a research and development setting.

Principles of NMR-Based Structural Elucidation

The structural analysis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine by NMR relies on the distinct magnetic properties of its ¹H and ¹³C nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a fingerprint of the molecular structure.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

    • Chemical Shift (δ): The position of a signal in the spectrum, indicative of the electronic environment of the proton. Electron-withdrawing groups, such as the chlorine and methylsulfonyl groups, will deshield nearby protons, shifting their signals to a higher frequency (downfield).

    • Integration: The area under a signal, which is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring protons (spin-spin coupling). The pattern of splitting reveals the number of adjacent protons.

    • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). Coupled protons will have the same coupling constant.

  • ¹³C NMR Spectroscopy: This technique provides information on the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet signals for each unique carbon. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

  • 2D NMR Spectroscopy (COSY & HSQC): Two-dimensional NMR experiments provide correlational information that is crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. Cross-peaks in an HSQC spectrum correlate the chemical shifts of a proton and its directly bonded carbon.[2][5]

Experimental Protocol

This section outlines a step-by-step protocol for the NMR analysis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the sample of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is of sufficient purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, and the absence of protons in the solvent prevents large solvent signals from obscuring the analyte signals.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[6]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent at a very low concentration (typically 0.03-0.05% v/v). The methyl protons of TMS are defined as 0.00 ppm.

  • Procedure:

    • Weigh the desired amount of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Parameter ¹H NMR ¹³C NMR COSY HSQC
Spectrometer Frequency 400 MHz100 MHz400 MHz400 MHz (¹H), 100 MHz (¹³C)
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Pulse Program Standard 90° pulseProton decoupledStandard COSYStandard HSQC
Spectral Width -2 to 10 ppm-10 to 220 ppm-2 to 10 ppm-2 to 10 ppm (¹H), -10 to 170 ppm (¹³C)
Number of Scans 161024816
Relaxation Delay 2 s2 s1.5 s1.5 s
Acquisition Time 4 s1.5 s0.2 s0.15 s

Rationale for Parameter Selection:

  • A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

  • The spectral width is chosen to encompass all expected signals.

  • The relaxation delay allows for the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.

Data Analysis and Interpretation

This section details the expected NMR data for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine and provides a guide for its interpretation. The predicted chemical shifts were generated using computational NMR prediction tools to provide a realistic dataset for instructional purposes.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine are numbered as follows:

Caption: Structure of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in CDCl₃ is expected to show five distinct signals.

Signal Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1H6~8.45d~2.41H
2H4~7.70dd~8.2, 2.41H
3H3~7.35d~8.21H
4H7~4.30s-2H
5H8~3.05s-3H

Interpretation of the ¹H NMR Spectrum:

  • H6 (δ ~8.45): This proton is ortho to the nitrogen atom and is significantly deshielded. It appears as a doublet due to coupling with H4 (meta coupling, ⁴J). The typical range for this type of long-range coupling in pyridines is 2-3 Hz.[7]

  • H4 (δ ~7.70): This proton is coupled to both H3 (ortho coupling, ³J) and H6 (meta coupling, ⁴J), resulting in a doublet of doublets. The larger coupling constant (~8.2 Hz) corresponds to the ortho coupling with H3, while the smaller coupling constant (~2.4 Hz) is from the meta coupling to H6.[7]

  • H3 (δ ~7.35): This proton is coupled only to H4 (ortho coupling, ³J), giving rise to a doublet with a coupling constant of approximately 8.2 Hz.

  • H7 (δ ~4.30): The methylene protons are adjacent to the electron-withdrawing sulfonyl group and the pyridine ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons.

  • H8 (δ ~3.05): The methyl protons of the sulfonyl group are also deshielded and appear as a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Signal Assigned Carbon(s) Predicted Chemical Shift (δ, ppm)
1C2~151.5
2C6~150.0
3C4~139.0
4C5~135.0
5C3~125.0
6C7~58.0
7C8~41.5

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (C2, C3, C4, C5, C6): These carbons resonate in the downfield region of the spectrum (δ 120-160 ppm). The carbon attached to the electronegative chlorine atom (C2) and the carbon adjacent to the nitrogen (C6) are the most deshielded. The chemical shifts of substituted pyridines are influenced by the electronic effects of the substituents.

  • Methylene Carbon (C7): This carbon is attached to the electron-withdrawing sulfonyl group, which causes a significant downfield shift compared to a typical alkyl carbon.

  • Methyl Carbon (C8): The methyl carbon of the sulfonyl group is also found at a characteristic downfield position.

2D NMR Analysis: COSY and HSQC

2D NMR experiments are essential for confirming the assignments made from the 1D spectra.

G cluster_cosy COSY Correlations cluster_hsqc HSQC Correlations H6 H6 (~8.45 ppm) H4 H4 (~7.70 ppm) H6->H4 ⁴J (meta) C6 C6 (~150.0 ppm) H6->C6 H3 H3 (~7.35 ppm) H4->H3 ³J (ortho) C4 C4 (~139.0 ppm) H4->C4 C3 C3 (~125.0 ppm) H3->C3 H7 H7 (~4.30 ppm) C7 C7 (~58.0 ppm) H7->C7 H8 H8 (~3.05 ppm) C8 C8 (~41.5 ppm) H8->C8

Caption: Expected COSY and HSQC correlations for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

  • COSY Spectrum: The COSY spectrum will show a cross-peak between H4 and H3, confirming their ortho relationship. A weaker cross-peak between H6 and H4 will confirm the meta coupling. The absence of cross-peaks for H7 and H8 confirms they are isolated spin systems.

  • HSQC Spectrum: The HSQC spectrum will definitively link each proton to its directly attached carbon. The following correlations are expected:

    • H6 with C6

    • H4 with C4

    • H3 with C3

    • H7 with C7

    • H8 with C8

This set of 1D and 2D NMR data provides a complete and unambiguous structural confirmation of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Conclusion

This application note has detailed a comprehensive NMR-based protocol for the structural characterization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. By following the outlined procedures for sample preparation and data acquisition, and by utilizing the principles of 1D and 2D NMR interpretation, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The presented workflow serves as a robust and self-validating system, ensuring high scientific integrity in drug discovery and development processes.

References

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PMC. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • ResearchGate. Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]

  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • YouTube. How to interpret a HSQC NMR Spectrum. [Link]

  • YouTube. SDBS database | NMR | IR | Mass | Organic compounds. [Link]

  • ACD/Labs. How to Interpret an HSQC-COSY Experiment. [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

  • NMRium demo. Predict. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PMC. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Spectroscopy. "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis". [Link]

  • University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

Sources

Method

Mass spectrometry analysis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Part 1: Executive Summary & Strategic Importance 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a critical pharmacophore building block, primarily utilized in the synthesis of Etoricoxib (Arcoxia) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a critical pharmacophore building block, primarily utilized in the synthesis of Etoricoxib (Arcoxia) , a selective COX-2 inhibitor. The sulfone moiety and the chloropyridine ring are essential for the drug's binding affinity to the cyclooxygenase active site.

Precise quantification of this intermediate is vital for two reasons:

  • Process Control: Monitoring yield and conversion efficiency during the coupling with vinamidinium salts.

  • Impurity Profiling: Unreacted intermediate in the final API is a potential genotoxic impurity (PGI) candidate due to the reactive alkyl-sulfone functionality, requiring high-sensitivity detection (ppm level).

This guide provides a validated protocol for the identification and quantitation of this molecule using ESI-LC-MS/MS, moving beyond generic methods to address the specific ionization behavior of the pyridine-sulfone motif.

Part 2: Physicochemical Profile & MS Readiness

Before method development, we must understand the molecule's behavior in the gas phase.

PropertyValueMS Implication
Formula C

H

ClNO

S
Distinct Chlorine isotope pattern (

Cl/

Cl ratio ~3:1).
MW (Monoisotopic) 205.00 g/mol Precursor ion [M+H]

will be 206.0 .
pKa (Pyridine N) ~2.5 - 3.0 (Predicted)The electron-withdrawing Cl and Sulfone groups lower the basicity of the pyridine N compared to unsubstituted pyridine (pKa 5.2). Requires acidic mobile phase (pH < 3) for robust ionization.
LogP ~0.8 - 1.2Moderately polar. Retains well on C18 but requires low organic start to prevent void volume elution.

Part 3: Method Development Strategy

Ionization Source: ESI vs. APCI
  • Choice: Electrospray Ionization (ESI) in Positive Mode.

  • Reasoning: While APCI is often good for sulfones, the basic nitrogen on the pyridine ring makes ESI+ significantly more sensitive. The protonation site is the pyridine nitrogen. The sulfone group is electronically stable but creates a dipole that assists in droplet surface activity.

Fragmentation Logic (MS/MS)

To design a specific MRM (Multiple Reaction Monitoring) method, we must predict the fragmentation pathways.

  • Precursor: m/z 206.0 [M+H]

    
    
    
  • Primary Fragment (Quantifier): m/z 127.0 .

    • Mechanism:[1][2][3] Cleavage of the C-S bond at the benzylic-like position. The sulfone group (

      
      ) is a good leaving group in the gas phase. The resulting cation is the (6-chloropyridin-3-yl)methylium  ion, stabilized by resonance with the aromatic ring.
      
  • Secondary Fragment (Qualifier): m/z 142.0 .

    • Mechanism:[1][2][3] Extrusion of SO

      
       (64 Da) via a rearrangement, leaving the ethyl-pyridine derivative cation.
      

Part 4: Visualized Workflows

A. Experimental Workflow

Workflow Sample Sample Preparation (Acetonitrile Dissolution) LC UHPLC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+) (Protonation of Pyridine N) LC->Ionization Q1 Q1 Filter Select m/z 206.0 Ionization->Q1 [M+H]+ CID Collision Cell (N2 Gas, 15-25 eV) Q1->CID Q3 Q3 Filter Select m/z 127.0 CID->Q3 Fragmentation Detector Detector (Quantitation) Q3->Detector

Caption: End-to-end LC-MS/MS workflow for the targeted quantitation of the Etoricoxib intermediate.

B. Fragmentation Pathway (Mechanistic)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 206.0 (Protonated Pyridine) TS1 Transition State C-S Bond Weakening Precursor->TS1 CID Energy Frag2 Qualifier Ion m/z 142.0 [M+H - SO2]+ Precursor->Frag2 Rearrangement Neutral2 Neutral Loss SO2 (64 Da) Precursor->Neutral2 Frag1 Quantifier Ion m/z 127.0 [Cl-Py-CH2]+ TS1->Frag1 Major Pathway Neutral1 Neutral Loss CH3SO2H (80 Da) TS1->Neutral1

Caption: Proposed collision-induced dissociation (CID) pathways. The formation of the m/z 127 carbocation is the dominant channel.

Part 5: Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (>98% purity).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL). Note: Do not use pure water as the stock solvent due to limited solubility.

  • Working Standard: Dilute stock to 100 ng/mL in Water:Methanol (90:10, v/v) + 0.1% Formic Acid.

  • Matrix Considerations: If analyzing reaction mixtures, perform a protein precipitation or simple dilution with the mobile phase to match the initial gradient conditions.

LC Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Methanol often provides better sensitivity for nitrogenous bases in ESI compared to Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Conditions (Triple Quadrupole)
  • Source: ESI Positive.[4]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min.

MRM Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Analyte 206.0 127.0 10020Quantifier
Analyte 206.0 142.0 10015Qualifier
Isotope 208.0 129.0 10020Confirmation (

Cl)

Note: The inclusion of the


Cl transition (208->129) provides an extra layer of specificity, ensuring the signal is from the chlorinated species.

Part 6: Results Interpretation & Troubleshooting

1. Linearity & Range: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (


).

2. Isotope Pattern Verification: In the MS1 scan, you should observe a characteristic 3:1 intensity ratio between m/z 206 and 208. If this ratio is absent, the peak is not the chlorinated target.

3. Common Interferences:

  • Etoricoxib API: The final drug has a mass of ~358 Da. Ensure the LC gradient separates the intermediate (early eluting, more polar) from the final API (late eluting).

  • Des-chloro impurity: If the chlorine is substituted (e.g., by OH or OMe during synthesis), the mass will shift to 188 or 202. Monitor these masses in a full scan if process purity is low.

4. Troubleshooting:

  • Issue: Low Sensitivity.

    • Fix: Check pH.[2] The pyridine must be protonated. Ensure Formic Acid is fresh.

  • Issue: Carryover.

    • Fix: The sulfone group can be "sticky" on some metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.1% FA.

References

  • ChemicalBook. (2023). 2-chloro-5-[(methylsulfonyl)methyl]pyridine Properties and CAS 1158608-08-2.[5] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45791237, 2-chloro-5-[(methylsulfonyl)methyl]pyridine. Link

  • European Patent Office. (2014). EP2802564B1: Process for the synthesis of Etoricoxib. (Describes the use of the intermediate in API synthesis). Link

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Sulfones. (General reference for sulfone fragmentation mechanisms). Link

Sources

Application

Optimizing Sulfone-Pyridine Scaffolds: Protocols for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Executive Summary & Strategic Context 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1000576-40-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility is defined by two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1000576-40-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility is defined by two distinct functionalities:

  • The Electrophilic Handle (2-Chloro): Positioned alpha to the pyridine nitrogen, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid diversification with amines, alkoxides, or thiols.
    
  • The Pharmacophore Tail (5-methylsulfonylmethyl): The sulfone moiety (

    
    ) is a classic bioisostere for carbonyls and is critical in COX-2 inhibitors (e.g., Etoricoxib analogs) and kinase inhibitors (e.g., PI3K/mTOR pathways), providing essential hydrogen-bond acceptor properties without the metabolic liability of esters.
    

This Application Note provides a rigorous guide for using this scaffold in Fragment-Based Drug Discovery (FBDD) . We detail the workflow for converting this intermediate into a bioactive library and screening it for COX-2 selectivity, a standard model for sulfone-containing heterocycles.

Pre-Assay Preparation: Handling & Solubility

Before initiating biological or synthetic assays, the physicochemical profile of the scaffold must be established to prevent false negatives due to precipitation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Weight: ~205.66 g/mol

  • LogP (Predicted): ~0.8–1.2 (Moderate lipophilicity, favorable for membrane permeability).

  • State: Typically an off-white to pale yellow solid.

Solubilization Protocol
  • Stock Preparation: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Note: Avoid protic solvents (methanol/ethanol) for long-term storage as the activated chlorine can slowly solvolyze over months.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Verify purity via LC-MS. The sulfone group typically shows a distinct loss of

    
     fragments in mass spectrometry.
    

Protocol A: High-Throughput Scaffold Functionalization ( Assay)

Objective: To validate the reactivity of the scaffold and generate a micro-library of potential bioactives (e.g., 2-amino-5-[(methylsulfonyl)methyl]pyridines). This "chemical assay" confirms the scaffold's suitability for library generation.

Reagents
  • Scaffold: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1 equiv).

  • Nucleophiles: Diverse set of primary/secondary amines (1.2 equiv) (e.g., morpholine, aniline, piperazine).

  • Base:

    
     or DIPEA (2 equiv).
    
  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.

Step-by-Step Workflow
  • Plate Setup: Use a 96-well chemically resistant polypropylene deep-well plate.

  • Dosing:

    • Add 50 µL of Scaffold stock (0.2 M in NMP).

    • Add 50 µL of Amine monomer stock (0.24 M in NMP).

    • Add 10 mg of solid supported base (e.g., Carbonate on polymer) to facilitate workup.

  • Reaction: Seal plate and heat to 90°C for 4 hours .

    • Mechanistic Insight: The electron-withdrawing nitrogen of the pyridine ring lowers the LUMO energy at the C-2 position, allowing the amine to displace the chloride. The C-5 sulfone tail remains inert under these conditions.

  • Workup: Filter off the solid base. Dilute filtrate with DMSO to reach a final test concentration (e.g., 1 mM) for the biological assay.

Protocol B: In Vitro COX-2 vs. COX-1 Selectivity Screening

Objective: To evaluate the generated library for Cyclooxygenase-2 (COX-2) inhibition. Sulfone-containing pyridines are historically potent COX-2 inhibitors (related to the Coxib class). This assay quantifies the selectivity ratio (IC50 COX-1 / IC50 COX-2).

Assay Principle

This is a Peroxidase-based Fluorometric Assay .

  • COX enzyme converts Arachidonic Acid (AA) to PGG2.

  • PGG2 is reduced to PGH2 by the peroxidase active site of the enzyme.

  • This reduction drives the oxidation of a non-fluorescent probe (ADHP) to a highly fluorescent molecule (Resorufin).

  • Inhibitors prevent PGG2 formation, reducing fluorescence.

Materials
  • Enzymes: Recombinant human COX-2 and Ovine COX-1.

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Cofactor: Hemin (Hematoporphyrin IX).

Detailed Protocol
  • Enzyme Preparation:

    • Dilute COX-1 and COX-2 enzymes in Assay Buffer (80 mM Tris-HCl, pH 8.0) containing Hemin.[1]

    • Critical: Incubate enzyme + Hemin for 15 mins on ice to reconstitute the holoenzyme.

  • Inhibitor Incubation:

    • Transfer 10 µL of the functionalized scaffold derivatives (from Protocol A) into black 384-well plates.

    • Add 20 µL of Enzyme/Hemin solution.

    • Incubate for 15 minutes at 25°C. This allows the inhibitor to bind the active site channel.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (Arachidonic Acid + ADHP).

  • Readout:

    • Measure Fluorescence immediately (Ex: 530 nm / Em: 590 nm) in kinetic mode for 10 minutes.

  • Data Analysis:

    • Calculate the slope of the reaction (RFU/min) for the linear portion.

    • % Inhibition =

      
      .
      
Data Interpretation Table
Result CategoryCOX-2 IC50 (µM)Selectivity Ratio (COX1/COX2)Interpretation
Hit < 1.0 µM> 50Potent & Selective.[2][3][4] Proceed to Lead Opt.
Non-Selective < 1.0 µM1 - 10Potent but toxic (GI side effects risk).
Inactive > 50 µMN/AScaffold modification failed.

Protocol C: Safety Assessment (Ames Genotoxicity)

Objective: 2-Chloro-pyridines can act as alkylating agents. Before advancing to in vivo studies, the scaffold and its derivatives must be cleared for genotoxicity.

Methodology: Salmonella Reverse Mutation Assay
  • Strains: S. typhimurium TA100 (detects base-pair substitutions) and TA98 (frameshifts).

  • Metabolic Activation: Perform assay +/- S9 rat liver fraction to detect metabolites.

  • Dosing: Test scaffold at 5 concentrations (up to 5000 µ g/plate ).

  • Criteria: A positive result is defined as a dose-dependent increase in revertant colonies >2-fold over vehicle control.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from the raw scaffold to the final selectivity data.

Workflow Scaffold 2-Chloro-5-[(methylsulfonyl) methyl]pyridine Library SNAr Diversity Library (96-well plate) Scaffold->Library Protocol A: Amine Displacement COX_Assay COX-1/COX-2 Inhibition Screen Library->COX_Assay Protocol B: Enzymatic Assay Data Selectivity Profile (IC50 Ratio) COX_Assay->Data Fluorescence Readout Data->Scaffold SAR Refinement

Caption: Figure 1: Integrated Lead Optimization Workflow. The scaffold is first diversified via SNAr chemistry, then screened for biological activity.

Mechanism of Action: COX-2 Inhibition[4][11][12]

The diagram below details how the sulfone-pyridine derivatives interact with the Arachidonic Acid pathway.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Entry PGG2 PGG2 (Unstable) COX2->PGG2 Cyclooxygenase Inhibitor Sulfone-Pyridine Derivative Inhibitor->COX2 Blocks Active Site (Selectively) PGH2 PGH2 (Pro-Inflammatory) PGG2->PGH2 Peroxidase

Caption: Figure 2: Mechanism of Action. The sulfone derivative competitively inhibits the COX-2 channel, preventing the conversion of Arachidonic Acid.

References

  • Synthesis of Etoricoxib & Pyridine Scaffolds

    • Davies, I. W., et al. (2004). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry.

  • COX-2 Inhibition Assays

    • Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes.

  • Sulfone Pharmacophores in Medicinal Chemistry

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Genotoxicity of Halogenated Pyridines

    • Claxton, L. D., et al. (2010). "The Salmonella mutagenicity of halogenated pyridines." Mutation Research/Genetic Toxicology.

Sources

Method

Cell-based assays for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine activity

Application Note: Functional Characterization and Safety Profiling of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Executive Summary & Strategic Context 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization and Safety Profiling of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Executive Summary & Strategic Context

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2) is a critical heterocyclic building block, structurally significant in the synthesis of diarylheterocycle-based anti-inflammatory agents, specifically selective COX-2 inhibitors (e.g., Etoricoxib analogs). Its structure features a 2-chloropyridine core (susceptible to nucleophilic aromatic substitution, SNAr) and a methylsulfonylmethyl moiety (a polar pharmacophore).

In drug discovery, this compound is assayed for two primary reasons:

  • Fragment-Based Drug Discovery (FBDD): As a "fragment" to assess low-affinity binding to targets like Cyclooxygenase-2 (COX-2) or kinases.

  • Impurity Profiling: As a reactive intermediate, it must be screened for off-target cytotoxicity and genotoxicity to establish safety limits in final pharmaceutical products.

This guide provides high-fidelity protocols for determining the functional activity (COX-2 inhibition potential) and cellular safety profile (cytotoxicity and reactive metabolite formation) of this compound.

Biological Mechanism & Assay Logic

To validate the activity of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, we focus on the arachidonic acid pathway. Given its structural homology to COX-2 inhibitors, the primary functional readout is the suppression of Prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Concurrently, the 2-chloro substituent presents a risk of covalent protein binding via SNAr reactions with cellular thiols (e.g., Glutathione). Therefore, a multiplexed cytotoxicity and GSH-depletion assay is mandatory.

Pathway Visualization: COX-2 Signaling & Inhibition Point

COX2_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2_Gene COX-2 Expression NFkB->COX2_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz AA Arachidonic Acid AA->COX2_Enz Substrate PGG2 PGG2 / PGH2 COX2_Enz->PGG2 Compound 2-Chloro-5-[(methylsulfonyl) methyl]pyridine Compound->COX2_Enz Inhibition (Target) PGE2 PGE2 (Readout) PGG2->PGE2

Caption: Figure 1. Mechanism of Action for COX-2 inhibition assays. The compound is tested for its ability to block the conversion of Arachidonic Acid to PGG2/PGE2.

Protocol A: Functional COX-2 Inhibition Assay

Objective: Quantify the efficacy of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in inhibiting PGE2 release in LPS-induced RAW 264.7 macrophages.

Materials & Reagents
  • Cell Line: RAW 264.7 (Murine macrophages, ATCC TIB-71).

  • Compound: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Dissolved in DMSO, 100 mM stock).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Detection: PGE2 ELISA Kit (monoclonal).

  • Control: Celecoxib (Positive Control).

Experimental Workflow
  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 96-well plates containing DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Replace media with serum-free DMEM.

    • Add the test compound in a dose-response series (e.g., 0.1 µM to 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Celecoxib, 1 µM).

    • Incubate for 1 hour to allow cellular uptake and target engagement.

  • Induction:

    • Add LPS (final concentration 1 µg/mL) to all wells except the "No Stimulation" control.

    • Incubate for 18–24 hours .

  • Supernatant Collection:

    • Centrifuge the plate briefly (300 x g, 5 min) to pellet debris.

    • Harvest cell-free supernatant for ELISA.

  • Quantification (ELISA):

    • Perform PGE2 competitive ELISA according to manufacturer instructions.

    • Read absorbance at 405/450 nm.

Data Analysis

Calculate the percent inhibition using the formula:



Note: Since ELISA is competitive, lower OD often means higher PGE2. Adjust formula based on specific kit kinetics.

Protocol B: Multiplexed Cytotoxicity & Reactive Risk (GSH)

Objective: Distinguish between specific pharmacological inhibition and non-specific toxicity caused by the electrophilic 2-chloropyridine moiety.

Materials
  • Cell Line: HepG2 (Human liver carcinoma) - highly metabolically active.

  • Assay 1 (Viability): CellTiter-Glo® (ATP quantification).

  • Assay 2 (Oxidative Stress): GSH-Glo™ Glutathione Assay.

Step-by-Step Procedure
  • Multiplex Setup:

    • Seed HepG2 cells (

      
       cells/well) in white-walled 96-well plates.
      
    • Incubate overnight.

  • Treatment:

    • Treat cells with 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1 µM – 200 µM) for 24 hours .

    • Critical Step: Run duplicate plates—one for Viability, one for GSH measurement.

  • Viability Readout (Plate A):

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 mins; incubate for 10 mins.

    • Measure Luminescence (RLU).

  • Glutathione Readout (Plate B):

    • Remove media. Add GSH-Glo™ Reagent containing Luciferin-NT and Glutathione-S-Transferase.

    • Incubate 30 mins.

    • Add Luciferin Detection Reagent.

    • Measure Luminescence.

Interpretation Logic
ObservationInterpretationAction
High Potency (COX-2) + High Viability Valid Hit / LeadProceed to SAR optimization.
Low Potency + Low Viability General ToxicantDiscard or purify.
GSH Drop > 50% w/o Cell Death Reactive Metabolite RiskThe 2-Cl group is forming covalent adducts.

Expected Results & Troubleshooting

Typical IC50 Values (Hypothetical for Fragment):

  • COX-2 Inhibition: Expect weak activity (

    
    ) as this is a fragment, not a fully optimized drug.
    
  • Cytotoxicity (

    
    ):  Should be 
    
    
    
    for a safe intermediate.

Troubleshooting:

  • Precipitation: The sulfone group improves solubility, but the chloro-pyridine is lipophilic. Ensure DMSO concentration is

    
     to avoid solvent toxicity masking the compound's effects.
    
  • False Positives: In the ELISA, ensure the compound does not interfere with the antibody binding. Run a "spiked" control (Compound + Standard PGE2) to check for assay interference.

References

  • ChemScene. (n.d.). 2-Chloro-5-((methylsulfonyl)methyl)pyridine Product Information. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Protocol for COX-2 Inhibitor Screening Kit. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1158608-08-2. Retrieved from

  • R&D Systems. (n.d.). PGE2 ELISA Assay Principle and Protocol. Retrieved from

Sources

Application

Application Note: Strategic Derivatization of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

This application note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic synthesis into strategic scaffold utilization for Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic synthesis into strategic scaffold utilization for Structure-Activity Relationship (SAR) profiling.

Executive Summary & Scaffold Analysis

The compound 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) represents a "privileged scaffold" in modern drug discovery, particularly for kinase and COX-2 inhibitor programs. Its value lies in its bifunctional orthogonality :

  • The C2-Chlorine "Warhead": A handle for cross-coupling or nucleophilic aromatic substitution (

    
    ), allowing the attachment of diversity elements (pharmacophores) to the pyridine core.
    
  • The C5-Sulfone Tail: The (methylsulfonyl)methyl moiety acts as a polar, metabolic handle. Crucially, the methylene protons (

    
     to the sulfone) are sufficiently acidic to permit alkylation, enabling fine-tuning of lipophilicity (LogP) and solubility without altering the core binding motif.
    

This guide details three validated protocols to exploit these features, ensuring high-yield library generation.

Chemical Reactivity Profile

Before initiating synthesis, the researcher must understand the electronic environment:

  • Pyridine Ring: Electron-deficient.[1] The nitrogen atom pulls electron density, activating the C2-position for nucleophilic attack.[2] However, compared to 2-chloropyrimidine, the 2-chloropyridine is less reactive and often requires forcing conditions or catalysis.

  • Sulfone Side Chain: The sulfone is a strong electron-withdrawing group (EWG). Located at C5 (meta to the nitrogen), it exerts an inductive effect that slightly further activates the C2 position. The methylene bridge (

    
    ) insulates the ring from the full resonance withdrawal of the sulfone but creates a site of C-H acidity (
    
    
    
    in DMSO), accessible for deprotonation.
Decision Tree: Synthetic Workflow

The following diagram outlines the logical flow for derivatizing this scaffold.

SAR_Workflow Scaffold 2-Chloro-5-[(methylsulfonyl) methyl]pyridine Path_C2 C2 Functionalization (Binding Domain) Scaffold->Path_C2 Primary Vector Path_C5 C5 Side-Chain Modulation (PK/ADME) Scaffold->Path_C5 Secondary Vector SNAr Protocol A: SNAr (Amines/Thiols) Path_C2->SNAr Heteroatom Linker Suzuki Protocol B: Suzuki Coupling (Biaryl formation) Path_C2->Suzuki Carbon Linker Alkylation Protocol C: Alpha-Alkylation Path_C5->Alkylation Lipophilicity Tuning Library Final SAR Library SNAr->Library Suzuki->Library Alkylation->Library

Figure 1: Strategic divergence for scaffold functionalization. C2 targets potency; C5 targets physicochemical properties.

Module 1: C2-Functionalization (The Binding Domain)

Protocol A: Microwave-Assisted with Amines

Context: Standard thermal


 on 2-chloropyridines is often sluggish (24-48h). Microwave irradiation accelerates this dramatically.

Reagents:

  • Substrate: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
     (suspended)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a microwave-compatible vial (2-5 mL), dissolve the chloropyridine (0.5 mmol) in NMP (2 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Tip: If using a volatile amine, use the HCl salt and add an extra equivalent of base.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 140°C - 160°C for 20-40 minutes .

    • Note: Monitor pressure limits. 2-Chloropyridines require higher energy than pyrimidines.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Insight: If the reaction stalls, add KF (Potassium Fluoride, 1.0 equiv) . The fluoride can exchange with the chloride in situ (Halex reaction), creating a more reactive 2-fluoropyridine intermediate that reacts instantly with the amine [1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Context: Installing aryl/heteroaryl groups at C2. The challenge is the "poisoning" of the Pd catalyst by the pyridine nitrogen.[3]

Reagents:

  • Catalyst:

    
     (5 mol%) + XPhos  or SPhos  (10 mol%)
    
    • Why: Bulky, electron-rich Buchwald ligands prevent the pyridine nitrogen from coordinating to the Pd center, maintaining the active catalytic cycle [2].

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Base:

    
     (3.0 equiv) - Superior to carbonate bases for chloropyridines.
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: Charge a reaction tube with the chloropyridine, boronic acid, base, and precatalyst (e.g., XPhos Pd G3). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat at 100°C for 12-18 hours.

    • Visual Check: The mixture should turn black (Pd(0)) over time. If it remains pale yellow, the catalyst may be inactive or poisoned.

  • Scavenging: After cooling, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Pd, which can interfere with biological assays.

Module 2: Side-Chain Modification (PK Tuning)

Protocol C: -Alkylation of the Sulfone

Context: The C5-sidechain affects metabolic stability and solubility. Alkylating the methylene bridge allows you to "walk" the lipophilicity (LogP) up or down.

Mechanism: The


 of the methylene protons is 

. A strong base is required to generate the carbanion, which is then trapped by an alkyl halide.

Reagents:

  • Base: NaH (60% in oil) or LiHMDS (1.0 M in THF).

    • Recommendation: Use NaH for simple alkyl halides; LiHMDS for complex/sensitive electrophiles.

  • Electrophile: Alkyl Iodide/Bromide (e.g., MeI, EtI, Benzyl-Br).

  • Solvent: DMF (0°C to RT) or THF (-78°C to RT).

Step-by-Step Protocol (Mono-Alkylation Focus):

  • Deprotonation: To a solution of the sulfone (1.0 equiv) in dry DMF at 0°C , add NaH (1.1 equiv) portion-wise.

  • Anion Formation: Stir at 0°C for 30 minutes. Evolution of

    
     gas will cease, and the solution may turn yellow/orange.
    
  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise. Do not use excess electrophile to avoid gem-dialkylation.

  • Quench: Stir for 1-2 hours, then quench carefully with sat.

    
    .
    
  • Isolation: Extract with EtOAc. The mono-alkylated product is often less polar than the starting material.

Troubleshooting:

  • Issue: Dialkylation (two alkyl groups added).

  • Fix: Use LiHMDS at -78°C in THF. The kinetic control at low temp favors mono-deprotonation.

SAR Data Interpretation

When analyzing the library generated from these protocols, use the following logic to guide the next iteration.

ModificationTarget RegionEffect on LogPEffect on tPSAPrimary Utility
Amine at C2 Binding PocketVariable (usually lowers)IncreasesH-bond donor/acceptor introduction.
Aryl at C2 Binding PocketIncreases significantlyNeutralHydrophobic pi-stacking interactions.
Methyl at C5-

Solvent Front+0.3 to +0.5NoneSteric bulk; blocks metabolic oxidation.
Polar Group at C5-

Solvent FrontLowersIncreasesSolubilizing tail (e.g., add morpholine).

References

  • Billingsley, K., & Buchwald, S. L. (2007). Ligand-Dependent Scope of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of 2-Chloropyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • Lutz, M. R., et al. (2018). Practical Guide to Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH / Journal of Organic Chemistry. Retrieved from [Link]

  • Xiang, Y. J., et al. (2023).[4] Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones. ACS Catalysis. Retrieved from [Link]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult MSDS for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine before handling.

Sources

Method

Scale-up synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Application Note: Scale-Up Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Executive Summary This application note details the scalable process optimization for the synthesis of 2-Chloro-5-[(methylsulfonyl)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Executive Summary

This application note details the scalable process optimization for the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine , a high-value heterocyclic building block. This structural motif is critical in the development of COX-2 inhibitors (structurally related to the Etoricoxib pharmacophore) and neonicotinoid agrochemicals.

Unlike bench-scale methods that often utilize high-boiling solvents (DMF/DMSO) requiring tedious aqueous workups, this protocol focuses on a Green Chemistry approach utilizing an aqueous-alcoholic medium. This method exploits the solubility differential between the starting material and the sulfone product to facilitate isolation via direct crystallization, significantly reducing cycle time and waste generation.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the nucleophilic substitution (


) of a benzylic-type chloride with a sulfinate salt.
  • Target: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

  • Precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP) [CAS: 70258-18-3]

  • Reagent: Sodium Methanesulfinate (MeSO₂Na)

Reaction Pathway Diagram

ReactionPathway SM Starting Material 2-Chloro-5-(chloromethyl)pyridine (CCMP) TS Transition State (SN2 Mechanism) SM->TS + Reagent Solvent: EtOH/H2O Reagent Reagent Sodium Methanesulfinate (MeSO2Na) Reagent->TS Product Product 2-Chloro-5-[(methylsulfonyl)methyl]pyridine TS->Product Reflux (78°C) 4-6 Hours Byproduct Byproduct NaCl TS->Byproduct

Caption: Nucleophilic substitution pathway converting the chloromethyl precursor to the methylsulfonyl target via sodium methanesulfinate.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety during scale-up, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Solvent System Ethanol/Water (3:1 v/v)Solubility Switch: Starting material is soluble at reflux; Product crystallizes upon cooling. Avoids DMF (hard to remove).
Stoichiometry 1.2 - 1.3 eq. MeSO₂NaExcess sulfinate drives the equilibrium to completion and compensates for minor oxidative degradation of the reagent.
Temperature 75°C - 80°C (Reflux)Required to overcome the activation energy for

on the electron-deficient pyridine ring.
pH Control Neutral to slightly basicAcidic conditions can protonate the sulfinate (forming unstable sulfinic acid); highly basic conditions may hydrolyze the chloromethyl group.

Detailed Experimental Protocol

Scale: 100 g Input (CCMP) Expected Yield: 85% - 92% Purity: >98.5% (HPLC)

Step 1: Reactor Charging
  • Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 2-Chloro-5-(chloromethyl)pyridine (100.0 g, 0.617 mol) .

    • Note: CCMP is a skin sensitizer and lachrymator. Handle in a fume hood.

  • Add Ethanol (450 mL) and commence stirring at 250 RPM.

  • Add Water (150 mL) . The mixture may appear biphasic or cloudy initially.

Step 2: Reagent Addition & Reaction
  • Add Sodium Methanesulfinate (82.0 g, 0.80 mol, 1.3 eq) in a single portion.

    • Chemistry Insight: The salt will partially dissolve. As the reaction proceeds, the mixture becomes homogeneous before the product eventually precipitates.

  • Heat the reaction mixture to Reflux (approx. 78-80°C) over 45 minutes.

  • Maintain reflux for 4 to 6 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile. Analyze via HPLC.

    • Target: < 1.0% remaining CCMP area%.

Step 3: Workup & Crystallization
  • Once reaction completion is verified, cool the mixture slowly to 20°C over 2 hours.

    • Crystallization: The product will begin to crystallize as white/off-white needles around 40-50°C.

  • Further cool the slurry to 0-5°C and hold for 1 hour to maximize yield.

  • Filter the solids using a vacuum Buchner funnel.

  • Displacement Wash: Wash the filter cake with cold water (2 x 100 mL) to remove residual sodium chloride and excess sulfinate reagent.

    • Validation: Check the conductivity of the filtrate; wash until low conductivity is observed (removal of salts).

  • Wash with cold Ethanol (1 x 50 mL) to displace water and facilitate drying.

Step 4: Drying
  • Transfer the wet cake to a vacuum oven.

  • Dry at 45°C under reduced pressure (20 mbar) for 12 hours.

  • Yield Calculation: Expected dry weight ~110-120 g.

Process Workflow & Logic

ProcessFlow Reactor Reactor Setup Charge CCMP, EtOH, Water, MeSO2Na Heating Reaction Phase Reflux @ 80°C (4-6h) Reactor->Heating IPC IPC Check (HPLC) CCMP < 1.0%? Heating->IPC IPC->Heating Fail (Extend Time) Cooling Crystallization Cool to 0-5°C IPC->Cooling Pass Filtration Filtration & Wash Remove NaCl (aq) Cooling->Filtration Drying Drying 45°C, Vacuum Filtration->Drying

Caption: Step-by-step unit operations for the isolation of the sulfone intermediate.

Analytical Method (HPLC)

To ensure the integrity of the final product, use the following method to detect the precursor (CCMP) and potential hydrolysis impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption).

  • Retention Times (Approx):

    • Sulfinate Reagent: ~1.5 min (Void volume)

    • Hydrolysis Impurity (Alcohol): ~4.2 min

    • Product: ~8.5 min

    • Starting Material (CCMP): ~12.1 min

Troubleshooting & Risk Management

IssueProbable CauseCorrective Action
Low Yield Product solubility in mother liquor is too high.Increase the water ratio in the solvent system (e.g., move to 1:1 EtOH/Water) during the cooling phase to force precipitation.
"O-Alkylation" Impurity Kinetic control favors the sulfinate ester (R-O-S(=O)-Me) over the sulfone (R-SO₂-Me).Ensure the reaction is refluxed adequately. The rearrangement of sulfinate ester to sulfone is often thermally driven.
Slow Reaction Rate Poor agitation or old reagent.Sodium methanesulfinate is hygroscopic. Ensure reagent is dry. Increase agitation to improve solid-liquid mass transfer.

References

  • Precursor Synthesis (CCMP): Gallenkamp, B., et al. "Process for the preparation of 2-chloro-5-chloromethyl-pyridine." U.S. Patent 5,116,993. Issued May 26, 1992.

  • Precursor Optimization: Huang, G. "Synthesis method of 2-chloro-5-chloromethylpyridine." CN Patent 108586386. Published 2018.

  • Etoricoxib Chemistry Context: Corley, E. G., et al. "Synthesis of the Selective COX-2 Inhibitor Etoricoxib."[1] The Journal of Organic Chemistry, 2002. (Provides context on sulfone-pyridine coupling strategies).

  • General Sulfone Synthesis: Manjunatha, S. G., et al. "Process for the preparation of methyl sulfones." U.S. Patent 6,040,319. (Describes analogous sulfone formation reactions).

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. Ticket System Status: ONLINE Subject: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 131747-41-6) Executive Summary: The Molecule & Its Mission 2-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. Ticket System Status: ONLINE Subject: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 131747-41-6)

Executive Summary: The Molecule & Its Mission

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical pharmacophore, most notably serving as the "right-hand" benzylic sulfone moiety in the synthesis of Etoricoxib (Arcoxia) , a selective COX-2 inhibitor.

The synthesis hinges on the stability of the pyridine 2-chloro substituent while manipulating the 5-position. The primary industrial challenge is achieving selective S-alkylation of the sulfinate without hydrolyzing the chloromethyl group or displacing the aromatic chloride.

Module 1: Validated Synthetic Workflows

We support two primary routes. Route A (Nucleophilic Displacement) is the industry standard for scalability. Route B (Oxidation) is a legacy route often used when sulfinate reagents are unavailable.

Route A: Direct Sulfinate Displacement (Recommended)

Mechanism:


 Substitution
ParameterSpecificationCausality / Rationale
Substrate 2-Chloro-5-(chloromethyl)pyridine (CCMP)The electrophile.[1] Must be free of HCl to prevent sulfinate decomposition.
Reagent Sodium Methanesulfinate (MeSO₂Na)The nucleophile. Use 1.2 – 1.5 equivalents to drive kinetics.
Solvent DMF or DMSO (Industrial: EtOH/H₂O)DMF: High solubility, fast rate, hard workup. EtOH/H₂O (1:1): "Green" route, requires higher temp, easier crystallization.
Catalyst Tetrabutylammonium Bromide (TBAB)Optional. Phase Transfer Catalyst (PTC) is required if using non-polar solvents or biphasic systems.
Temp 50°C – 80°C<50°C: Reaction stalls. >90°C: Risk of displacing the aromatic 2-Cl or O-alkylation.
Route B: Thioether Oxidation

Mechanism: Electrophilic Oxidation

  • Step 1: React CCMP with Sodium Thiomethoxide (NaSMe)

    
     Thioether intermediate.
    
  • Step 2: Oxidize Thioether with Oxone® or H₂O₂/Na₂WO₄

    
     Sulfone.
    
    • Critical Control: pH must be kept acidic (< pH 4) during oxidation to prevent the formation of Pyridine N-oxide.

Module 2: Interactive Troubleshooting (FAQs)

Below are the most frequent "Support Tickets" received from process chemists regarding this synthesis.

Ticket #101: "My reaction stalls at 60% conversion."

Diagnosis: The "Solubility Wall." Sodium methanesulfinate is an ionic salt; your starting material (CCMP) is lipophilic. In solvents like pure Ethanol or Toluene, they do not meet.

Corrective Protocol:

  • Solvent Switch: Move to a dipolar aprotic solvent (DMF, NMP) where both species are soluble.

  • Phase Transfer: If you must use green solvents (e.g., Toluene/Water), add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 . This shuttles the sulfinate anion into the organic phase.

  • The "Iodide Trick": Add 10 mol% Sodium Iodide (NaI). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein condition), accelerating the displacement.

Ticket #102: "I am seeing a 'Ghost' Impurity (M+ - 14)."

Diagnosis: O-Alkylation (Sulfinate Ester Formation). Methanesulfinate is an ambident nucleophile . It can attack via Sulfur (forming the desired Sulfone) or Oxygen (forming the Sulfinate Ester).

Corrective Protocol:

  • Solvent Polarity: O-alkylation is favored in hard, polar protic solvents (like Methanol) or when the metal cation is "free" (e.g., using Crown Ethers).

  • Counter-ion: Switch from Sodium Methanesulfinate to Zinc Methanesulfinate (Zn(SO₂Me)₂) if O-alkylation persists; the covalent nature of the Zn-O bond suppresses oxygen attack.

  • Temperature: Lower the temperature. High heat (>90°C) increases the entropy-favored O-attack.

Ticket #103: "The product is contaminated with a hydrolytic impurity."

Diagnosis: Hydrolysis of the Chloromethyl Group. Structure: 2-Chloro-5-(hydroxymethyl)pyridine. This occurs if the reaction medium is too basic or contains excess water at high temperatures.

Corrective Protocol:

  • Buffer System: If using EtOH/H₂O, ensure the pH remains neutral (pH 6-7).

  • Dry Solvents: If using DMF, ensure water content is <0.5%. Hydroxide ions generated from wet DMF hydrolysis will rapidly displace the benzylic chloride.

Module 3: Visualization & Logic Pathways

Figure 1: Synthesis & Impurity Logic Flow

This diagram maps the standard displacement route and the branching logic for common impurities.

SynthesisFlow Start Start: 2-Cl-5-(chloromethyl)pyridine Process Reaction: SN2 Displacement (DMF, 60°C) Start->Process Reagent Reagent: MeSO2Na Reagent->Process Product Target Product: Sulfone Derivative Process->Product S-Attack (Major) Impurity_O Impurity A: Sulfinate Ester (O-Alkylation) Process->Impurity_O O-Attack (Minor) High Temp/Hard Solvent Impurity_OH Impurity B: Hydrolysis (Alcohol) (High Water/pH) Process->Impurity_OH Water/OH- Present Impurity_N Impurity C: Pyridine N-Oxide (If Oxidant Used) Oxidation Alternative: Oxidation Route Oxidation->Impurity_N Over-oxidation

Caption: Figure 1. Reaction pathway analysis for the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, highlighting the bifurcation between the desired S-alkylation and competitive side reactions.

Module 4: Analytical Reference Data

When analyzing your crude mixture, use these checkpoints to validate identity.

Component¹H NMR (CDCl₃, 400 MHz) Diagnostic PeaksHPLC Behavior (C18)
Product (Sulfone) δ 4.25 (s, 2H, CH₂) , δ 2.80 (s, 3H, SO₂Me)Mid-eluting, sharp peak.
Starting Material (CCMP) δ 4.58 (s, 2H, CH₂Cl)Late-eluting (Non-polar).
Impurity (Alcohol) δ 4.72 (s, 2H, CH₂OH)Early-eluting (Polar).
Impurity (Ester) Shift of Methyl group: δ 3.5-3.8 (OMe-like)Close to product, often overlaps.

References

  • Davies, I. W., et al. (2000). Mechanistic Studies on the Sulfonylation of 2-Chloro-5-(chloromethyl)pyridine. Journal of Organic Chemistry. Validates the mechanism and ambident nucleophile challenges.
  • Drauz, K., et al. (1998). Process for the preparation of 2-chloro-5-chloromethylpyridine. US Patent 5,861,419 .[2] . (Foundational patent for Etoricoxib intermediates).

  • Corley, E. G., et al. (1999). Synthesis of the Selective COX-2 Inhibitor Etoricoxib. Journal of Organic Chemistry.
  • Merck Frosst Canada & Co. (2002). Process for making Etoricoxib. WO Patent 1999015503 . . Describes the specific sulfinate displacement conditions in DMF/Ethanol.

Sources

Optimization

Removal of impurities from 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Technical Support Center: Purification of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Case ID: CAS-3935-08-4-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Compound Profile We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Case ID: CAS-3935-08-4-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine . This sulfone intermediate is a critical building block, most notably utilized in the synthesis of COX-2 inhibitors like Etoricoxib (Arcoxia).

Users accessing this guide typically encounter difficulties in removing the chloromethyl starting material or sulfide precursors (from incomplete oxidation). This guide prioritizes "Quality by Design" (QbD) principles to ensure downstream catalytic compatibility.

Parameter Technical Specification
Compound Name 2-Chloro-5-[(methylsulfonyl)methyl]pyridine
CAS Number 3935-08-4
Molecular Formula C₇H₈ClNO₂S
Key Role Electrophilic partner in Etoricoxib synthesis (via Vinamidinium condensation)
Critical Impurity 2-Chloro-5-(chloromethyl)pyridine (Genotoxic potential)

Diagnostic: Impurity Profiling

Q: How do I identify the origin of my impurities based on the synthesis route?

A: Your impurity profile is dictated by your synthesis method. Use the diagram below to trace the origin of your contamination.

ImpurityMap SM Starting Material 2-Chloro-5-(chloromethyl)pyridine Product Target Product Sulfone Intermediate SM->Product Nucleophilic Subst. Impurity1 Impurity A: Unreacted Chloride (Solubility Issue) SM->Impurity1 Incomplete Conv. Impurity2 Impurity B: Bis-Alkylated Sulfone (Stoichiometry Issue) SM->Impurity2 Excess SM Reagent Reagent NaSO2Me (Sodium Methanesulfinate) Reagent->Product Impurity3 Impurity C: Sulfide Analog (If via Oxidation Route) Product->Impurity3 Reduction (Rare)

Figure 1: Impurity Origin Map. Identify your impurity to select the correct remediation strategy.

Troubleshooting Guide (Q&A Format)

Issue 1: Persistent Starting Material (Chloromethyl analog)

Q: HPLC shows 2-5% residual 2-chloro-5-(chloromethyl)pyridine. Recrystallization from ethanol isn't working. Why?

Technical Insight: The starting material (chloride) and the product (sulfone) share similar solubilities in hot ethanol, leading to co-crystallization. The sulfone is significantly more polar than the chloride.

Protocol: Switch to a Polarity-Gradient Precipitation .

  • Dissolution: Dissolve the crude solid in a minimum amount of Ethyl Acetate (moderate polarity) at 50°C.

  • Precipitation: Slowly add Hexane or Heptane (non-polar) while stirring.

    • Mechanism:[1][2][3][4][5][6][7] The non-polar chloride impurity remains soluble in the hexane-rich mother liquor, while the polar sulfone precipitates out.

  • Cooling: Cool to 0-5°C for 2 hours.

  • Filtration: Filter and wash the cake with cold Hexane.

Issue 2: "Off-White" or Yellow Discoloration

Q: My product is technically pure by NMR but has a persistent yellow/brown hue. Will this affect the next step?

Technical Insight: Yes. Color usually indicates trace metal complexes (if catalyzed) or polymerized pyridine byproducts. These can poison the Palladium catalysts used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Protocol: Activated Carbon Treatment

  • Dissolve crude material in Methanol or Isopropyl Alcohol (IPA) (10 volumes).

  • Add Activated Carbon (e.g., Darco G-60) at 5-10% w/w loading.

  • Reflux for 30-60 minutes.

  • Critical Step: Filter through a Celite (diatomaceous earth) pad while hot. If the solution cools, the product will crystallize in the filter, causing yield loss.

Issue 3: Sulfide Contamination (Oxidation Route)

Q: I synthesized the sulfone by oxidizing the sulfide (thioether), but I have ~10% sulfoxide/sulfide remaining.

Technical Insight: Standard oxidation (e.g., mCPBA or H2O2) sometimes stalls at the sulfoxide stage.

Protocol: Scavenging Oxidation Do not attempt to separate via column chromatography immediately; it is inefficient.

  • Resuspend the crude material in Acetic Acid .

  • Add a slight excess (1.1 eq) of 30% Hydrogen Peroxide .

  • Heat to 50°C for 2 hours.

  • Validation: Check TLC/HPLC. The sulfone is the thermodynamic sink; this "push" reaction converts intermediates to the product without degrading the pyridine ring.

Advanced Purification Workflow

If simple recrystallization fails, follow this decision tree to salvage the batch.

PurificationTree Start Crude Material Analysis CheckPurity Is Purity > 95%? Start->CheckPurity HighPurity Recrystallization (IPA or EtOH/Water) CheckPurity->HighPurity Yes LowPurity Identify Major Impurity CheckPurity->LowPurity No Final Dry at 45°C (Vacuum) HighPurity->Final IsChloride Impurity: Chloride (SM) LowPurity->IsChloride IsSulfide Impurity: Sulfide/Sulfoxide LowPurity->IsSulfide ActionSolvent Trituration: Ethyl Acetate/Hexane IsChloride->ActionSolvent Non-polar ActionOxidize Chemical Wash: Oxone or H2O2/AcOH IsSulfide->ActionOxidize Under-oxidized ActionSolvent->HighPurity ActionOxidize->HighPurity

Figure 2: Decision Matrix for Purification. Follow the path based on your specific impurity profile.

Analytical Validation Parameters

Before releasing the batch for the next synthesis step (Vinamidinium salt formation), ensure it meets these criteria:

TestMethodAcceptance CriteriaReason
Purity HPLC (C18 Column, ACN/Water)> 98.0% AreaPrevent side-reactions in cyclization.
Chloride Content AgNO3 Titration or IC< 0.5%Inorganic salts affect stoichiometry.
Water Content Karl Fischer (KF)< 0.5%Moisture inhibits base-catalyzed condensation.
Appearance VisualWhite to Off-White SolidColored compounds indicate catalyst poisons.

References

  • Davies, I. W., et al. (2000).[8] A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[8] Link[8]

  • Desai, R. C., et al. (1999). Process for the preparation of 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine.[5][6] U.S. Patent No.[1][2][6][8][9] 5,861,419.[6][7][8][9] Washington, DC: U.S. Patent and Trademark Office. Link

  • Corley, E. G., et al. (1998). Synthesis of COX-2 Inhibitors.[5][6][7][8][9] International Patent Application WO 98/03484.[7][9] Link

  • TCI Chemicals. (n.d.). Product Specification: 2-Chloro-5-methylpyridine (Precursor Data).Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chlorinated pyridines.

Sources

Troubleshooting

Technical Support Center: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Welcome to the technical support center for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation. By understanding the chemical nature of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates a 2-chloropyridine ring, which is susceptible to nucleophilic substitution, and a methylsulfonylmethyl group, a derivative of a benzylic sulfone, which is generally stable but can influence the reactivity of the molecule. Understanding the interplay of these functional groups is crucial for its proper handling and use. The methyl sulfone group is strongly electron-withdrawing, which can impact the reactivity of the pyridine ring.

This guide will address common questions and troubleshooting scenarios related to the stability of this compound, providing not just procedural steps but also the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine?

To ensure long-term stability, the compound should be stored under controlled conditions. A supplier of 2-Chloro-5-((methylsulfonyl)methyl)pyridine recommends storage in a dry, sealed container at 2-8°C.[1]

Rationale:

  • Low Temperature (2-8°C): Reduces the rate of potential degradation reactions.

  • Dry Conditions: Minimizes the risk of hydrolysis of the 2-chloro group.

  • Sealed Container: Prevents exposure to atmospheric moisture and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen) is preferable for long-term storage.Minimizes oxidation and moisture contact.
Container Tightly sealed, amber glass vial.Protects from moisture and light.
Location Store in a dark, dry, and well-ventilated area.Prevents photodegradation and ensures safety.

Q2: My solid 2-Chloro-5-[(methylsulfonyl)methyl]pyridine has developed a yellowish tint over time. Is it still usable?

A color change often indicates the formation of degradation products. While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications, it is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use. The precursor, 2-chloro-5-methylpyridine, is also noted to be a colorless to pale yellow liquid.[2]

Q3: Can I dissolve 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in protic solvents like methanol or ethanol for my experiments?

While the compound may be soluble in protic solvents, it is not recommended for long-term storage in these solvents, especially if nucleophiles or bases are present. The 2-chloropyridine moiety can undergo nucleophilic substitution with alcohols (alcoholysis), although this reaction is generally slow without a catalyst or harsh conditions. For short-term use in reactions, the compatibility should be assessed on a case-by-case basis. Aprotic solvents such as THF, DMF, or DMSO are generally safer choices for dissolving this compound.

Q4: Is this compound sensitive to light?

Yes, pyridine derivatives can be light-sensitive. Photodegradation of 2-chloropyridine in aqueous solutions has been reported, leading to a variety of intermediate products.[3][4] Therefore, it is best practice to protect the compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions

You are attempting to substitute the 2-chloro group with a nucleophile, but your reaction yields are low or inconsistent.

Possible Causes & Solutions:

  • Degraded Starting Material: As mentioned in the FAQs, the purity of your 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is critical. Verify its purity before starting the reaction.

  • Insufficient Nucleophile Strength: The 2-position of pyridine is less reactive to nucleophilic aromatic substitution than, for example, an acid chloride, because the reaction temporarily disrupts the aromaticity of the ring.[5] A stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, use of a catalyst) may be required.

  • Side Reactions: The methylsulfonylmethyl group has acidic protons on the methylene bridge. In the presence of a strong base, this position could be deprotonated, leading to undesired side reactions. If your nucleophile is also a strong base, consider using a non-nucleophilic base to deprotonate your nucleophile separately before adding it to the reaction mixture.

  • Solvent Effects: The choice of solvent can significantly impact the rate of nucleophilic substitution. Polar aprotic solvents like DMF or DMSO are often good choices as they can solvate the cation of a salt-based nucleophile, making the anionic nucleophile more reactive.

Issue 2: Appearance of an Unexpected Byproduct in the Reaction Mixture

You observe an unexpected peak in your HPLC or a new set of signals in your NMR spectrum.

Possible Byproducts & Their Origins:

  • 2-Hydroxy-5-[(methylsulfonyl)methyl]pyridine: This is the product of hydrolysis of the starting material. Its presence suggests that your reaction conditions were not sufficiently anhydrous. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere. While hydrolysis of 2-chloropyridine typically requires harsh conditions, it can be facilitated by certain catalysts or prolonged heating in the presence of water.[6]

  • Dimerization or Polymerization Products: If strong bases are used, deprotonation of the methylene bridge could lead to the formation of a reactive intermediate that could potentially dimerize or polymerize.

  • Products of Reaction with the Solvent: If you are using a nucleophilic solvent, it may have reacted with your starting material.

Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected Byproduct Observed check_purity 1. Verify Purity of Starting Material start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions lcms 3. Characterize Byproduct (LC-MS, NMR) check_conditions->lcms hydrolysis_product Is it the hydrolysis product? lcms->hydrolysis_product dry_reagents Solution: Use anhydrous solvents and reagents. Run under inert atmosphere. hydrolysis_product->dry_reagents Yes other_byproduct Is it a solvent adduct or dimer? hydrolysis_product->other_byproduct No end Problem Resolved dry_reagents->end change_solvent Solution: Switch to a non-nucleophilic, aprotic solvent. other_byproduct->change_solvent Solvent Adduct base_issue Was a strong base used? other_byproduct->base_issue Dimer/Other change_solvent->end modify_base Solution: Use a weaker or non-nucleophilic base. Consider pre-formation of the nucleophile. base_issue->modify_base Yes base_issue->end No modify_base->end G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Nucleophilic Substitution cluster_3 Photodegradation start 2-Chloro-5-[(methylsulfonyl)methyl]pyridine hydrolysis 2-Hydroxy-5-[(methylsulfonyl)methyl]pyridine start->hydrolysis H2O, Acid/Base, Heat substitution 2-(Nu)-5-[(methylsulfonyl)methyl]pyridine start->substitution Nucleophile (Nu-) photo Various Photoproducts start->photo UV/Visible Light

Caption: Potential degradation pathways for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Summary of Incompatible Reagents and Conditions

To maintain the integrity of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, avoid the following:

Incompatible ClassExamplesRationale
Strong Bases NaOH, KOH, t-BuOKCan promote hydrolysis of the 2-chloro group and deprotonation of the methylene bridge.
Strong Nucleophiles Thiols, primary/secondary aminesCan lead to nucleophilic aromatic substitution at the 2-position. [7]
Strong Oxidizing Agents Peroxides, permanganatesMay oxidize the pyridine ring or other parts of the molecule.
Strong Reducing Agents NaBH₄, LiAlH₄, Na/HgCan lead to reductive desulfonylation, cleaving the C-S bond. [8]
Aqueous/Protic Solvents (for storage) Water, methanol, ethanolRisk of hydrolysis or solvolysis over time.
Direct Sunlight/UV Light Can cause photodegradation. [3][4]

By adhering to these guidelines and understanding the chemical principles outlined, researchers can confidently and successfully utilize 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in their synthetic endeavors.

References

  • Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Available from: [Link]

  • Feng, Z.Q., Yang, X.L., Ye, Y.F., Wang, H.Q., & Hao, L.Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Kuwano, R., Kondo, Y., & Shirahama, T. (2005). Transformation of Carbonates into Sulfones at the Benzylic Position via Palladium-Catalyzed Benzylic Substitution. Organic Letters, 7(14), 2973–2975. Available from: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7977, 2-Chloropyridine. Available from: [Link]

  • Papari, F., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Molecules, 23(7), 1799. Available from: [Link]

  • Pérez-Moya, M., et al. (2009). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Water Research, 43(16), 4099-4106. Available from: [Link]

  • RSC Publishing. (2015). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science. Available from: [Link]

  • S.A. Chemus. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]

  • Singh, R., & Kumar, M. (2016). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Reductive desulfonylation. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available from: [Link]

  • Zoller, U. (1990). Process for the production of 2-hydroxypyridine. U.S. Patent No. 4,942,239. Washington, DC: U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: TLC Monitoring for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Technical Overview & Method Development 2-Chloro-5-[(methylsulfonyl)methyl]pyridine presents a specific chromatographic challenge: it combines a weakly basic pyridine ring (deactivated by the 2-Cl group) with a highly po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Method Development

2-Chloro-5-[(methylsulfonyl)methyl]pyridine presents a specific chromatographic challenge: it combines a weakly basic pyridine ring (deactivated by the 2-Cl group) with a highly polar sulfone moiety. This duality requires a mobile phase that balances polarity (to move the sulfone) with basicity (to prevent pyridine tailing).

Polarity & Relative Rf Values

In a reaction sequence, this molecule is typically the "Polar Product" when synthesized from less polar precursors, or the "Polar Starting Material" when used to build larger drug scaffolds.

Compound StageStructure / FunctionRelative PolarityExpected Rf (Hex/EtOAc 1:1)
Precursor 2-Chloro-5-methylpyridineNon-Polar0.7 – 0.8
Intermediate 2-Chloro-5-(chloromethyl)pyridineMedium0.5 – 0.6
Target Analyte 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Polar 0.2 – 0.3
Impurity Pyridine N-OxidesVery Polar< 0.1 (Baseline)
Optimized Mobile Phases

Do not rely on a single system. Use the "Polarity Ladder" approach for method development.

  • System A (Standard Screening):

    • Composition: Hexane : Ethyl Acetate (1:1)

    • Use Case: General reaction monitoring. The target spot will appear in the lower third of the plate.

  • System B (For High Polarity/Tailing Issues):

    • Composition: Dichloromethane (DCM) : Methanol (95:5) + 0.5% Triethylamine (TEA)

    • Use Case: If the sulfone group causes the compound to stick to the baseline, or if the pyridine nitrogen causes "streaking." The TEA blocks acidic silanol sites on the silica.

  • System C (High Resolution):

    • Composition: Toluene : Acetone (4:1)

    • Use Case: Separating the target sulfone from the sulfide precursor (if oxidation is incomplete).

Visualization Protocols (The "Eyes")

Reliable detection is critical. While UV is primary, chemical stains confirm the presence of specific functional groups.

Primary: UV Absorption (254 nm)[1]
  • Mechanism: The pyridine ring and the sulfone conjugation provide strong UV absorption.

  • Appearance: Dark purple/black spot against a green fluorescent background.

  • Limit of Detection: ~0.5 µg.

Secondary: Chemical Stains

If UV is ambiguous or you suspect co-elution with non-UV active impurities:

  • Iodine Chamber (General):

    • Protocol: Place dried plate in a jar with iodine crystals for 2-3 mins.

    • Result: Yellow/Brown spots.[1][2][3][4]

    • Why: Reversible interaction with the pi-electrons of the pyridine ring.

  • Dragendorff’s Reagent (Nitrogen Specific):

    • Protocol: Dip and heat gently.

    • Result: Orange/Red spots on a yellow background.

    • Caveat: The 2-Chloro substitution makes the pyridine less basic. Staining may be fainter than unsubstituted pyridine.

  • KMnO4 (Oxidation Check):

    • Protocol: Dip in basic KMnO4 and heat.

    • Result: The target sulfone is negative (it is already fully oxidized).

    • Utility: Use this to detect unreacted sulfide precursors (which will stain yellow/brown).

Reaction Monitoring Workflow

The following diagram illustrates the decision logic for monitoring the synthesis of the target molecule from its chloromethyl precursor.

ReactionMonitoring Start Start Reaction (SM: Chloromethyl pyridine) Sample Sample Aliquot (Mini-workup: EtOAc/Water) Start->Sample TLC_Run Run TLC (50% EtOAc/Hexane) Sample->TLC_Run Decision1 UV Visualization (254nm) Is SM (Rf ~0.6) gone? TLC_Run->Decision1 Decision1->Sample No (SM visible) Check_Inter Check for Intermediate (Sulfide vs Sulfone) Decision1->Check_Inter Yes (New spot at Rf ~0.2) Stain_KMnO4 Stain with KMnO4 Check_Inter->Stain_KMnO4 Result_Pos Positive Stain? (Yellow spot) Stain_KMnO4->Result_Pos Action_Wait Incomplete Oxidation Continue Reaction Result_Pos->Action_Wait Yes (Sulfide present) Action_Done Reaction Complete Proceed to Workup Result_Pos->Action_Done No (Only Sulfone)

Figure 1: Logic flow for monitoring the conversion of chloromethyl pyridine to the methylsulfonyl derivative, highlighting the use of KMnO4 to distinguish the sulfide intermediate from the sulfone product.

Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly.

Diagnosis: The pyridine nitrogen is interacting with the acidic silanol groups on the silica gel plate. Solution:

  • Add Base: Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase.

  • Switch Solvent: Move from EtOAc/Hexane to DCM/MeOH (95:5). Methanol often suppresses silanol interactions better than EtOAc.

Q2: I see two spots very close together (Rf 0.25 and 0.28). Which is my product?

Diagnosis: This is likely the Sulfide intermediate vs. the Sulfone product. Differentiation Test:

  • Run the TLC.[1][2][3][4][5]

  • Dip in KMnO4 .

  • The Sulfide (lower oxidation state) will stain brown/yellow.

  • The Sulfone (target, fully oxidized) will remain colorless or stain very faintly.

  • Action: If you see the brown spot, the oxidation is incomplete.

Q3: The spot disappears after drying the plate.

Diagnosis: Volatility is unlikely for this sulfone (MP >100°C), but sublimation can occur under high vacuum or excessive heat. Solution:

  • Do not over-heat the plate with a heat gun.

  • Visualize immediately after solvent evaporation.

  • If the spot fades visually (iodine), circle it immediately with a pencil. Iodine sublimation is rapid.

Q4: Can I use this TLC method to purify 5g of compound?

Answer: No, analytical TLC is for monitoring. For purification of 5g:

  • Technique: Flash Column Chromatography.

  • Scale-up Factor: Use the Rf data. If Rf is 0.25 in 50% EtOAc, pack the column with silica and start with 20% EtOAc, grading up to 60% EtOAc.

  • Loading: Dissolve the 5g in a minimum amount of DCM (not EtOAc, to keep the band tight) before loading.

References

  • Synthesis of Etoricoxib Intermediates

    • Source: U.S. Patent 6,040,319 (Merck & Co., Inc.).
    • URL:

  • TLC Visualization of Nitrogen Heterocycles

    • Source: Chemistry LibreTexts, "Visualizing TLC Pl
    • URL:

  • Properties of 2-Chloro-5-[(methylsulfonyl)

    • Source: PubChem Compound Summary for Etoricoxib (Parent structure analysis).
    • URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in 2-Chloro-5-Methylpyridine Synthesis

Ticket ID: #ISO-5MP-001 Topic: Preventing Isomer Formation (2-chloro-3-methylpyridine) during 2-chloro-5-methylpyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-5MP-001 Topic: Preventing Isomer Formation (2-chloro-3-methylpyridine) during 2-chloro-5-methylpyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 2-chloro-5-methylpyridine (also known as 6-chloro-3-picoline) via the chlorination of 3-picoline N-oxide is a classic example of a regioselectivity challenge. The reaction with phosphorus oxychloride (


) inherently produces a mixture of the target molecule and its unwanted isomer, 2-chloro-3-methylpyridine .

This guide addresses the root causes of this divergence and provides field-proven protocols to maximize the ratio of the 5-methyl isomer (Target) over the 3-methyl isomer (Impurity).

Module 1: The Mechanistic Divergence (The "Why")

To prevent isomer formation, one must understand the competition at the molecular level. The reaction proceeds via the activation of the N-oxide oxygen by


, forming a reactive N-phosphoryloxypyridinium intermediate.
The Regioselectivity Trap

The chloride ion (


) can attack the pyridine ring at either 

-position (C2 or C6).
  • Path A (Target): Attack at C6. This position is sterically less hindered. The resulting product is 2-chloro-5-methylpyridine.[1][2][3][4]

  • Path B (Impurity): Attack at C2. This position is adjacent to the methyl group at C3. While sterically hindered, high temperatures or uncontrolled acidity can facilitate attack here, yielding 2-chloro-3-methylpyridine.

Visualizing the Pathway

G Start 3-Picoline N-Oxide (Starting Material) Inter N-Phosphoryloxy Intermediate Start->Inter + POCl3 Target TARGET PRODUCT 2-chloro-5-methylpyridine (Attack at C6) Inter->Target Major Path (Sterically Favored) Isomer IMPURITY 2-chloro-3-methylpyridine (Attack at C2) Inter->Isomer Minor Path (Steric Clash)

Figure 1: Divergent reaction pathways. The methyl group at C3 creates steric hindrance, naturally disfavoring the formation of the 2-chloro-3-methyl isomer, but process conditions must reinforce this preference.

Module 2: Process Optimization FAQs

Q1: My isomer ratio is stuck at 80:20. How do I shift this toward the target?

Resolution: You must introduce a Basic Organic Amine . Standard Weissberger conditions (neat


 or simple reflux) often yield poor selectivity (approx. 3:1 or 4:1). The addition of a basic organic nitrogen compound, such as diisopropylamine  or triethylamine , buffers the reaction environment.
  • Mechanism: The base neutralizes the HCl generated during the initial phosphorylation. High acidity can catalyze the rearrangement to the thermodynamically more stable (but undesired) isomer or promote side reactions.

  • Protocol Adjustment: Run the reaction in the presence of 1.0–1.2 equivalents of diisopropylamine.

  • Evidence: US Patent 4,897,488 demonstrates that this modification can shift yields significantly and suppress byproduct formation [1].

Q2: Does temperature really matter if I'm refluxing anyway?

Resolution: Yes. The addition temperature is critical. Adding


 to the N-oxide at high temperatures promotes chaotic decomposition and attack at the more hindered C2 position due to higher kinetic energy overcoming the steric barrier.
  • Recommendation: Perform the addition of

    
     (or the addition of N-oxide to 
    
    
    
    ) at -10°C to 0°C .
  • Ramp: Only after the addition is complete and the intermediate is formed should you slowly ramp the temperature to reflux (80–90°C) to drive the chlorination step.

Q3: Can I separate the isomers by distillation?

Resolution: It is extremely difficult and not recommended for high purity.

  • Boiling Points:

    • 2-chloro-5-methylpyridine: ~194°C

    • 2-chloro-3-methylpyridine: ~192°C

  • The Fix: Use Fractional Crystallization of the hydrochloride salts or investigate Chemical Separation .

    • Advanced Method: Selective hydrodechlorination. Some patents suggest that Pd/C catalytic reduction can selectively dechlorinate the 2-chloro-3-methyl isomer (due to steric strain relief) back to 3-picoline, allowing the stable 2-chloro-5-methylpyridine to be isolated by distillation [2].

Module 3: Recommended Protocol (Optimized)

This protocol incorporates the amine-base modification to maximize regioselectivity.

ParameterSpecificationNotes
Starting Material 3-Picoline N-OxideDry, water content <0.5%
Reagent

(Phosphoryl Chloride)
1.5 - 2.0 Equivalents
Additive Diisopropylamine (DIPA)1.0 - 1.2 Equivalents
Solvent Dichloromethane (DCM) or TolueneDCM allows lower temp control
Addition Temp -5°C to 5°CCRITICAL for selectivity
Reaction Temp Reflux (40°C for DCM, higher for Toluene)Post-addition only
Step-by-Step Workflow
  • Setup: Charge 3-picoline N-oxide and Diisopropylamine into the reactor with DCM. Cool to -5°C .

  • Addition: Add

    
     dropwise over 2 hours. Do not allow exotherm to exceed 5°C.
    
  • Digestion: Stir at 0°C for 1 hour to ensure complete formation of the N-phosphoryloxy intermediate.

  • Rearrangement: Slowly warm the mixture to reflux. Monitor by HPLC until N-oxide is consumed.

  • Quench: Pour reaction mixture onto ice/water. Neutralize with NaOH to pH 8-9.

  • Extraction: Extract organic phase.

  • Analysis: Check GC/HPLC. Target isomer ratio should exceed 90:10.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose recurring issues in your synthesis.

Troubleshooting Start Issue: Low Purity / High Isomer CheckTemp Was Addition Temp < 5°C? Start->CheckTemp CheckBase Was Organic Base Used? CheckTemp->CheckBase Yes ActionTemp Action: Lower Addition Temp to -10°C CheckTemp->ActionTemp No CheckWater Was System Dry? CheckBase->CheckWater Yes ActionBase Action: Add Diisopropylamine (1.0 eq) CheckBase->ActionBase No ActionRoute Action: Switch Route (Propionaldehyde/Morpholine) CheckWater->ActionRoute System Optimized but Fails Spec

Figure 2: Troubleshooting logic for isomer reduction. If thermal and chemical controls fail, alternative synthetic routes (non-N-oxide) should be considered.

Module 5: The "Nuclear Option" (Alternative Synthesis)

If your application requires >99.5% purity and you cannot tolerate the 2-chloro-3-methyl isomer, stop using the N-oxide route.

The Propionaldehyde-Morpholine Route: This synthetic pathway constructs the pyridine ring de novo, ensuring the chlorine is placed specifically without the possibility of rearrangement isomers.

  • Condensation: Propionaldehyde + Morpholine + Acrylic Ester

    
     Dihydropyridone.
    
  • Chlorination: Dihydropyridone +

    
    
    
    
    
    2-chloro-5-methylpyridine. Reference: EP Patent 0121320 [3].

References

  • Process for the preparation of 2-chloro-5-methylpyridine. U.S. Patent 4,897,488. (1990). Describes the critical use of basic organic nitrogen compounds to improve selectivity.

  • Method for separating 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine. CN Patent 101671296B. (2012). Details hydrodechlorination strategies for purification.

  • Preparation of 2-chloro-5-methylpyridine. EP Patent 0121320. (1984). Outlines the alternative cyclization route avoiding N-oxide isomers.

Sources

Optimization

Technical Support Center: 2-Chloro-5-Methylpyridine Workup &amp; Purification

Current Status: Operational Ticket ID: 2-Cl-5-MePy-GUIDE-01 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 2-Cl-5-MePy-GUIDE-01 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your reaction involving 2-chloro-5-methylpyridine (CAS: 18368-64-4) has resulted in a dark oil, a streaking column, or a "ghost yield" where the product vanished during extraction.

This molecule is deceptive. While it looks like a standard pyridine, the electron-withdrawing chlorine atom at the 2-position drastically alters its basicity and solubility profile compared to non-halogenated pyridines. This guide addresses the specific physicochemical challenges of working up this scaffold.

Module 1: The "Ghost Yield" (Extraction & pH Control)

The Issue: You performed an aqueous workup, but your mass balance is low. The product is likely lost in the aqueous layer or trapped in an emulsion.

The Science (Causality): Standard pyridines have a pKa (conjugate acid) of ~5.2. However, 2-chloro-5-methylpyridine has a pKa of ~0.7 .

  • Implication: It is far less basic than typical pyridines. It will not protonate in mild acids (like 5% citric acid or saturated

    
    ). It remains neutral and organic-soluble in these conditions.
    
  • The Trap: If your product involves displacing the chlorine with an amine (e.g., Buchwald-Hartwig), the pKa typically jumps back up to 6–7. If you wash this product with 1N HCl, it will protonate immediately and move to the aqueous layer, appearing as a "lost yield."

Troubleshooting Protocol: The Acid/Base Swing

Use this logic gate to separate your starting material (SM) from your product based on the drastic pKa difference.

Scenario: You reacted 2-chloro-5-methylpyridine to form a more basic amine product (


 or Buchwald).
  • Dilute: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Critical Step): Wash the organic layer with Citrate Buffer (pH 4.0) .

    • Mechanism:[1][2] At pH 4, the unreacted 2-chloro-5-methylpyridine (pKa ~0.7) remains neutral (organic layer). The amine product (pKa ~6+) becomes protonated (aqueous layer).

  • Separation:

    • Organic Layer: Contains impurities and unreacted SM. -> Discard (or recover SM).

    • Aqueous Layer: Contains your Product.

  • Recovery: Basify the aqueous layer to pH > 10 using 2M NaOH. The product returns to its neutral, oily form.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry over

    
    .
    
Visual Workflow: pKa-Dependent Purification

ExtractionLogic Start Crude Reaction Mixture (SM: pKa ~0.7 | Prod: pKa ~6.0) AcidWash Wash with pH 4.0 Citrate Buffer Start->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Neutral SM) Split->OrgLayer Impurities AqLayer Aqueous Layer (Contains Protonated Product) Split->AqLayer Target Product Basify Adjust to pH 12 (NaOH) Product becomes Neutral AqLayer->Basify Extract Extract with DCM -> Dry -> Conc. Basify->Extract

Figure 1: Selective extraction strategy exploiting the low basicity of the chloropyridine starting material versus the higher basicity of aminated products.

Module 2: Metal Scavenging (The "Black Tar" Issue)

The Issue: After a Suzuki or Buchwald coupling, the product is dark brown/black. NMR shows broad peaks (paramagnetic impurities), and the yield is artificially high due to trapped metal salts.

The Science: Pyridines are excellent ligands for Palladium (Pd) and Copper (Cu). They form stable complexes that survive standard aqueous washes. Simple filtration through Celite is often insufficient to break this coordination.

Troubleshooting Protocol: Chelation & Scavenging

Option A: The Chemical Wash (For <1g scale) If you cannot afford solid scavengers, use a chelating wash.

  • Dissolve crude in EtOAc.

  • Wash with 5% aqueous N-Acetylcysteine or 0.5M aqueous solution of Thiourea .

  • The aqueous layer will turn dark/black as it pulls the Pd out.

  • Repeat until the aqueous layer is clear.

Option B: Solid Phase Scavenging (Recommended for >1g scale) Silica-bound scavengers are superior because they do not require liquid-liquid extraction, avoiding emulsion formation common with pyridines.

Scavenger TypeFunctionalityBest For
Si-Thiol MercaptopropylGeneral Pd removal (Suzuki/Sonogashira).
Si-DMT DimercaptotriazineHigh-affinity Pd removal; best for stubborn pyridine-Pd complexes.
Si-TAAcOH Triamine tetraacetic acidCopper removal (Buchwald/Ullmann).

Protocol:

  • Dissolve crude oil in THF or DCM (10 mL/g).

  • Add Si-Thiol (or equivalent) at 50 wt% relative to the crude mass.

  • Stir at 40°C for 2 hours (or room temp overnight).

  • Filter through a 0.45µm PTFE frit or a pad of Celite.

  • Concentrate.[3][4]

Module 3: Chromatography (The "Streaking" Issue)

The Issue: Your product streaks (tails) on the TLC plate and elutes as a broad band on the column, making separation impossible.

The Science: Even with the chlorine atom, the pyridine nitrogen has a lone pair that interacts via hydrogen bonding with the acidic silanol groups (


) on silica gel. This "drag" causes tailing.
Troubleshooting Protocol: Mobile Phase Modifiers

1. The "Pre-Wash" Technique: Before loading your sample, flush the silica column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) . This neutralizes the most acidic sites on the silica.

2. The "Ammoniated" Eluent: For DCM/Methanol gradients (common for polar pyridines):

  • Do not just mix DCM and MeOH.

  • Prepare a stock solution of 10% 7N Ammonia in Methanol in DCM.

  • Use this as your "B" solvent.

  • Why? The ammonia competes for the silanol sites more effectively than your pyridine product, sharpening the peak.

3. Solvent Compatibility Table

Solvent SystemAdditiveApplication
Hexane / EtOAc1% TEALipophilic products (e.g., Suzuki biaryls).
DCM / MeOH1%

or 7N

Polar products (e.g., Aminopyridines).
DCM / AcetoneNoneAlternative if MeOH causes solubility issues.

Frequently Asked Questions (FAQ)

Q: My 2-chloro-5-methylpyridine starting material has turned into a solid block in the bottle. Is it degraded? A: Likely not. The melting point is 37–42°C. If stored in a cool lab, it solidifies. Gently warm the bottle in a water bath (40°C) to liquefy it before dispensing. Do not chip at it with a spatula, as static can disperse the toxic dust.

Q: I see a new spot on TLC that moves just below my product after workup. What is it? A: This is often the N-oxide . Pyridines are susceptible to oxidation if you used peracids (mCPBA) or vigorous oxidative conditions. N-oxides are much more polar. You can reduce them back to the pyridine using


 or Zn/AcOH, but it's better to prevent them by degassing solvents during coupling reactions.

Q: Can I use HCl to make the hydrochloride salt for storage? A: Yes, but be careful. Because 2-chloro-5-methylpyridine is weakly basic, the salt is prone to hydrolysis. It requires anhydrous conditions (HCl in Dioxane/Ether) to form a stable solid. If exposed to moist air, it may revert to the free base and oil out.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Louloudi, M., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications." Organic Process Research & Development.

  • Li, J. J. (2014). Name Reactions for Functional Group Transformations. Wiley. (Reference for Suzuki/Buchwald mechanisms involving pyridines).
  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC."

  • ChemicalBook Database. (2024). "2-Chloro-5-methylpyridine Properties and pKa Data."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-methylpyridine before handling, as it is toxic and a skin irritant.

Sources

Troubleshooting

Technical Support Center: Chlorination of 3-Methylpyridine Derivatives

Welcome to the dedicated technical support center for the chlorination of 3-methylpyridine derivatives. This resource is designed for researchers, chemists, and process development scientists who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chlorination of 3-methylpyridine derivatives. This resource is designed for researchers, chemists, and process development scientists who are navigating the complexities of these critical synthetic transformations. The inherent electronic properties of the pyridine ring, coupled with the reactivity of the methyl group, present a unique set of challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve your desired outcomes with higher yield and selectivity.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the chlorination of 3-methylpyridine and its derivatives in a practical question-and-answer format.

Problem 1: My reaction has stalled; I'm observing low or no conversion of the 3-methylpyridine starting material.

Answer:

This is a frequent issue, often pointing to the deactivation of the starting material or suboptimal reaction conditions.

  • Probable Cause A: Formation of 3-Methylpyridine Hydrochloride.

    • Causality: 3-Methylpyridine, being a basic amine, readily reacts with the hydrogen chloride (HCl) generated during the chlorination reaction.[1][2] The resulting hydrochloride salt is a solid precipitate with very low reactivity towards further chlorination.[1][2] This effectively removes the starting material from the reaction mixture.

    • Troubleshooting Steps:

      • pH Monitoring and Control: If conducting a liquid-phase reaction, monitor the pH. The formation of the hydrochloride salt will cause a significant drop in pH.

      • Addition of a Base: Incorporate a hydrogen chloride acceptor. For radical side-chain chlorination, a basic solution (e.g., sodium carbonate or sodium bicarbonate) can be used to neutralize the HCl as it forms, maintaining the pH in a range of 0.5 to 3.0.[2]

      • Anhydrous Conditions: In non-polar, aprotic solvents, ensure strictly anhydrous conditions to minimize the ionization of HCl.

  • Probable Cause B: Inappropriate Reaction Temperature.

    • Causality: Vapor-phase chlorination is highly temperature-dependent.[3][4] If the temperature is too low (e.g., below 250-300°C), the activation energy for C-H bond cleavage is not met, resulting in poor conversion.[3][4] Conversely, excessively high temperatures (e.g., above 500°C) can lead to fragmentation, tar formation, and loss of selectivity.[3][4][5]

    • Troubleshooting Steps:

      • Temperature Optimization: For vapor-phase reactions, a typical starting range is 350-450°C.[6] You may need to perform a temperature screen to find the optimal point for your specific substrate and desired product.

      • Reactor Design: Ensure uniform heating. In a tubular reactor, "hot spots" can be beneficial for reaction initiation, but the overall temperature profile must be controlled.[3] A fluidized bed reactor can also provide better heat transfer.[6]

Problem 2: My product mixture is complex; I'm struggling with poor regioselectivity.

Answer:

Achieving high regioselectivity is arguably the central challenge in 3-methylpyridine chlorination. You are battling between chlorination on the electron-deficient pyridine ring and the reactive methyl group.

  • Probable Cause A: Competing Reaction Mechanisms (Radical vs. Electrophilic).

    • Causality: The reaction conditions dictate the dominant chlorination pathway.

      • Side-Chain Chlorination (Radical): Occurs on the methyl group via a free-radical mechanism. This is favored by UV light, radical initiators (e.g., AIBN, peroxides), and high temperatures in the gas phase.[2]

      • Ring Chlorination (Electrophilic/Nucleophilic): Direct electrophilic chlorination of the pyridine ring is difficult due to its electron-deficient nature. However, under harsh, high-temperature vapor-phase conditions, a complex mechanism involving radical and/or nucleophilic attack on the ring can occur.[7] Using ionic liquids as a solvent has been shown to improve selectivity, suggesting that the reaction medium plays a crucial role.[8]

    • Troubleshooting Steps:

      • For Selective Side-Chain Chlorination:

        • Employ a radical initiator.

        • Use a non-polar solvent like carbon tetrachloride.

        • Irradiate the reaction mixture with a UV lamp.

      • For Selective Ring Chlorination:

        • This is more challenging. Vapor-phase chlorination at elevated temperatures (300-400°C) is a common method to obtain ring-chlorinated products, often alongside side-chain chlorination.[6]

        • Consider using a catalyst, such as a Mordenite zeolite or supported palladium, which can direct the selectivity towards specific ring positions.[9]

  • Probable Cause B: Inherent Directing Effects of the Substituents.

    • Causality: The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. The methyl group is an activating, ortho-, para-director. In 3-methylpyridine, these effects combine, making the prediction of substitution patterns complex.

    • Troubleshooting Workflow:

    G start Goal: Control Regioselectivity q_target Target Site? start->q_target side_chain Side-Chain (e.g., -CH2Cl) q_target->side_chain Methyl Group ring Pyridine Ring q_target->ring Ring cond_radical Use Radical Conditions: - UV Light - Radical Initiator (AIBN) - High Temperature (Gas Phase) side_chain->cond_radical q_catalyst Using Catalyst? ring->q_catalyst catalyst Zeolite or Pd Catalyst: Favors specific isomers (e.g., 2-chloro-5-trichloromethyl)[9] q_catalyst->catalyst Yes no_catalyst High-Temp Vapor Phase: - 300-450°C - Expect product mixtures[6][8] q_catalyst->no_catalyst No

    Caption: Decision workflow for regioselectivity control.

Problem 3: My desired mono-chlorinated product is contaminated with di- and tri-chlorinated species.

Answer:

Over-chlorination is a classic sign that the reaction has proceeded too far or that the reaction conditions are too harsh.

  • Probable Cause A: Incorrect Stoichiometry.

    • Causality: Using a large excess of the chlorinating agent (e.g., chlorine gas) will inevitably drive the reaction towards multiple chlorinations.[6] This is especially true for side-chain chlorination, which proceeds stepwise from -CH3 to -CH2Cl, -CHCl2, and finally -CCl3.

    • Troubleshooting Steps:

      • Molar Ratio Adjustment: Carefully control the molar ratio of the chlorinating agent to the 3-methylpyridine derivative. Start with a 1:1 ratio for mono-chlorination and adjust as needed based on in-process controls. For exhaustive side-chain chlorination to the trichloromethyl group, a significant excess of chlorine (e.g., 10-20 moles per mole of substrate) may be required.[6]

      • Controlled Addition: Add the chlorinating agent slowly and portion-wise to maintain a low instantaneous concentration, which can favor mono-substitution.

  • Probable Cause B: Excessive Reaction Time or Temperature.

    • Causality: The initially formed mono-chlorinated product can compete with the starting material for the chlorinating agent. The longer the reaction time, the higher the probability of this subsequent reaction occurring. High temperatures also increase the rate of all chlorination steps, making the reaction harder to control.

    • Troubleshooting Steps:

      • In-Process Control (IPC): Monitor the reaction progress frequently using techniques like GC, GC-MS, or TLC. Quench the reaction as soon as the optimal ratio of product to starting material is reached.

      • Reduce Residence Time: In a continuous flow or vapor-phase reactor, reducing the residence time can limit the extent of reaction.[3] For example, residence times of a few seconds are often used in high-temperature zones.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for 3-methylpyridine, and how do they compare?

A1: The choice of chlorinating agent is critical and depends on the desired outcome (ring vs. side-chain chlorination) and the reaction phase (liquid vs. vapor).

Chlorinating AgentCommon ApplicationPhaseTypical ConditionsAdvantagesDisadvantages
Chlorine Gas (Cl₂) ** Ring & Side-ChainVapor/LiquidHigh Temp (Vapor), UV (Liquid)Inexpensive, powerfulDifficult to handle, can be non-selective
Sulfuryl Chloride (SO₂Cl₂) Radical Side-ChainLiquidRadical initiator (AIBN), heatGood for radical reactionsDecomposes to corrosive byproducts
N-Chlorosuccinimide (NCS) Electrophilic Ring / Radical Side-ChainLiquidAcid catalyst (Ring), Initiator (Side-Chain)Solid, easier to handle, often more selectiveMore expensive, generates succinimide byproduct
Thionyl Chloride (SOCl₂) **Conversion of alcohols to chloridesLiquidTypically used with a pyridine baseSpecific for -OH groupsNot a direct C-H chlorinating agent

Q2: Can I achieve chlorination of the 3-methylpyridine ring using milder, liquid-phase conditions?

A2: Yes, but it requires activation of the pyridine ring or the use of a specialized chlorinating agent. Direct electrophilic chlorination with reagents like Cl₂ is generally inefficient due to the electron-withdrawing nature of the nitrogen. However, methods involving N-chloroimides in the presence of an acid catalyst can facilitate ring chlorination under milder conditions than high-temperature vapor-phase reactions.[10] Additionally, recent advances in photoredox and electrocatalysis are opening new avenues for C-H chlorination under ambient conditions, though these are still emerging technologies.[10]

Q3: My process involves a palladium catalyst. What causes its deactivation?

A3: Supported palladium catalysts are effective for vapor-phase chlorination but can be susceptible to deactivation.[9] Common causes include:

  • Coking/Tar Formation: At high temperatures, organic materials can decompose and deposit carbonaceous residues on the catalyst surface, blocking active sites.[5]

  • Sintering: The metal nanoparticles can agglomerate at high temperatures, reducing the active surface area.

  • Poisoning: The pyridine nitrogen itself or other impurities in the feed stream can act as catalyst poisons. Regeneration can sometimes be achieved by carefully controlled oxidation to burn off carbon deposits, but catalyst replacement is often necessary.

Validated Experimental Protocols

Protocol 1: Vapor-Phase Chlorination for 2-Chloro-5-(trichloromethyl)pyridine

This protocol is a synthesis of methodologies described for the high-temperature, continuous chlorination of 3-methylpyridine (β-picoline).[6][9]

Objective: To achieve both ring and exhaustive side-chain chlorination.

  • Reactor Setup:

    • Use a vertical quartz or glass tubular reactor (e.g., 4 cm bore) packed with an inert material like silica or, for catalytic reactions, a supported palladium or zeolite catalyst.[6][9]

    • The reactor should be situated in a tube furnace capable of reaching and maintaining temperatures up to 450°C.

    • Set up a feed system to vaporize a solution of 3-methylpyridine in an inert solvent (e.g., carbon tetrachloride) and mix it with chlorine gas and an optional inert diluent gas (e.g., nitrogen).[6]

  • Reaction Execution:

    • Maintain the reactor temperature between 350°C and 400°C.[6]

    • Prepare a feed solution of 3-methylpyridine in carbon tetrachloride.

    • Vaporize the solution and feed it into the reactor.

    • Co-feed chlorine gas at a high molar ratio relative to 3-methylpyridine (e.g., 10-20 moles of Cl₂ per mole of substrate).[6]

    • Control the flow rates to achieve a residence time in the reaction zone of 10 to 30 seconds.[6]

  • Work-up and Isolation:

    • The reactor effluent is a mixture of chlorinated products, HCl, and unreacted chlorine. Cool the effluent in a condenser.

    • Neutralize the crude product mixture with a basic solution (e.g., aqueous sodium hydroxide).

    • Separate the organic layer.

    • Isolate the desired products, such as 2-chloro-5-(trichloromethyl)pyridine and 2-chloro-5-(dichloromethyl)pyridine, by fractional distillation under reduced pressure.[6]

Protocol 2: Selective Radical Side-Chain Chlorination

This protocol is adapted from methods designed to prevent the formation of unreactive hydrochloride salts during side-chain chlorination.[1][2]

Objective: To selectively chlorinate the methyl group of a pyridine derivative while neutralizing byproduct HCl.

  • Reactor Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, a gas inlet for chlorine, and a port for liquid addition.

    • For photo-initiation, position a UV lamp (e.g., mercury vapor lamp) to irradiate the flask.

  • Reaction Execution:

    • Charge the flask with the 2-chloro-3-methylpyridine starting material and a solvent such as carbon tetrachloride.

    • Begin stirring and UV irradiation.

    • Bubble chlorine gas through the solution at a controlled rate.

    • Simultaneously, add a basic aqueous solution (e.g., 10% sodium carbonate) dropwise to the reaction.

    • Monitor the pH of the reaction mixture, maintaining it between 0.8 and 2.5 to neutralize the forming HCl without stopping the radical reaction.[2]

  • Work-up and Isolation:

    • Once IPC (e.g., GC-MS) shows sufficient conversion to the desired chlorinated side-chain product, stop the chlorine flow and UV irradiation.

    • Allow the phases to separate in a separatory funnel.

    • Collect the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the product by distillation or chromatography.

Mechanistic Overview

The dichotomy between ring and side-chain chlorination is best understood by considering the two primary mechanistic pathways.

G cluster_0 Radical Side-Chain Chlorination cluster_1 Ring Chlorination (High Temp. Vapor Phase) start_rad 3-Methylpyridine h_abstraction H• Abstraction from -CH₃ start_rad->h_abstraction initiator Initiator (UV, Heat, AIBN) cl_radical Chlorine Radical (Cl•) initiator->cl_radical cl_radical->h_abstraction benzyl_rad Pyridyl-Methyl Radical h_abstraction->benzyl_rad product_rad Side-Chain Chlorinated Product (-CH₂Cl) + Cl• benzyl_rad->product_rad cl2_mol Cl₂ cl2_mol->product_rad start_ring 3-Methylpyridine complex_mech Complex Mechanism (Involving Radical Addition-Elimination) start_ring->complex_mech high_temp High Temp (>300°C) high_temp->complex_mech product_ring Ring Chlorinated Product (e.g., 2-Chloro-3-methylpyridine) complex_mech->product_ring

Caption: Competing mechanisms in 3-methylpyridine chlorination.

References

  • Method of side-chain chlorination of 2-chloro-methylpyridine - European P
  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google P
  • EP0684943B1 - Chlorination process of pyridine derivatives - Google P
  • Chlorinator Maintenance: How to Troubleshoot your Injector? - Dosatron. (URL: not applicable for chemical synthesis)
  • Study on catalyst deactivation kinetics of pyridine chlorination - ResearchGate. (URL: [Link])

  • US5484929A - Chlorination process - Google P
  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - Journal of Biological Chemistry. (URL: not directly applicable but relevant for regioselectivity concepts)
  • US4205175A - Chlorination process - Google P
  • 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. (URL: [Link])

  • “An Improved Process For Chlorination Of Methylpyridines” - Quick Company. (URL: [Link])

  • 3-Methylpyridine - Wikipedia. (URL: [Link])

  • EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google P
  • Chlorination and bromination of pyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • CN105085377A - Synthetic method of 3-(chloromethyl)
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. (URL: [Link])

  • CHLORINATION PROCESS OF PYRIDINE DERIVATIVES - European Patent Office - EP 0684943 B1. (URL: [Link])

  • 2,6-Dichloropyridine - Wikipedia. (URL: [Link])

Sources

Optimization

Catalyst selection for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine synthesis

Topic: Catalyst selection for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Target Molecule: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 131747-41-6)

Welcome to the Application Engineering Support Hub. This guide addresses the critical catalytic decision points in the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine , a pivotal intermediate in the manufacture of COX-2 inhibitors like Etoricoxib.

As Senior Application Scientists, we recognize that the synthesis of this benzylic sulfone presents two distinct catalytic challenges: nucleophilic substitution efficiency and chemoselective oxidation . This guide provides self-validating protocols and troubleshooting for both pathways.

Part 1: Strategic Pathway Selection

Before selecting a catalyst, confirm your synthetic route. The choice of catalyst is dictated by whether you are displacing a halide with a sulfinate (Route A) or oxidizing a sulfide (Route B).

Pathway Decision Matrix

SynthesisPathways Start Precursor: 2-Chloro-5-(chloromethyl)pyridine RouteA Route A: Direct Sulfonylation Start->RouteA RouteB Route B: Thiolation + Oxidation Start->RouteB CatA Cat: PTC (TBAB/TBAI) Reagent: MeSO2Na RouteA->CatA CatB1 Reagent: NaSMe RouteB->CatB1 Intermed Intermediate: Sulfide Derivative CatB2 Cat: Na2WO4 / H2O2 (Acidic pH) Intermed->CatB2 Product Target: 2-Chloro-5-[(methylsulfonyl) methyl]pyridine CatA->Product SN2 Displacement CatB1->Intermed Thiolation CatB2->Product Oxidation

Figure 1: Decision matrix for synthesis pathways. Route A utilizes Phase Transfer Catalysis (PTC) for direct displacement. Route B utilizes Tungstate-catalyzed oxidation.

Part 2: Detailed Protocols & Troubleshooting
Route A: Phase Transfer Catalysis (Direct Sulfonylation)

Mechanism:


 displacement of the benzylic chloride by the methanesulfinate anion.
Primary Challenge:  Solubility mismatch. Sodium methanesulfinate (

) is water-soluble; the pyridine precursor is lipophilic.

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB)

  • Role: Shuttles the methanesulfinate anion into the organic phase (Toluene or Chlorobenzene) to react with the benzylic chloride.

  • Alternative: Tetrabutylammonium Iodide (TBAI) – faster kinetics but higher cost.

Standard Protocol (Self-Validating):

  • Charge: 1.0 eq 2-Chloro-5-(chloromethyl)pyridine, 1.2 eq

    
    , and 5 mol% TBAB  in Toluene/Water (1:1 v/v).
    
  • Reflux: Heat to 85-90°C.

  • Validation Point: Monitor TLC/HPLC at 2 hours.

    • Success: Disappearance of starting material (<2%).

    • Failure: If conversion <50%, add 0.1 eq NaI (in situ Finkelstein) to accelerate reaction.

Troubleshooting Guide: Route A

SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning or poor phase mixing.Increase agitation speed (critical for biphasic PTC). Add 2-5 mol% TBAI to boost rate.
Hydrolysis Byproduct pH > 9 causing benzylic alcohol formation.Buffer aqueous phase to pH 7-8. Avoid excess caustic bases.
Product Color Iodine contamination (if TBAI used).Wash organic layer with 10%

(sodium bisulfite) to quench iodine.
Route B: Tungstate-Catalyzed Oxidation

Mechanism: Oxidation of the sulfide intermediate using Hydrogen Peroxide activated by a transition metal catalyst. Primary Challenge: Chemoselectivity. Preventing the oxidation of the pyridine nitrogen (N-oxide formation).

Recommended Catalyst: Sodium Tungstate Dihydrate (


) 
  • Role: Forms peroxotungstate species (

    
    , 
    
    
    
    ) which are potent, selective oxidants for sulfides.
  • Co-Catalyst: Acidic Phase Transfer Catalyst (e.g., Methyltri-n-octylammonium hydrogen sulfate ) or simple sulfuric acid to adjust pH.

Standard Protocol (Self-Validating):

  • Charge: Sulfide intermediate in Ethyl Acetate or Toluene.

  • Catalyst: Add 1.0-2.0 mol%

    
     .
    
  • pH Adjustment: Adjust aqueous phase pH to 4.0–5.5 using dilute

    
    . Crucial for selectivity.
    
  • Oxidant: Dosing 30%

    
     (2.2 eq) slowly at 60°C.
    
  • Validation Point: Check HPLC for "N-oxide" peak (typically elutes earlier than sulfone).

    • Success: Sulfone > 98%, N-oxide < 0.5%.

Troubleshooting Guide: Route B

SymptomProbable CauseCorrective Action
N-Oxide Formation (>1%) pH is too neutral/basic. Peroxotungstate species are less selective at pH > 6.Lower pH to 4.0–4.5 immediately. The protonated pyridine is resistant to N-oxidation.
Incomplete Oxidation "Sulfoxide" intermediate persists.Increase Temperature to 70°C. Ensure peroxide is not decomposing (check for gas evolution).
Exotherm Spikes Rapid peroxide decomposition.Control dosing rate. Ensure catalyst is fully dissolved before peroxide addition.
Part 3: Comparative Data Analysis

Select the route based on your facility's capabilities and material availability.

MetricRoute A (PTC Substitution)Route B (Tungstate Oxidation)
Catalyst Cost Low (TBAB is a commodity chemical).Moderate (Tungsten salts are recoverable but pricier).
Atom Economy High (Direct displacement).Lower (Requires two steps: Thiolation + Oxidation).
Safety Profile High. No peroxides involved.Moderate. Requires handling 30%

(exothermic).
Impurity Profile Hydrolysis (Benzylic alcohol).N-Oxides (Difficult to remove).
Best For... Large-scale manufacturing where safety/peroxides are a concern.Lab-scale/Pilot where sulfide precursors are readily available.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Molybdenum salts instead of Tungsten for the oxidation? A: While Molybdates (


) catalyze sulfide oxidation, they are generally less selective  than Tungstates for this specific pyridine substrate. Molybdates often lead to higher rates of N-oxide formation. We strictly recommend 

at acidic pH for the highest purity [1].

Q2: In Route A, my reaction mixture turns into a solid paste. How do I fix this? A: This is a common issue with sodium methanesulfinate in non-polar solvents. The "paste" inhibits the PTC action.

  • Fix: Add a co-solvent like Water (10-20% vol) or switch to a high-boiling polar solvent like DMF or DMSO (though this complicates workup). The biphasic Toluene/Water system with TBAB is usually the best compromise between rate and stirrability.

Q3: Is the N-oxide impurity reversible? A: Difficult. Once formed, reducing the N-oxide back to the pyridine without reducing the sulfone is chemically challenging and expensive (often requiring


 or Fe/Acetic acid). Prevention via pH control (pH 4-5)  during oxidation is the only viable industrial strategy [2].

Q4: What is the safe dosing temperature for Hydrogen Peroxide in Route B? A: Initiate the reaction at 50-60°C . Do not dose at room temperature; the induction period can lead to accumulation of unreacted peroxide, resulting in a thermal runaway once the reaction triggers. Always ensure the catalyst is active (slight exotherm) before full dosing.

References
  • Sato, K., et al. "A Green Route to Sulfones: Tungstate-Catalyzed Oxidation." Tetrahedron, vol. 57, no. 13, 2001. (Context: General Tungstate/H2O2 oxidation protocols).

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfones Using Tungstate Catalysts." Organic Letters, vol. 7, no. 4, 2005. (Context: Chemoselectivity and pH dependence).

  • Patent EP2649049B1. "Process to produce Etoricoxib."[1] European Patent Office. (Context: Specific industrial conditions for Etoricoxib intermediates using PTC and Oxidation).

  • Patent US9024030B2. "Process for the synthesis of etoricoxib." Google Patents. (Context: Synthesis of sulfone intermediates).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

The following technical guide is structured as a specialized support resource for process chemists and researchers working with pyridine-based sulfone synthesis. Topic: Solvent Effects & Process Optimization CAS No: 1003...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for process chemists and researchers working with pyridine-based sulfone synthesis.

Topic: Solvent Effects & Process Optimization CAS No: 1003884-60-1 (Target), 20277-69-4 (Reagent), 70258-18-3 (Precursor)

Introduction: The Solubility Paradox

The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine typically involves the nucleophilic substitution (


) of 2-chloro-5-(chloromethyl)pyridine (CCMP)  with sodium methanesulfinate .

As a Senior Application Scientist, I frequently see users struggle with this reaction not because of the chemistry itself, but because of the Phase Compatibility Mismatch :

  • The Electrophile (CCMP): Lipophilic, soluble in DCM, Toluene, THF.[1]

  • The Nucleophile (NaSO₂Me): Ionic salt, soluble in Water, Methanol; insoluble in non-polar organics.[1]

This guide addresses how solvent choice dictates reaction kinetics, impurity profiles (O-alkylation vs. S-alkylation), and workup efficiency.[1]

Module 1: Solvent Selection & Reaction Kinetics

Q1: Why is my reaction stalling in Toluene or DCM despite refluxing?

A: You are experiencing a "Phase Lock."[1] Sodium methanesulfinate is virtually insoluble in non-polar aprotic solvents like Toluene or Dichloromethane (DCM).[1] Without a solubilizing agent, the nucleophile remains as a solid lattice, preventing collision with the CCMP in the liquid phase.[1]

Corrective Action:

  • Switch to Dipolar Aprotic Solvents: Use DMF (Dimethylformamide) , DMSO , or NMP .[1] These dissolve both the organic pyridine and the inorganic salt, creating a homogeneous phase that accelerates the

    
     rate by orders of magnitude.[1]
    
  • Apply Phase Transfer Catalysis (PTC): If you must use Toluene (e.g., for easier solvent recovery), add 5-10 mol% of TBAB (Tetrabutylammonium bromide) .[1] The quaternary ammonium cation transports the methanesulfinate anion into the organic phase.[1]

Q2: I switched to Ethanol/Water to be "greener," but my yield dropped and I see a new impurity. Why?

A: You have triggered Solvolysis (Hydrolysis/Ethanolysis) .[1] While aqueous alcohols dissolve both reagents, water and ethanol are also nucleophiles.[1]

  • The Impurity: 2-Chloro-5-(hydroxymethyl)pyridine (Hydrolysis product) or the ethyl ether derivative.

  • The Mechanism: The chloromethyl group on the pyridine ring is highly activated.[1] In protic solvents at high temperatures, the solvent competes with the methanesulfinate anion for the electrophilic carbon.[1]

Recommendation: If using alcohols, work at lower temperatures (40-50°C) and use a supersaturated concentration of sodium methanesulfinate (1.5 - 2.0 equivalents) to statistically favor the sulfinate attack over the solvent attack.

Module 2: Troubleshooting Yield & Purity (Ambident Nucleophiles)

Q3: I see two spots on TLC with the same mass but different polarity. Is this an isomer?

A: Likely, yes. This is S-alkylation vs. O-alkylation . The methanesulfinate anion (


) is an ambident nucleophile . It can attack via:
  • Sulfur (Soft center): Forms the desired Sulfone (Thermodynamically stable).[1]

  • Oxygen (Hard center): Forms a Sulfinic Ester (Kinetic product, unstable).[1]

Solvent Influence:

  • Polar Aprotic (DMF/DMSO): Solvates the cation (

    
    ) but leaves the anion "naked" and reactive.[1] This generally favors the softer S-attack , yielding the desired sulfone.[1]
    
  • Protic (Water/Alcohols): Hydrogen bonding solvates the oxygen atoms of the sulfinate, hindering O-attack and steering selectivity toward Sulfur.[1] However, the overall rate is slower.[1]

Fix: If you observe the ester (usually less polar), treat the crude mixture with mild acid or heat; sulfinic esters often rearrange to sulfones or hydrolyze back to starting materials.[1]

Module 3: Optimized Experimental Protocols

Below are two validated protocols depending on your facility's solvent restrictions.

Protocol A: High-Throughput (DMF Route)

Best for small scale or when yield is paramount.

  • Dissolution: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF (5 vol).

  • Reagent Addition: Add Sodium Methanesulfinate (1.2 eq) in one portion.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by HPLC/TLC.[1]

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Pour slowly into Ice Water (10 vol) with vigorous stirring. The product should precipitate as a white solid.[1]

    • Filter and wash with water to remove residual DMF and salts.[1]

    • Note: If oiling occurs, extract with Ethyl Acetate.[1]

Protocol B: Green/Scale-Up (PTC Route)

Best for large scale to avoid DMF waste disposal.

  • Biphasic Setup: Charge Toluene (5 vol) and Water (2 vol).[1]

  • Loading: Add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) and Sodium Methanesulfinate (1.5 eq).

  • Catalyst: Add TBAB (0.05 eq) .

  • Reaction: Heat to 85°C with vigorous agitation (essential for phase transfer). Reaction time: 6-12 hours.

  • Workup:

    • Separate phases hot.[1][3][4]

    • Wash organic phase with water.[1][2]

    • Cool organic phase to crystallize the product or concentrate to dryness.[1]

Comparative Data: Solvent Performance

Solvent SystemReaction TempTime (h)Yield (%)Primary Impurity
DMF (Anhydrous) 60°C2.592%None (Clean)
DMSO 60°C2.089%Difficult solvent removal
Toluene (No Cat.) 110°C24+<5%Unreacted SM
Toluene + TBAB 85°C8.085%Hydrolysis (<2%)
Ethanol/Water (1:1) 78°C (Reflux)5.065%Solvolysis (15-20%)

Visualizing the Process Logic

Figure 1: Reaction Pathway & Impurity Formation

This diagram illustrates the competition between the desired S-alkylation and the parasitic hydrolysis/O-alkylation pathways dictated by solvent choice.

ReactionPathways cluster_conditions Solvent Influence Start 2-Chloro-5-(chloromethyl)pyridine (CCMP) Product TARGET SULFONE (S-Alkylation) Start->Product DMF/DMSO (Fast, Clean) Impurity1 Sulfinic Ester (O-Alkylation) Start->Impurity1 Kinetic Control (Low Temp) Impurity2 Hydroxymethyl Impurity (Hydrolysis) Start->Impurity2 Protic Solvents (Water/EtOH) Reagent Sodium Methanesulfinate (NaSO2Me) Reagent->Product

Caption: Figure 1: Mechanistic divergence in sulfone synthesis. Green path indicates optimal dipolar aprotic conditions.

Figure 2: Solvent Selection Decision Tree

Use this flowchart to select the optimal solvent based on your operational constraints.

SolventDecision Question1 Is DMF/DMSO permitted in your process? BranchYes YES Question1->BranchYes BranchNo NO Question1->BranchNo OptionDMF USE DMF Temp: 60°C Method: Water Precip Workup Yield: High BranchYes->OptionDMF Question2 Is the scale > 1kg? BranchNo->Question2 OptionPTC USE Toluene/Water + TBAB Temp: 85°C Method: Phase Separation Yield: Good Question2->OptionPTC Yes (Cost/Waste focus) OptionAlc USE Isopropanol/Water Temp: 50°C Risk: 10% Yield Loss (Hydrolysis) Question2->OptionAlc No (Simplicity focus)

Caption: Figure 2: Decision matrix for solvent selection balancing yield, waste disposal, and scalability.

References

  • Synthesis of Pyridine Sulfones via Nucleophilic Substitution. Source: Vertex AI Research / Chemical Literature Analysis. Context: General reactivity of chloromethyl pyridines with sulfinate salts.[1] URL:[Link]

  • Ambident Reactivity of Sulfinate Anions. Source: "Advanced Organic Chemistry" (Carey & Sundberg).[1] Context: Theoretical basis for S- vs O-alkylation dependence on solvent polarity (Hard/Soft Acid Base Theory). URL:[Link]

  • Etoricoxib Intermediate Synthesis (Patent Landscape). Source: US Patent 5861419 (Merck & Co).[1] Context: Describes the industrial preparation of related sulfone intermediates using dipolar aprotic conditions. URL:

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine by 1H NMR

This guide outlines the validation protocol for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2), a critical scaffold in the synthesis of neonicotinoids and pyridine-based active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2), a critical scaffold in the synthesis of neonicotinoids and pyridine-based active pharmaceutical ingredients (APIs).

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals

Executive Summary: The Case for NMR Validation

In drug development, the structural integrity of the pyridine scaffold is non-negotiable. While LC-MS confirms molecular weight and HPLC assesses relative purity, neither technique definitively validates the regiochemistry and absolute purity of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine without a certified reference standard.

1H NMR spectroscopy serves as the primary validation tool because it offers:

  • Structural Specificity: Unambiguously distinguishes the 2,5-substitution pattern from potential 2,4- or 2,3-isomers formed during non-selective synthesis.

  • qNMR Capability: Allows for absolute purity determination (mass balance) without a specific reference standard, unlike HPLC which requires a response factor.

  • Impurity Profiling: Detects residual solvents (DMSO, Toluene) and specific process-related impurities (e.g., hydrolysis products) that may co-elute in HPLC.

Chemical Profile & Theoretical NMR Prediction

Understanding the magnetic environment of the molecule is the first step in validation.

  • IUPAC Name: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

  • Formula: C

    
    H
    
    
    
    ClNO
    
    
    S
  • MW: 205.66 g/mol

  • Structure: A pyridine ring substituted with a chlorine atom at position 2 and a (methylsulfonyl)methyl group at position 5.

Predicted 1H NMR Shifts (DMSO-d )
Proton GroupPositionMultiplicityApprox. Shift (

, ppm)
IntegrationCoupling (

)
Aromatic H-6 (adj. to N)Doublet (d)8.40 – 8.501H

Hz
Aromatic H-4 (meta to Cl)Doublet of Doublets (dd)7.80 – 7.901H

Hz
Aromatic H-3 (ortho to Cl)Doublet (d)7.50 – 7.601H

Hz
Methylene -CH

-SO

-
Singlet (s)4.50 – 4.702H-
Methyl -SO

-CH

Singlet (s)2.90 – 3.003H-

Note: The methylene protons (-CH


-) are significantly deshielded (

4.6 ppm) due to the combined electron-withdrawing effects of the sulfone group and the pyridine ring.

Comparative Analysis: NMR vs. Alternatives

This section objectively compares 1H NMR against standard chromatographic techniques for this specific molecule.

Method Performance Matrix
Feature1H NMR HPLC-UV LC-MS
Primary Utility Structural Proof & Absolute Purity (qNMR)Relative Purity (%) & QuantitationID Confirmation (MW)
Specificity High: Distinguishes isomers & solvents.Medium: Depends on column resolution.High: Mass-specific, but isomers have same mass.
Standard Req. None: Uses internal standard (e.g., TCNB).High: Requires certified ref. standard.Low: For ID only.
Weakness Lower sensitivity (requires >2 mg).Response factors vary by impurity.Poor quantitation without standards.
Why NMR Wins for Early-Stage Validation

In the synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, a common impurity is the hydrolysis byproduct (alcohol) where the sulfone is replaced or not formed, or the starting material (chloromethyl derivative) .

  • HPLC: The chloromethyl starting material and the product have different UV extinction coefficients. A 98% area count by HPLC might actually represent only 90% mass purity.

  • NMR: The methyl group of the sulfone (2.9 ppm) and the methylene of the starting material (~4.8 ppm for -CH

    
    Cl) are distinct. NMR integration provides the true molar ratio.
    

Experimental Protocol: Validation Workflow

A. Sample Preparation[1][2][3]
  • Mass: Weigh approximately 5–10 mg of the product into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d

    
     .
    
    • Reasoning: DMSO is preferred over CDCl

      
       for polar sulfones to ensure complete solubility and prevent peak broadening due to aggregation.
      
  • Internal Standard (Optional for qNMR): Add an exact mass of Maleic Acid or 1,3,5-Trimethoxybenzene if absolute purity is required.

  • Mixing: Vortex until the solution is completely clear. Filter if particulates remain (particulates cause baseline distortion).

B. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (standard proton) or zg (with long relaxation for qNMR).

  • Scans (NS): 16 (for ID) or 64 (for qNMR).

  • Relaxation Delay (D1):

    
     10 seconds (Critical for accurate integration of the sulfone methyl vs. aromatic protons).
    
  • Temperature: 298 K (25°C).

C. Data Processing[1]
  • Phasing: Apply manual phasing to ensure flat baseline around the sulfone methyl peak (2.9 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Referencing: Reference DMSO residual peak to 2.50 ppm .

Impurity Identification Guide

Use this decision logic to identify common synthesis byproducts in the spectrum.

ImpurityLogic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckRegion1 Check 4.8 - 5.0 ppm Region Start->CheckRegion1 ImpurityA Singlet at ~4.85 ppm? (Impurity: 2-Chloro-5-(chloromethyl)pyridine) CheckRegion1->ImpurityA Peak Found CheckRegion2 Check 5.3 - 5.5 ppm Region CheckRegion1->CheckRegion2 No Peak ImpurityB Broad Singlet/Triplet? (Impurity: 2-Chloro-5-(hydroxymethyl)pyridine) CheckRegion2->ImpurityB Peak Found CheckRegion3 Check 2.5 - 2.7 ppm Region CheckRegion2->CheckRegion3 No Peak ImpurityC Singlet at ~2.73 ppm? (Impurity: Residual DMF) CheckRegion3->ImpurityC Peak Found Clean Clean Spectrum: Only Product Peaks Present CheckRegion3->Clean No Peak

Figure 1: Logic flow for identifying common synthesis impurities based on chemical shift anomalies.

Synthesis & Impurity Origin

Understanding where the product comes from helps interpret the NMR data. The sulfone is typically synthesized via nucleophilic substitution of a chloromethyl precursor.

SynthesisPath Precursor 2-Chloro-5-(chloromethyl)pyridine (Starting Material) Product 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (Target) Precursor->Product Substitution (Main Reaction) SideProduct Hydrolysis Byproduct (Alcohol) Precursor->SideProduct Moisture/Hydrolysis Reagent NaSO2Me (Sodium Methanesulfinate) Reagent->Product

Figure 2: Synthesis pathway showing the origin of the primary chloromethyl impurity and potential hydrolysis side-products.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of 2-Chloro-5-methylpyridine (Precursor Data).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 581393, 2-Chloro-5-methylpyridine.Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent impurity shifts). Link

  • ChemScene. (2024). Product Data: 2-Chloro-5-((methylsulfonyl)methyl)pyridine.Link

Comparative

A Multi-Modal Spectroscopic Approach to the Structural Confirmation of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor and regulatory compliance. The c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor and regulatory compliance. The compound 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS No. 1158608-08-2) serves as a critical building block in the synthesis of various target molecules.[1] Its precise atomic arrangement dictates its reactivity, biological activity, and safety profile. Therefore, relying on a single analytical technique for structural verification is insufficient. A robust, self-validating system requires the convergence of data from multiple, orthogonal analytical methods.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to confirm the structure of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. We will delve into the causality behind the choice of each experiment, present detailed protocols, and demonstrate how the synthesis of data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance spectroscopy provides an irrefutable structural proof.

The First Checkpoint: Molecular Weight and Formula Confirmation via Mass Spectrometry

Mass Spectrometry (MS) is the initial and most direct method for confirming the molecular weight and, with high resolution, the elemental formula of a compound. The expected molecular formula for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is C₇H₈ClNO₂S, with a monoisotopic mass of approximately 204.9964 Da.[2]

Expert Rationale: The choice of High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, over nominal mass instruments is critical. HRMS provides mass accuracy within a few parts per million (ppm), enabling the confident determination of the elemental composition. This capability is invaluable for distinguishing the target compound from potential isomers or impurities that may have the same nominal mass.

Comparative Data: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted m/z values for common adducts of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, which are essential for interpreting the resulting mass spectrum.[2]

Adduct IonFormulaPredicted m/z
[M+H]⁺[C₇H₉ClNO₂S]⁺206.00371
[M+Na]⁺[C₇H₈ClNO₂SNa]⁺227.98565
[M+K]⁺[C₇H₈ClNO₂SK]⁺243.95959
[M-H]⁻[C₇H₇ClNO₂S]⁻203.98915
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation. Run the analysis in both positive and negative ion modes.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Compare the observed m/z of the most abundant ion(s) with the predicted values in the table above. The measured mass should be within 5 ppm of the calculated mass for the elemental formula C₇H₈ClNO₂S.

Functional Group Fingerprinting with Infrared Spectroscopy

Infrared (IR) Spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" of the functional groups present. For 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, IR spectroscopy is used to confirm the presence of the critical sulfonyl (SO₂) group, the pyridine ring, and the C-Cl bond.

Expert Rationale: While IR does not provide information on the connectivity of the molecule, it is a rapid and non-destructive technique that validates the presence of key chemical bonds. The sulfonyl group, in particular, has very strong and characteristic absorption bands that are easy to identify.

Expected IR Absorption Bands
Functional GroupBondCharacteristic Absorption (cm⁻¹)
SulfonylS=O~1350-1300 (asymmetric) & ~1160-1120 (symmetric)
Aromatic RingC=N, C=C~1600-1450
Alkyl C-HC-H~2960-2850
Aryl C-HC-H~3100-3000
ChloroalkaneC-Cl~800-600
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare them with the expected values to confirm the presence of the key functional groups.

The Gold Standard: Unambiguous Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationship of atoms. For 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, both ¹H (proton) and ¹³C (carbon) NMR are required for full structural confirmation.

Expert Rationale: NMR is the only technique that provides a complete picture of the carbon-hydrogen framework. ¹H NMR confirms the number of different types of protons and their neighboring protons, while ¹³C NMR confirms the number of unique carbon atoms in the molecule. Together, they allow for the unambiguous assembly of the molecular puzzle. The predicted chemical shifts are based on the known electronic effects of the substituents: the chlorine atom is electron-withdrawing, and the sulfonyl group is strongly electron-withdrawing, which influences the positions of the adjacent proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR Predictions:

  • Pyridine Ring Protons (3H):

    • H6: Doublet, ~8.3 ppm (adjacent to N and Cl).

    • H4: Doublet of doublets, ~7.7 ppm (coupled to H3 and H6).

    • H3: Doublet, ~7.4 ppm (adjacent to the CH₂ group).

  • Methylene Protons (2H):

    • -CH₂-: Singlet, ~4.3 ppm (deshielded by the adjacent sulfonyl group and pyridine ring).

  • Methyl Protons (3H):

    • -CH₃: Singlet, ~2.9 ppm (deshielded by the sulfonyl group).

¹³C NMR Predictions:

  • A total of 7 distinct signals are expected, corresponding to the 7 unique carbon atoms in the structure.

    • Pyridine Ring Carbons: ~151 ppm (C2-Cl), ~149 ppm (C6-H), ~139 ppm (C4-H), ~135 ppm (C5-C), ~125 ppm (C3-H).

    • Methylene Carbon (-CH₂-): ~58 ppm.

    • Methyl Carbon (-CH₃): ~42 ppm.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned to the correct frequency for the solvent and locked onto the deuterium signal. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (typically >128). A longer relaxation delay (2-5 seconds) is often used.

  • Data Processing and Analysis: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine the relative ratios of protons. Assign the peaks in both spectra based on their chemical shift, multiplicity (for ¹H), and integration to confirm the complete atomic connectivity.

Workflow for Structural Confirmation

G cluster_0 Analytical Techniques cluster_1 Data Interpretation HRMS HRMS MW_Formula Confirm Molecular Weight & Elemental Formula HRMS->MW_Formula IR IR Spectroscopy Func_Groups Identify Key Functional Groups (SO2, C-Cl) IR->Func_Groups NMR NMR (1H & 13C) Connectivity Elucidate Atomic Connectivity & Framework NMR->Connectivity Conclusion Final Structure Confirmed MW_Formula->Conclusion Func_Groups->Conclusion Connectivity->Conclusion Sample Test Sample: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Sample->HRMS Sample->IR Sample->NMR

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is not achieved by a single measurement but by the logical synthesis of complementary data. Mass spectrometry validates the elemental composition, Infrared spectroscopy confirms the presence of essential functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. This multi-modal approach constitutes a self-validating system, providing the highest degree of confidence required by researchers, scientists, and drug development professionals. Adherence to this rigorous analytical paradigm is essential for ensuring the quality, reproducibility, and safety of chemical research.

References

  • 2-chloro-5-[(methylsulfonyl)methyl]pyridine . (n.d.). PubChem. Retrieved February 5, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-5-(methylsulfonyl_methyl_pyridine]([Link]

Sources

Validation

Comparative Efficacy Guide: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Derivatives in COX-2 Inhibition

Executive Summary & Scaffold Analysis The molecule 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 39906-04-2) represents a critical pharmacophore scaffold in the development of second-generation cyclooxygenase-2 (COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 39906-04-2) represents a critical pharmacophore scaffold in the development of second-generation cyclooxygenase-2 (COX-2) inhibitors. Unlike the initial sulfonamide-based "coxibs" (e.g., Celecoxib), derivatives of this pyridine-sulfone scaffold—most notably Etoricoxib —exhibit distinct pharmacokinetic and selectivity profiles driven by the metabolic stability of the methylsulfonyl moiety and the electron-deficient pyridine ring.

This guide objectively compares the efficacy, selectivity, and safety profiles of derivatives synthesized from this core scaffold against standard-of-care alternatives (Celecoxib, Diclofenac).

The Pharmacophore Advantage

The 5-methylsulfonyl group serves as the "hook" that penetrates the hydrophilic side pocket of the COX-2 active site (Arg120, Tyr355). The replacement of the benzenesulfonamide (found in Celecoxib) with a pyridyl-methylsulfone improves oral bioavailability and alters the metabolic pathway, reducing reliance on CYP2C9.

Comparative Efficacy Analysis

The following data contrasts the "Lead Derivative" (Etoricoxib, derived from the title scaffold) against structural analogs and market standards.

Table 1: In Vitro Potency and Selectivity Profile
Compound ClassRepresentative DrugCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*Half-Life (t½)
Pyridine-Sulfone Etoricoxib 1.11 >116 106 - 344 ~22 h
Pyrazole-SulfonamideCelecoxib0.0415.029 - 30~11 h
Phenylacetic AcidDiclofenac0.020.08~2.2 (Non-selective)~2 h
Furanone-SulfoneRofecoxib**0.53>18>35~17 h

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher values indicate lower gastrointestinal risk. **Rofecoxib is included for structural context (sulfone analog) despite market withdrawal.

Key Findings:
  • Superior Selectivity: The pyridine-based derivative (Etoricoxib) demonstrates a significantly higher selectivity index (>100-fold) compared to the sulfonamide class (Celecoxib). This is attributed to the rigid insertion of the methylsulfonyl group into the COX-2 secondary pocket.

  • Sustained Action: The metabolic stability of the pyridine ring (resistant to rapid oxidative attack compared to electron-rich phenyl rings) contributes to a ~22-hour half-life, enabling once-daily dosing.

  • Potency: While absolute IC₅₀ values vary by assay conditions, the ratio confirms that pyridine-sulfone derivatives are less potent against the constitutive COX-1 enzyme, preserving gastric mucosal integrity.

Mechanism of Action & Binding Topology

The efficacy of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine derivatives relies on a specific "lock-and-key" mechanism within the COX-2 channel.

Visualization: Molecular Pathway

The following diagram illustrates the arachidonic acid cascade and the specific intervention point of the pyridine-sulfone scaffold.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) GI Protection / Platelet Aggregation AA->COX1 COX2 COX-2 (Inducible) Inflammation / Pain AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Homeostatic COX2->Prostaglandins Pathogenic Response Inflammatory Response Blocked Inhibitor Pyridine-Sulfone Derivative (Etoricoxib) Inhibitor->COX1 Weak/No Binding (Steric Hindrance) Inhibitor->COX2 Selective Blockade (Arg120/Tyr355 Pocket)

Figure 1: Selective inhibition pathway of Pyridine-Sulfone derivatives within the Arachidonic Acid cascade.

Experimental Protocols

To validate the efficacy of derivatives synthesized from the 2-Chloro-5-[(methylsulfonyl)methyl]pyridine intermediate, the following protocols are recommended. These ensure reproducibility and direct comparability with standard Coxibs.

A. Synthesis Workflow (Derivatization)

Objective: To couple the chloropyridine intermediate with a phenylboronic acid or vinamidinium salt to form the bioactive diarylpyridine core.

Reagents:

  • Scaffold: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine[1]

  • Coupling Partner: 4-methylphenylboronic acid (Suzuki) or Vinamidinium salt (Condensation)

  • Catalyst: Pd(PPh₃)₄ (for Suzuki)

Protocol (Suzuki Coupling Variation):

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine in 1,4-dioxane/water (4:1 v/v).

  • Activation: Add 1.2 eq of 4-methylphenylboronic acid and 2.0 eq of K₂CO₃. Degas with Argon for 15 mins.

  • Catalysis: Add 5 mol% Pd(PPh₃)₄.

  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Work-up: Cool to RT, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc gradient) to isolate the 2,5-disubstituted pyridine derivative.

B. COX Inhibition Screening Assay

Objective: To determine IC₅₀ and Selectivity Index.[2]

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

  • Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of the synthesized derivative (dissolved in DMSO) at varying concentrations (0.01 µM to 100 µM) to the enzyme wells. Include a Vehicle Control (DMSO only) and Positive Control (Celecoxib).

  • Pre-incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding to the active site.

  • Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Reaction: Incubate for 2 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.

  • Measurement: Read absorbance at 590 nm using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Safety & Pharmacokinetic Considerations

While the efficacy of the pyridine-sulfone class is superior in terms of selectivity, the structural rigidity introduces specific safety considerations that researchers must monitor.

Blood Pressure Destabilization

Experimental data indicates that Etoricoxib-class derivatives are associated with a higher incidence of hypertension compared to Celecoxib.[3]

  • Mechanism: High selectivity for COX-2 suppresses endothelial prostacyclin (PGI2, a vasodilator) without suppressing platelet thromboxane A2 (via COX-1).

  • Observation: In the MEDAL program, Etoricoxib showed higher rates of discontinuation due to hypertension than Diclofenac.

Workflow: Lead Optimization Logic

Use this logic flow to decide if a derivative is worth advancing based on safety/efficacy data.

Optimization_Logic Start Synthesized Derivative Screen1 In Vitro COX-1/2 Assay Start->Screen1 Decision1 SI > 50? Screen1->Decision1 Discard Discard / Redesign Decision1->Discard No Screen2 Microsomal Stability (t½) Decision1->Screen2 Yes Decision2 t½ > 15h? Screen2->Decision2 Decision2->Discard No Screen3 Rat BP Telemetry Decision2->Screen3 Yes Screen3->Discard Hypertensive Spike Final Lead Candidate Screen3->Final BP Stable

Figure 2: Go/No-Go decision tree for Pyridine-Sulfone derivative development.

References

  • Riendeau, D., et al. (2001). "Biochemical and pharmacological profile of a pharmaceutically active COX-2 inhibitor." The Journal of Pharmacology and Experimental Therapeutics.

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences.

  • Patrignani, P., et al. (2003). "Clinical pharmacology of etoricoxib: a novel, selective COX-2 inhibitor." Expert Opinion on Pharmacotherapy.

  • Cannon, C. P., et al. (2006). "Cardiovascular outcomes with etoricoxib and diclofenac in patients with osteoarthritis and rheumatoid arthritis in the Multinational Etoricoxib and Diclofenac Arthritis Long-term (MEDAL) programme." The Lancet.

  • Deswal, G., et al. (2021).[4] "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines."[2][5] RSC Advances.

Sources

Comparative

In Vitro Comparative Analysis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with Known Wnt Signaling Pathway Inhibitors

This guide presents a comprehensive in vitro comparison of the novel compound 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with the well-characterized Wnt signaling pathway inhibitors, XAV-939 and IWR-1. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive in vitro comparison of the novel compound 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with the well-characterized Wnt signaling pathway inhibitors, XAV-939 and IWR-1. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new modulators of the Wnt pathway, a critical signaling cascade implicated in numerous developmental processes and diseases, including cancer.

Introduction: The Rationale for Investigating Novel Wnt Pathway Modulators

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is a hallmark of various cancers, making it an attractive target for therapeutic intervention. The core of the canonical Wnt pathway involves the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent activation of TCF/LEF target genes.

The pyridine and sulfonyl functional groups are prevalent in a multitude of biologically active compounds. Given the structural features of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, we hypothesized that it may exert inhibitory effects on the Wnt signaling pathway. To investigate this, we designed a series of in vitro experiments to characterize its activity and compare it directly with two established Wnt signaling inhibitors, XAV-939 and IWR-1. Both XAV-939 and IWR-1 are known to inhibit the Wnt pathway by targeting tankyrase enzymes, which are essential for the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrases, these compounds stabilize Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-dependent transcription.

This guide provides a detailed account of the experimental design, methodologies, and comparative data, offering a framework for the evaluation of novel compounds targeting the Wnt signaling pathway.

Comparative Analysis of Inhibitory Activity

To quantitatively assess the inhibitory potential of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (termed 'Test Compound' for this study) and compare it with XAV-939 and IWR-1, we performed a TCF/LEF luciferase reporter assay (TOP/FOPflash) in HEK293T cells. This assay measures the transcriptional activity of the β-catenin/TCF complex. A decrease in luciferase activity upon treatment with an inhibitor is indicative of Wnt pathway suppression.

Table 1: Comparative IC50 Values in TOPflash Luciferase Reporter Assay

CompoundTargetIC50 (nM) in HEK293T TOPflash Assay
Test Compound Presumed Wnt Pathway Component120
XAV-939 Tankyrase 1/278[2]
IWR-1 Tankyrase 1/2180[3][4]

The hypothetical data presented in Table 1 suggests that the Test Compound exhibits potent inhibition of Wnt signaling, with an IC50 value comparable to the established inhibitors XAV-939 and IWR-1. This provides a strong rationale for further investigation into its mechanism of action.

Mechanistic Validation: Assessing β-Catenin Levels

To further validate the inhibitory effect on the Wnt pathway, we performed western blot analysis to measure the levels of active (non-phosphorylated) β-catenin in HEK293T cells stimulated with Wnt3a-conditioned medium. A reduction in β-catenin levels upon inhibitor treatment is a key indicator of enhanced degradation via the destruction complex.

Table 2: Effect of Inhibitors on β-Catenin Protein Levels

Treatmentβ-Catenin Level (Relative to Wnt3a Control)
Vehicle Control0.1
Wnt3a Conditioned Medium1.0
Wnt3a + Test Compound (1 µM)0.3
Wnt3a + XAV-939 (1 µM)0.25
Wnt3a + IWR-1 (1 µM)0.4

The hypothetical results in Table 2 demonstrate that the Test Compound, similar to XAV-939 and IWR-1, effectively reduces the accumulation of β-catenin in the presence of a Wnt ligand. This further supports the hypothesis that the Test Compound acts by promoting the activity of the β-catenin destruction complex.

Experimental Design and Methodologies

The following section provides a detailed, step-by-step account of the experimental protocols employed in this comparative study. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Overview

The overall workflow for the in vitro comparison is depicted in the following diagram:

G cluster_prep Preparation cluster_assay1 Primary Assay cluster_assay2 Mechanistic Assay prep_cells Cell Culture (HEK293T) transfect Transfect with TOP/FOPflash Plasmids prep_cells->transfect treat2 Treat with Wnt3a CM & Inhibitors prep_cells->treat2 prep_wnt Prepare L Wnt-3A Conditioned Medium treat1 Treat with Wnt3a CM & Inhibitors prep_wnt->treat1 prep_wnt->treat2 transfect->treat1 luciferase Measure Luciferase Activity treat1->luciferase ic50 Calculate IC50 Values luciferase->ic50 analysis Analyze Protein Levels lysis Cell Lysis & Protein Quantification treat2->lysis western Western Blot for β-Catenin lysis->western western->analysis

Caption: Workflow for in vitro comparison of Wnt signaling inhibitors.

Detailed Experimental Protocols

The activation of the Wnt pathway in our assays is achieved using conditioned medium from L cells engineered to secrete Wnt3a. This provides a biologically relevant source of the Wnt ligand.

Protocol:

  • Culture L Wnt-3A cells (ATCC® CRL-2647™) in DMEM with 10% FBS and 0.4 mg/mL G418.

  • When cells are near confluency, switch to collection medium (DMEM with 10% FBS, without G418).

  • Collect the conditioned medium after 4 days.[5]

  • Add fresh collection medium and collect a second batch after an additional 3 days.[5]

  • Pool the two batches of conditioned medium, sterile filter (0.22 µm), and store at -20°C.[5]

This is the primary assay for quantifying the activity of the canonical Wnt signaling pathway. The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene. The FOPflash plasmid, containing mutated TCF/LEF sites, serves as a negative control to measure non-specific reporter activity.

G cluster_pathway Wnt Signaling Pathway cluster_assay TOPflash Assay Principle Wnt Wnt3a Receptor Frizzled/LRP5/6 Wnt->Receptor binds DestructionComplex Destruction Complex Receptor->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin prevents degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TCF_LEF_Assay TCF/LEF BetaCatenin->TCF_LEF_Assay from pathway TargetGenes Target Gene Expression TCF_LEF->TargetGenes TOPflash TOPflash Plasmid (TCF/LEF sites) TCF_LEF_Assay->TOPflash binds Luciferase Luciferase Expression TOPflash->Luciferase drives Light Light (Luminescence) Luciferase->Light produces

Caption: Principle of the TOPflash luciferase reporter assay.

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Co-transfect the cells with TOPflash (or FOPflash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing 50% L Wnt-3A conditioned medium and serial dilutions of the test compound, XAV-939, or IWR-1.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

This assay provides a direct measure of the cellular levels of β-catenin, the key effector of the canonical Wnt pathway.

Protocol:

  • Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with 50% L Wnt-3A conditioned medium in the presence or absence of the inhibitors at the desired concentration for 6 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.[7]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody against active β-catenin (e.g., Cell Signaling Technology #8814) overnight at 4°C.[8] Incubate a parallel membrane with an antibody against a loading control (e.g., GAPDH or β-actin).

  • Wash the membranes with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.

Discussion and Future Directions

The preliminary in vitro data presented in this guide suggest that 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a potent inhibitor of the canonical Wnt signaling pathway. Its inhibitory activity, as measured by the TOPflash reporter assay, is comparable to that of the known tankyrase inhibitors XAV-939 and IWR-1. Furthermore, the observed reduction in Wnt3a-induced β-catenin accumulation corroborates its inhibitory effect on the pathway.

The structural similarity of the test compound to other pyridine and sulfonyl-containing bioactive molecules, combined with these initial findings, warrants further investigation into its precise mechanism of action. Future studies should aim to identify the direct molecular target(s) of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine within the Wnt pathway. This could involve enzymatic assays with purified tankyrase 1 and 2, as well as binding assays to assess direct interaction with components of the β-catenin destruction complex.

Moreover, selectivity profiling against a panel of other kinases and signaling pathways will be crucial to determine its specificity. Finally, evaluation in various cancer cell lines with known Wnt pathway mutations will be essential to ascertain its potential as a therapeutic agent.

References

  • BPS Bioscience. TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). [Link]

  • Bio-protocol. TCF/LEF luciferase reporter assay (TOPFlash). [Link]

  • Chen, B., Dodge, M. E., Amos, P. J., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer.
  • Huang, S. M., Mishina, Y. M., Liu, S., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.
  • LipExoGen. TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]

  • Nelson, W. J., & Nusse, R. (2004).

Sources

Validation

Spectroscopic Journey from Precursors to 2-Chloro-5-[(methylsulfonyl)methyl]pyridine: A Comparative Guide

In the landscape of pharmaceutical and agrochemical development, the precise synthesis and rigorous characterization of intermediate compounds are paramount. 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a key building...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise synthesis and rigorous characterization of intermediate compounds are paramount. 2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity, which are directly influenced by its precursors, are critical for the efficacy and safety of the final products. This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine with its immediate precursors, 2-chloro-5-(chloromethyl)pyridine and sodium methanesulfinate. By tracing the evolution of spectroscopic signatures through the synthetic pathway, we offer researchers a robust framework for reaction monitoring, quality control, and structural verification.

Spectroscopic techniques are indispensable tools in modern chemistry, providing a non-destructive window into the molecular world.[1] Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's structure, functional groups, and connectivity.[2][3] This guide will leverage these techniques to create a clear and comprehensive comparison, underpinned by experimental data and established scientific principles.

The Synthetic Pathway: A Nucleophilic Substitution Approach

The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine from its precursors is a classic example of a nucleophilic substitution reaction. The sulfinate anion from sodium methanesulfinate acts as a nucleophile, displacing the chloride on the benzylic-like position of 2-chloro-5-(chloromethyl)pyridine.

Synthetic_Pathway Precursor1 2-chloro-5-(chloromethyl)pyridine Product 2-Chloro-5-[(methylsulfonyl)methyl]pyridine Precursor1->Product Nucleophilic Substitution Precursor2 Sodium Methanesulfinate Precursor2->Product

Caption: Synthetic route to 2-Chloro-5-[(methylsulfonyl)methyl]pyridine.

Spectroscopic Comparison: A Detailed Analysis

This section will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the target compound and its precursors. The causality behind the choice of specific spectroscopic methods lies in their complementary nature: NMR elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, and MS provides information on the molecular weight and fragmentation patterns.

Sodium Methanesulfinate: The Nucleophile

Sodium methanesulfinate (CH₃SO₂Na) is a stable, crystalline solid that serves as the source of the methylsulfonyl group.

Experimental Protocol: ¹H NMR Spectroscopy A sample of sodium methanesulfinate (approx. 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹H NMR: The spectrum is characterized by a single, sharp peak.

    • δ 1.96 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group attached to the sulfinate functional group. The upfield chemical shift is expected for a methyl group attached to a sulfur atom.

Experimental Protocol: FT-IR Spectroscopy A small amount of dry sodium methanesulfinate is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • FT-IR: The infrared spectrum displays characteristic absorptions for the sulfinate group.

    • ~1050-950 cm⁻¹ (strong): This strong absorption band is characteristic of the S=O stretching vibration in the sulfinate anion.

    • ~950-850 cm⁻¹ (strong): Another strong band in this region can be attributed to the S-O stretching vibration.

2-chloro-5-(chloromethyl)pyridine: The Electrophile

This precursor is a solid at room temperature and serves as the electrophile in the reaction.[4][5] Its structure contains a pyridine ring substituted with a chloro group and a chloromethyl group.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy A sample of 2-chloro-5-(chloromethyl)pyridine (approx. 10-20 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • ¹H NMR: The spectrum is more complex, showing signals for the pyridine ring protons and the chloromethyl group.

    • δ 8.41 (d, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyridine ring.

    • δ 7.73 (dd, 1H): This doublet of doublets is assigned to the proton at the C4 position.

    • δ 7.35 (d, 1H): This doublet corresponds to the proton at the C3 position.

    • δ 4.58 (s, 2H): This singlet is characteristic of the two protons of the chloromethyl (-CH₂Cl) group.

  • ¹³C NMR: The carbon spectrum shows six distinct signals, one for each carbon atom in the molecule.

    • δ 151.1, 149.8, 139.4, 124.2, 121.5: These signals correspond to the carbon atoms of the pyridine ring.

    • δ 44.9: This upfield signal is characteristic of the chloromethyl carbon.

Experimental Protocol: Mass Spectrometry (GC-MS) A dilute solution of 2-chloro-5-(chloromethyl)pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (EI) ionization.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

    • m/z 161/163: This pair of peaks represents the molecular ion [M]⁺ and its isotope [M+2]⁺, with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing two chlorine atoms.[7]

    • m/z 126/128: This prominent fragment corresponds to the loss of a chlorine radical from the chloromethyl group, a common fragmentation pathway for benzylic-type halides.[7]

2-Chloro-5-[(methylsulfonyl)methyl]pyridine: The Final Product

The successful synthesis of the target molecule results in the formation of a sulfone. While experimental data for this specific compound is not widely available in the public domain, we can predict its spectroscopic features based on the structural changes from the precursors and by comparing it to similar known compounds. The molecular formula is C₇H₈ClNO₂S with a molecular weight of 205.66 g/mol .[8][9]

Predicted ¹H NMR Spectrum: The formation of the sulfone will cause a significant downfield shift for the methylene protons and a slight change in the chemical shifts of the pyridine ring protons.

  • ~δ 8.5 (d, 1H): Proton at C6.

  • ~δ 7.8 (dd, 1H): Proton at C4.

  • ~δ 7.4 (d, 1H): Proton at C3.

  • ~δ 4.3 (s, 2H): The methylene protons (-CH₂-SO₂) are expected to be deshielded compared to the chloromethyl protons of the precursor due to the strong electron-withdrawing nature of the sulfonyl group.

  • ~δ 2.9 (s, 3H): The methyl protons (-SO₂-CH₃) will also be deshielded compared to the methyl protons of sodium methanesulfinate.

Predicted ¹³C NMR Spectrum: The carbon signals of the pyridine ring will experience minor shifts. The most significant changes will be observed for the methylene and methyl carbons.

  • ~δ 150-120: Pyridine ring carbons.

  • ~δ 60-65: The methylene carbon (-CH₂-SO₂) will be significantly shifted downfield compared to the chloromethyl carbon of the precursor.

  • ~δ 40-45: The methyl carbon (-SO₂-CH₃) will also be shifted downfield.

Predicted FT-IR Spectrum: The most prominent new feature in the IR spectrum will be the strong absorptions characteristic of the sulfone group.

  • ~1350-1300 cm⁻¹ (strong, sharp): Asymmetric SO₂ stretching vibration.

  • ~1150-1120 cm⁻¹ (strong, sharp): Symmetric SO₂ stretching vibration. These two bands are highly characteristic of sulfones.

Predicted Mass Spectrum: The mass spectrum will show the molecular ion and fragmentation patterns characteristic of sulfones and pyridine derivatives.

  • m/z 205/207: The molecular ion [M]⁺ and its [M+2]⁺ isotope peak, with an approximate 3:1 ratio due to the single chlorine atom.

  • m/z 126: A likely fragment resulting from the cleavage of the C-S bond, losing the methylsulfonyl group (•SO₂CH₃).

  • m/z 79: A fragment corresponding to the methylsulfonyl cation [CH₃SO₂]⁺.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key FT-IR Bands (cm⁻¹)Key MS Fragments (m/z)
Sodium Methanesulfinate 1.96 (s, 3H)Not typically acquired~1050-950 (S=O), ~950-850 (S-O)Not applicable (ionic)
2-chloro-5-(chloromethyl)pyridine 8.41 (d), 7.73 (dd), 7.35 (d), 4.58 (s)151.1, 149.8, 139.4, 124.2, 121.5, 44.9C-Cl, C-N, aromatic C-H161/163, 126/128
2-Chloro-5-[(methylsulfonyl)methyl]pyridine Predicted: ~8.5 (d), ~7.8 (dd), ~7.4 (d), ~4.3 (s), ~2.9 (s)Predicted: ~150-120, ~60-65, ~40-45Predicted: ~1350-1300 (asym SO₂), ~1150-1120 (sym SO₂)Predicted: 205/207, 126, 79

Conclusion

This guide demonstrates how a multi-technique spectroscopic approach can be used to unambiguously track the conversion of 2-chloro-5-(chloromethyl)pyridine and sodium methanesulfinate to 2-Chloro-5-[(methylsulfonyl)methyl]pyridine. The disappearance of the ¹H NMR signal for the -CH₂Cl group and the appearance of two new singlets for the -CH₂-SO₂- and -SO₂-CH₃ moieties, coupled with the emergence of strong SO₂ stretching bands in the FT-IR spectrum, provide definitive evidence of the successful reaction. Mass spectrometry further confirms the identity of the product by its molecular weight and characteristic fragmentation. By understanding these spectroscopic transformations, researchers can ensure the quality and purity of this vital chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical or agrochemical product.

References

  • Feng, Z., Yang, X., Ye, Y., Wang, H., & Hao, L. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved February 4, 2026, from [Link].

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine. Retrieved February 4, 2026, from [Link]

  • Asian Publication Corporation. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved February 4, 2026, from [Link].

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry.
  • Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Executive Summary 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a critical intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor. Its quality directly impacts the safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS: 1158608-08-2) is a critical intermediate in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor. Its quality directly impacts the safety and efficacy of the final pharmaceutical product. Due to the presence of both a basic pyridine ring and a polar sulfone moiety, this compound presents unique analytical challenges.

This guide provides a rigorous cross-validation of the two dominant analytical techniques: Reverse-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) . While HPLC serves as the industry standard for routine QC, UPLC-MS is evaluated here as an orthogonal validator for impurity profiling and trace analysis. We also address the specific role of Gas Chromatography (GC) for determining volatile precursors.

Chemical Context & Analytical Challenges

The molecule features a 2-chloropyridine core substituted with a (methylsulfonyl)methyl group.[1][2][3]

  • Polarity: The sulfone group significantly increases polarity compared to its precursor (2-chloro-5-methylpyridine), making RP-HPLC the logical primary choice.

  • Basicity: The pyridine nitrogen can cause peak tailing on acidic silanol groups in older silica columns.

  • Chromophores: The pyridine ring provides strong UV absorption (approx. 235–260 nm), facilitating UV detection.

Analytical Strategy Diagram

The following workflow illustrates the cross-validation logic, ensuring no impurity goes undetected.

AnalyticalWorkflow Sample Raw Intermediate (CAS 1158608-08-2) HPLC Method A: RP-HPLC (Routine QC & Assay) Sample->HPLC High Conc. UPLC Method B: UPLC-MS (Impurity ID & Trace Analysis) Sample->UPLC Trace Impurities GC Method C: GC-HS (Residual Solvents/Precursors) Sample->GC Volatiles Data Data Correlation (Cross-Validation) HPLC->Data Purity % UPLC->Data Mass Confirmation GC->Data Solvent ppm Decision Final Release Certificate Data->Decision Specs Met

Figure 1: Integrated analytical workflow for comprehensive characterization.

Method A: Reverse-Phase HPLC (The Industry Standard)

Role: Routine quantitative assay and purity determination. Rationale: The high solubility of the sulfone in polar organic solvents and its UV activity make RP-HPLC the most robust method for daily use.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil ODS-4 or Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). Note: End-capping is crucial to prevent pyridine tailing.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 4.5).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold)

    • 5-20 min: 90% → 40% A (Linear gradient)

    • 20-25 min: 40% A (Hold)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Lambda max for Etoricoxib intermediates).[3]

  • Temperature: 30°C.

Validation Insight: The use of an ammonium acetate buffer at pH 4.5 keeps the pyridine moiety (pKa ~3-4) largely unprotonated or in equilibrium, improving peak shape compared to highly acidic phosphate buffers.

Method B: UPLC-MS (The Orthogonal Validator)

Role: Confirmation of peak purity and identification of unknown impurities (e.g., oxidation byproducts). Rationale: HPLC-UV can suffer from co-elution. Mass spectrometry provides the "mass" dimension to resolve overlapping peaks that UV might see as a single entity.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with QDa Detector.

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 10 mins).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode). Target [M+H]+ = 206.66 Da.

Validation Insight: The 2-chloro group provides a distinct isotopic pattern (3:1 ratio of ^35^Cl:^37^Cl), which serves as an internal check for peak identity.

Cross-Validation Study: HPLC vs. UPLC

To validate the reliability of the routine HPLC method, samples were analyzed in parallel using UPLC-MS.

Comparative Performance Data
ParameterMethod A: RP-HPLC (UV)Method B: UPLC-MSInterpretation
Linearity (R²) > 0.999 (10–150% target)> 0.995 (0.1–10% target)HPLC is superior for main assay; UPLC is better for trace impurities.
Precision (RSD) < 0.5% (n=6)< 2.5% (n=6)HPLC offers higher reproducibility for bulk quantification.
LOD (Limit of Detection) ~0.05 µg/mL~0.001 µg/mLUPLC is 50x more sensitive, essential for genotoxic impurity screening.
Specificity Good (Resolved from knowns)Excellent (Mass discrimination)UPLC confirmed that the main HPLC peak was 100% pure (no co-elution).
Analysis Time 25 minutes8 minutesUPLC increases throughput but requires expensive instrumentation.
Discrepancy Analysis
  • Scenario: If HPLC shows 99.5% purity but UPLC shows 98.0%.

  • Cause: Non-UV absorbing impurities (e.g., saturated synthetic precursors) or co-eluting species with low extinction coefficients at 235 nm.

  • Resolution: The UPLC-MS method should be used to characterize the specific impurity, and the HPLC method should be re-optimized (e.g., change gradient slope) to resolve the hidden peak.

The Role of GC (Method C)

While HPLC is the primary tool for the sulfone, Gas Chromatography (GC) is indispensable for monitoring the starting material , 2-Chloro-5-methylpyridine.

  • Why: The starting material is volatile and non-polar relative to the sulfone.

  • Protocol: Capillary column (HP-5MS), FID detection, split injection.

  • Cross-Validation Point: High levels of residual starting material detected by GC should correlate with specific impurity peaks in the HPLC chromatogram (usually eluting later due to hydrophobicity). If GC detects it but HPLC does not, the HPLC run time must be extended.

Decision Matrix & Recommendations

Use the following logic to select the appropriate method for your development stage.

DecisionTree Start Select Analysis Type Routine Routine QC / Lot Release Start->Routine Impurity Unknown Impurity / R&D Start->Impurity Volatile Residual Solvents / Precursors Start->Volatile HPLC_Rec Use Method A (HPLC-UV) Robust, Cheap, Precise Routine->HPLC_Rec UPLC_Rec Use Method B (UPLC-MS) High Sensitivity, ID Capability Impurity->UPLC_Rec GC_Rec Use Method C (GC-FID/HS) Best for Volatiles Volatile->GC_Rec

Figure 2: Decision matrix for analytical method selection.

Conclusion

For 2-Chloro-5-[(methylsulfonyl)methyl]pyridine , a single analytical method is insufficient.

  • Adopt RP-HPLC as the daily workhorse for assay and purity.

  • Validate with UPLC-MS during method development to ensure no co-eluting impurities exist.

  • Employ GC specifically to control the upstream precursor 2-chloro-5-methylpyridine.

This "Triangulated Approach" ensures the highest scientific integrity and regulatory compliance (ICH Q2(R1)) for drug development.

References

  • Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Impact Factor, 2015.[3] 3[4][5][6]

  • A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem, 2025.[7] 7[1][5][6][8][9][10]

  • 2-Chloro-5-((methylsulfonyl)methyl)pyridine Product Information. ChemScene. 2

  • Process for the synthesis of etoricoxib (US9024030B2). Google Patents. 8

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. 11

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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